molecular formula C7H4IN3O2 B1604049 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-40-8

3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1604049
CAS No.: 1000340-40-8
M. Wt: 289.03 g/mol
InChI Key: XLVXZIOZDIALSM-UHFFFAOYSA-N
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Description

3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-40-8) is a high-value chemical building block in medicinal chemistry and drug discovery research . This compound features a pyrrolo[2,3-b]pyridine core, which is one of the key azaindole isomers recognized for its broad spectrum of pharmacological properties . The molecular structure incorporates both iodine and nitro functional groups, making it a versatile intermediate for further synthetic elaboration, particularly via metal-catalyzed cross-coupling reactions of the iodide and functional group transformations of the nitro group. The pyrrolopyridine scaffold is a privileged structure in drug development, found in compounds with diverse biological activities . Researchers leverage this scaffold to develop novel therapeutics, as it is a key structural component in known bioactive molecules and approved drugs . This specific iodine- and nitro-substituted derivative is supplied as a high-purity material to ensure reliability and consistency in research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4IN3O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVXZIOZDIALSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646890
Record name 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-40-8
Record name 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1000340-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure found in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1] This document outlines a robust, two-step synthetic pathway starting from the commercially available 1H-pyrrolo[2,3-b]pyridine. It delves into the mechanistic rationale behind the selective nitration and subsequent iodination reactions. Furthermore, this guide establishes a full suite of analytical protocols for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The data and protocols presented herein are designed to be a self-validating system, ensuring researchers can reliably reproduce and confirm the synthesis of this valuable building block.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7-H group. This substitution often enhances pharmacological properties such as solubility and metabolic stability, making it a highly sought-after scaffold in drug discovery.[2] Derivatives of 7-azaindole have demonstrated a wide range of biological activities, serving as inhibitors for critical enzyme families like protein kinases, which are pivotal targets in oncology.[1][3][4]

The target molecule, this compound, is a strategically functionalized intermediate.

  • The nitro group at the 4-position serves as a versatile chemical handle. It can be reduced to an amine, enabling further derivatization through amide bond formation or other coupling reactions.

  • The iodo group at the 3-position is an ideal substituent for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[5][6]

The combination of these functionalities makes this molecule a powerful platform for generating libraries of complex compounds for high-throughput screening and lead optimization in drug development programs.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound proceeds via a two-step sequence starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The strategy involves an initial electrophilic nitration followed by an electrophilic iodination.

G cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Electrophilic Iodination A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B 4-Nitro-1H-pyrrolo[2,3-b]pyridine A->B H₂SO₄, HNO₃ 0 °C to rt C 4-Nitro-1H-pyrrolo[2,3-b]pyridine D This compound (Target Compound) C->D NIS, Acetonitrile rt

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4-Nitro-1H-pyrrolo[2,3-b]pyridine

Causality and Mechanistic Insight: The first step is the nitration of the 7-azaindole core. In a strongly acidic medium (H₂SO₄/HNO₃), the pyridine nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack. The pyrrole ring, being electron-rich, is the preferential site for substitution. However, under these harsh conditions, nitration occurs on the electron-deficient pyridine ring, primarily at the C4 position. This regioselectivity is driven by the deactivating effect of the protonated pyridine nitrogen and the fused pyrrole ring.

Detailed Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid (20 mL) cooled to 0 °C in an ice bath, add 1H-pyrrolo[2,3-b]pyridine (5.0 g, 42.3 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, add a solution of fuming nitric acid (2.0 mL, 46.5 mmol) in concentrated sulfuric acid (5 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Neutralize the resulting solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to yield 4-nitro-1H-pyrrolo[2,3-b]pyridine as a yellow solid.

Step 2: Synthesis of this compound

Causality and Mechanistic Insight: The second step involves the electrophilic iodination of the 4-nitro-7-azaindole intermediate. The pyrrole ring remains the most electron-rich portion of the molecule and is thus susceptible to electrophilic attack. The C3 position is the most nucleophilic site on the pyrrole ring, leading to highly regioselective iodination. N-Iodosuccinimide (NIS) is chosen as a mild and effective iodinating agent, avoiding the harsh conditions that could lead to side reactions.

Detailed Experimental Protocol:

  • Dissolve 4-nitro-1H-pyrrolo[2,3-b]pyridine (3.0 g, 18.4 mmol) in acetonitrile (60 mL) in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) (4.55 g, 20.2 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (100 mL) and wash with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[8] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

¹H NMR (DMSO-d₆, 400 MHz) - Predicted Data
Chemical Shift (δ, ppm) Assignment & Multiplicity
~12.5 (br s, 1H)N1-H (Pyrrole NH)
~8.60 (d, 1H)H5
~8.45 (s, 1H)H2
~7.40 (d, 1H)H6
¹³C NMR (DMSO-d₆, 100 MHz) - Predicted Data
Chemical Shift (δ, ppm) Assignment
~152.0C7a
~148.5C4
~145.0C5
~132.0C2
~118.0C6
~115.0C3a
~75.0C3 (Carbon bearing Iodine)

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

Mass Spectrometry Data
Technique Electrospray Ionization (ESI)
Mode Positive
Calculated m/z for C₇H₅IN₃O₂ [M+H]⁺ 289.9421
Observed m/z 289.9425 (Expected)
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[7][8] A standard reverse-phase method is typically employed.

HPLC Method Parameters
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Expected Result >95% purity

Safety and Handling

  • Reagents: Concentrated acids (sulfuric, nitric) are highly corrosive. N-Iodosuccinimide is an irritant. Handle all chemicals in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Procedures: The quenching of the nitration reaction is highly exothermic and must be performed slowly and with adequate cooling.

Conclusion and Future Directions

This guide details a reliable and well-rationalized pathway for the synthesis of this compound. The provided protocols for synthesis and characterization establish a complete workflow for researchers in medicinal chemistry and drug development. The strategic placement of the iodo and nitro functionalities on the privileged 7-azaindole scaffold makes this compound an exceptionally valuable building block. Future work will involve utilizing this intermediate in various cross-coupling and functional group transformation reactions to generate novel compound libraries for biological screening against therapeutic targets such as protein kinases and other enzymes implicated in disease.

References

  • Boga, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Klimova, T., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Norman, M. H., et al. (2006). 1H-pyrrolo[2,3-b]pyridines. Google Patents.
  • Roshini, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Tu, S., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Huang, P.-H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. Available at: [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available at: [Link]

  • Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available at: [Link]

  • Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. Scribd. Available at: [Link]

  • Kündig, E. P., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. Available at: [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Kumar, A., et al. (2021). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, V., et al. (2011). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Moroccan Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4-b]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Veselov, M. S., et al. (2019). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. PubMed. Available at: [Link]

  • Wu, G., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. PubMed. Available at: [Link]

Sources

physicochemical properties of 3-iodo-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 3-iodo-4-nitro-7-azaindole

Executive Summary

This technical guide provides a comprehensive analysis of the core (CAS No: 1000340-40-8). As a substituted 7-azaindole, this compound belongs to a class of heterocyclic scaffolds that are considered "privileged structures" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] The introduction of iodo and nitro functionalities significantly modulates the electronic and steric properties of the parent azaindole core, influencing its reactivity, solubility, and potential for intermolecular interactions. This document outlines the predicted properties of the molecule and provides robust, field-proven experimental protocols for their empirical validation. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule for applications in synthesis, screening, and lead optimization.

Molecular Overview and Strategic Significance

Chemical Identity

The fundamental properties of 3-iodo-4-nitro-7-azaindole are summarized in the table below.

PropertyValueSource
IUPAC Name 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
CAS Number 1000340-40-8
Molecular Formula C₇H₄IN₃O₂
Molecular Weight 289.03 g/mol
Canonical SMILES C1=CN=C2C(=C1)C(=C(N2)I)[O-]
Storage Conditions 2-8°C, under inert gas
The 7-Azaindole Scaffold: A Privileged Core in Drug Discovery

The 7-azaindole core is a bioisostere of both indole and the purine base adenine.[1] This structural mimicry is a cornerstone of its utility, particularly in the design of kinase inhibitors. The nitrogen atom at the 7-position, along with the pyrrolic nitrogen, can form critical hydrogen bond interactions with the hinge region of the ATP-binding site in many kinases, a pattern that mimics the binding of adenine itself.[3] This inherent binding capability makes the 7-azaindole scaffold a highly sought-after starting point for inhibitor design.

Functional Group Implications: The Role of Iodine and Nitro Groups

The strategic placement of the iodo and nitro groups profoundly influences the molecule's chemical personality:

  • 3-Iodo Group: The iodine atom serves two primary functions. Firstly, it is an excellent handle for further synthetic elaboration via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents to explore the chemical space.[4] Secondly, as a heavy atom, it facilitates single-crystal X-ray crystallographic analysis, enabling definitive structural elucidation and the study of solid-state packing and intermolecular interactions.

  • 4-Nitro Group: As a potent electron-withdrawing group, the nitro substituent significantly lowers the electron density of the entire aromatic system.[5] This has several consequences: it modulates the pKa of the pyridine nitrogen, influences the molecule's susceptibility to nucleophilic attack, and can participate in key hydrogen bonding or dipole-dipole interactions with biological targets. Its presence is also expected to impact solubility and metabolic stability.

Synthesis and Characterization Workflow

While 3-iodo-4-nitro-7-azaindole is commercially available, understanding its synthesis is crucial for analog preparation. A logical and commonly employed route would be the electrophilic nitration of 3-iodo-7-azaindole.

Synthetic Workflow SM 3-Iodo-7-azaindole (Starting Material) Reaction Electrophilic Nitration (0°C to RT) SM->Reaction Reagents Nitrating Mixture (HNO₃ / H₂SO₄) Reagents->Reaction Workup Aqueous Workup (Quench with ice, neutralize) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 3-Iodo-4-nitro-7-azaindole (Final Product) Purification->Product

Caption: Proposed workflow for the synthesis of 3-iodo-4-nitro-7-azaindole.

Protocol 3.1: Electrophilic Nitration of 3-iodo-7-azaindole

Causality: This protocol utilizes a standard nitrating mixture. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the moderately activated azaindole ring system. The reaction is performed at low temperatures to control the exothermic reaction and minimize side-product formation.

  • Preparation: To a flask cooled to 0°C in an ice bath, add concentrated sulfuric acid.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise while maintaining the temperature at 0°C.

  • Substrate Addition: Dissolve 3-iodo-7-azaindole in a minimal amount of concentrated sulfuric acid and add it slowly to the nitrating mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until pH 7 is reached.

  • Extraction: Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Core Physicochemical Properties: Prediction and Validation

Solubility Profile
  • Prediction: The molecule is predicted to have low aqueous solubility due to its planar, aromatic structure and the presence of the nonpolar iodine atom. It is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, acetone and ethyl acetate.

  • Trustworthiness: The following protocol provides a reliable method for quantifying thermodynamic solubility, a critical parameter for any compound intended for biological assays.

Protocol 4.1.1: Equilibrium Solubility Determination by HPLC-UV
  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Sample Preparation: Add an excess amount of the solid compound (or a small aliquot of the DMSO stock) to a series of vials containing buffers at different pH values (e.g., pH 5.0, 7.4, 9.0).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Analysis: Carefully take a supernatant aliquot, dilute it with the mobile phase, and analyze it by a validated HPLC-UV method against a standard curve prepared from the DMSO stock solution.

Melting Point (Mp)
  • Prediction: Given the planar structure and the presence of polar nitro and iodo groups that can participate in dipole-dipole interactions and π-stacking, a relatively high melting point, likely exceeding 200°C, is expected. This contrasts with the parent 3-iodo-7-azaindole, which melts at 190-194°C. The nitro group should increase intermolecular forces.

  • Validation: Determined using a standard capillary melting point apparatus (e.g., Büchi or Stuart Scientific). The sample is packed into a capillary tube and heated at a controlled rate, with the melting range recorded from the onset of liquefaction to complete clarity.

Acidity and Basicity (pKa)
  • Prediction: The molecule possesses two key ionizable centers:

    • Pyridine Nitrogen (Basic): The parent 7-azaindole has a pKa of 4.59.[6] The strong electron-withdrawing effect of the 4-nitro group is expected to significantly decrease the basicity of the pyridine nitrogen, likely lowering the pKa into the 1-3 range.

    • Pyrrole N-H (Acidic): This proton is weakly acidic, with a pKa typically above 16. Its acidity will be slightly increased by the nitro group, but it will remain a very weak acid.

  • Validation Protocol: The pKa can be accurately determined using potentiometric titration or UV-spectrophotometric titration, which measures the change in absorbance as a function of pH.

Spectroscopic and Structural Characterization

A multi-technique approach is essential for unambiguous structural confirmation.

Analytical_Workflow Compound 3-Iodo-4-nitro-7-azaindole NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (ESI, HRMS) Compound->MS UVVis UV-Vis Spectroscopy Compound->UVVis XRay X-Ray Crystallography Compound->XRay Info_NMR • Proton environment • Carbon backbone • Connectivity NMR->Info_NMR Info_MS • Molecular Weight • Elemental Formula • Iodine isotope pattern MS->Info_MS Info_UVVis • Chromophore analysis • λmax determination • Quantitation UVVis->Info_UVVis Info_XRay • Unambiguous structure • Solid-state conformation • Intermolecular packing XRay->Info_XRay

Caption: Integrated analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Prediction (in DMSO-d₆):

    • N-H Proton: A broad singlet above 12 ppm.

    • Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.5-9.0 ppm). The protons on the pyridine ring will be significantly downfield due to the deshielding effects of the ring nitrogen and the nitro group.

  • ¹³C NMR Prediction (in DMSO-d₆):

    • Seven distinct carbon signals are expected. The carbon bearing the iodo group (C3) will be shielded (low ppm value, ~60-80 ppm), while the carbon bearing the nitro group (C4) will be highly deshielded (high ppm value, >140 ppm).

  • Protocol 5.1.1: NMR Data Acquisition

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (DMSO-d₆ is recommended for its solubilizing power and ability to observe the N-H proton).

    • Acquisition: Record ¹H, ¹³C, and 2D spectra (COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher) at room temperature. 2D experiments are crucial for unambiguous assignment of all protons and carbons.

Mass Spectrometry (MS)
  • Prediction: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should show a prominent [M+H]⁺ ion at m/z 289.9360. The presence of iodine will not yield a complex isotopic pattern as it is monoisotopic (¹²⁷I).

  • Protocol 5.2.1: HRMS Analysis

    • Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

UV-Vis Spectroscopy
  • Prediction: Nitro-aromatic compounds are strong chromophores. Based on data for similar nitroindoles, a strong absorption maximum (λmax) is expected in the 320-380 nm range.[7]

  • Protocol 5.3.1: UV-Vis Spectrum Acquisition

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.

    • Measurement: Scan the absorbance from 200 to 600 nm using a dual-beam spectrophotometer, using the pure solvent as a blank.

References

  • Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(8), 1282–1285. [Link]

  • S. V., et al. (2021). Azaindole Therapeutic Agents. RSC Medicinal Chemistry, 12(9), 1436-1454. [Link]

  • O'Connor, M. J., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(47), 8248-8258. [Link]

  • Legros, J., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. HAL Open Science. [Link]

  • Mérola, F., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • ResearchGate. The importance of indole and azaindole scaffold in the development of antitumor agents. [Link]

  • Ditto, A. S., et al. (2022). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 6(11), 2733-2742. [Link]

Sources

An In-depth Technical Guide to 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is perpetually shaped by the emergence of novel molecular scaffolds that serve as foundational blueprints for the development of targeted therapeutics. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core has garnered significant attention due to its prevalence in a multitude of biologically active compounds, particularly as kinase inhibitors. This guide provides a comprehensive technical overview of a key intermediate in this class: 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine. Its strategic functionalization makes it a versatile building block for the synthesis of complex drug candidates. This document will delve into its chemical identity, a plausible synthetic route with mechanistic insights, its applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Properties

This compound is a substituted 7-azaindole characterized by the presence of an iodine atom at the 3-position and a nitro group at the 4-position of the bicyclic ring system.

IdentifierValue
CAS Number 1000340-40-8[1]
Molecular Formula C₇H₄IN₃O₂
Molecular Weight 289.03 g/mol
IUPAC Name This compound
Synonyms 3-iodo-4-nitro-7-azaindole

Synthesis and Reaction Mechanism

Proposed Synthetic Workflow

The proposed synthesis involves a sequential electrophilic iodination at the C3 position of the pyrrole ring, followed by nitration at the C4 position of the pyridine ring.

Synthetic Workflow Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Step1 Step 1: Electrophilic Iodination Start->Step1 Intermediate 3-Iodo-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Step 2: Nitration Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from established methods for the direct iodination of 7-azaindoles.[2][3][4]

  • Reagents and Materials:

    • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of 1H-pyrrolo[2,3-b]pyridine in anhydrous acetonitrile, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of this compound

The nitration of the pyridine ring of a 7-azaindole system can be challenging. This proposed protocol is based on nitration methods for related pyridine derivatives.

  • Reagents and Materials:

    • 3-Iodo-1H-pyrrolo[2,3-b]pyridine

    • Fuming nitric acid

    • Concentrated sulfuric acid

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Carefully add concentrated sulfuric acid to a round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add 3-iodo-1H-pyrrolo[2,3-b]pyridine to the cold sulfuric acid with stirring.

    • Once the substrate is fully dissolved, add fuming nitric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Mechanistic Insights

The synthesis hinges on the principles of electrophilic aromatic substitution.

Electrophilic Substitution Mechanism cluster_0 Electrophilic Iodination at C3 cluster_1 Electrophilic Nitration at C4 7-Azaindole 7-Azaindole Sigma Complex Sigma Complex 7-Azaindole->Sigma Complex + I+ 3-Iodo-7-azaindole 3-Iodo-7-azaindole Sigma Complex->3-Iodo-7-azaindole - H+ Sigma Complex_Nitration Sigma Complex_Nitration 3-Iodo-7-azaindole->Sigma Complex_Nitration + NO2+ Product Product Sigma Complex_Nitration->Product - H+

Caption: General mechanism for electrophilic substitution on the 7-azaindole core.

  • Iodination: The pyrrole ring of the 7-azaindole is electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The C3 position is the most nucleophilic, leading to regioselective iodination. The reaction proceeds via the formation of a sigma complex, which then rearomatizes by losing a proton.

  • Nitration: The nitration of the pyridine ring requires harsh acidic conditions to generate the highly electrophilic nitronium ion (NO₂⁺). The pyridine nitrogen is protonated under these conditions, deactivating the ring towards electrophilic attack. However, the 4-position is still susceptible to nitration, albeit likely requiring forcing conditions.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[5] this compound serves as a key intermediate, allowing for further functionalization at both the 3- and 4-positions.

Application AreaRationale for UseExample Target(s)
Kinase Inhibitors The 7-azaindole core mimics the purine structure of ATP, enabling competitive binding to the ATP-binding site of kinases.FGFR, CSF1R[5][6]
Fragment-Based Drug Design Serves as a starting fragment for the elaboration into more complex and potent inhibitors.Various kinases
Lead Optimization The iodo and nitro groups can be readily transformed into other functionalities to explore the structure-activity relationship (SAR).PDE4B inhibitors[7]
Neurodegenerative Diseases As an intermediate for NADPH Oxidase 2 (NOX2) inhibitors, which have potential in treating diseases like Alzheimer's.[8]NOX2[8]

The iodine at the 3-position is particularly useful for introducing aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira coupling.[9] The nitro group at the 4-position can be reduced to an amine, which can then be further derivatized.

Spectroscopic Characterization (Hypothesized)

  • ¹H NMR:

    • A downfield singlet for the N-H proton of the pyrrole ring.

    • Aromatic protons on the pyridine ring will be deshielded due to the electron-withdrawing nitro group.

    • A singlet for the proton at the 2-position of the pyrrole ring.

  • ¹³C NMR:

    • The carbon bearing the iodine (C3) will show a characteristic upfield shift due to the heavy atom effect.

    • The carbon bearing the nitro group (C4) will be significantly deshielded.

    • Other aromatic carbons will appear in the typical range for heteroaromatic compounds.

  • IR Spectroscopy:

    • Characteristic N-H stretching vibration around 3300-3400 cm⁻¹.

    • Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) at m/z = 289.

    • Characteristic fragmentation patterns involving the loss of the nitro group and iodine.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the functional groups present, the following precautions should be taken.

  • General Handling:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Hazards:

    • Nitroaromatic compounds can be toxic and are often skin and eye irritants.

    • Organic iodides can be lachrymators and may be harmful if inhaled or ingested.

  • First Aid:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.

    • Keep away from heat and sources of ignition.

References

  • ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole. Retrieved from [Link]

  • Bentabed-Ababsa, G., Messaoud, M. Y. A., Platonov, D. N., Solyev, P. N., Novikov, R. A., Tomilova, Y. V., ... & Mongin, F. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(11), 3323.
  • Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(8), 1282-1285.
  • Royal Society of Chemistry. (n.d.). Copper-mediated domino C–H iodination and nitration of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct iodination of the 1-arylated 7-azaindoles. Retrieved from [Link]

  • Chinese Journal of Chemistry. (n.d.). Synthesis of Azaindoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pd-Catalyzed Sequential Arylation of 7-azaindoles: Aggregate Induced Emission of Tetra.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1545–1551.
  • Royal Society of Chemistry. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(46), 8047-8057.
  • Synfacts. (2015). Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale. Synfacts, 11(11), 1134.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20952-20963.
  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(9), 2993.
  • National Center for Biotechnology Information. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Pharmaceuticals, 13(12), 456.
  • National Center for Biotechnology Information. (n.d.). 1-Iodo-4-nitrobenzene. Retrieved from [Link]

  • MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(12), 2085.
  • MDPI. (2021).
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-iodo-4-nitro-. Retrieved from [Link]

  • IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • PubChemLite. (n.d.). 3-iodo-1h-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

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The Rise of a Privileged Scaffold: A Technical Guide to the Biological Relevance of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 7-azaindole core, a bioisostere of indole and purine, has emerged from the periphery of medicinal chemistry to become a "privileged structure" in modern drug discovery.[1][2] Its unique electronic properties and hydrogen bonding capabilities have rendered it a highly sought-after scaffold, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of the biological relevance of substituted 7-azaindoles, moving beyond a mere cataloging of activities to dissect the underlying molecular interactions and rationale that drive their therapeutic potential. We will delve into their pivotal role in oncology, neurodegenerative diseases, and other therapeutic areas, supported by mechanistic insights, experimental protocols, and a forward-looking perspective on the future of this versatile heterocyclic system.

The 7-Azaindole Scaffold: A Strategic Choice in Drug Design

The strategic incorporation of a nitrogen atom into the indole ring at the 7-position fundamentally alters the molecule's physicochemical and biological properties.[1] This seemingly minor change has profound implications for drug-target interactions, offering several advantages over the parent indole scaffold:

  • Enhanced Hydrogen Bonding: The pyridine nitrogen of the 7-azaindole ring acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor. This dual capability allows for the formation of bidentate hydrogen bonds with the hinge region of kinases, a critical interaction for potent inhibition.[1][3]

  • Modulation of Physicochemical Properties: The introduction of the nitrogen atom can fine-tune key drug-like properties such as solubility, pKa, and lipophilicity, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[2]

  • Bioisosterism with Purines: The 7-azaindole scaffold is a structural mimic of the adenine fragment of adenosine triphosphate (ATP), the natural substrate for kinases. This inherent similarity makes it an excellent starting point for the design of competitive kinase inhibitors.[1]

  • Novel Intellectual Property: The use of the 7-azaindole scaffold can provide a pathway to novel chemical matter, allowing for the development of proprietary drug candidates.[1]

Kinase Inhibition: The Cornerstone of 7-Azaindole's Therapeutic Utility

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer.[2] Consequently, kinases have become one of the most important classes of drug targets. Substituted 7-azaindoles have proven to be exceptionally effective as kinase inhibitors, with several approved drugs and numerous clinical candidates underscoring their significance.

Mechanism of Action: Hinge Binding and Beyond

The primary mechanism by which 7-azaindole-based inhibitors exert their effect is through competitive inhibition at the ATP-binding site of the kinase. The 7-azaindole core typically anchors the inhibitor to the hinge region of the kinase through the aforementioned bidentate hydrogen bonds.

G cluster_kinase Kinase ATP Binding Pocket Hinge_Region Hinge Region (e.g., Cys-532, Gly-530 in BRAF) ATP_Binding_Site ATP Binding Site Substituted_7_Azaindole Substituted 7-Azaindole Inhibitor Substituted_7_Azaindole->Hinge_Region Bidentate H-Bonds (N7 as acceptor, N1-H as donor)

Caption: Interaction of a substituted 7-azaindole with the kinase hinge region.

Vemurafenib, a potent inhibitor of BRAF kinase used in the treatment of melanoma, exemplifies this binding mode.[1][3] The pyridine nitrogen of its 7-azaindole core forms a hydrogen bond with the backbone amide of cysteine-532, while the pyrrole NH interacts with the carbonyl oxygen of glycine-530 in the hinge region.[1]

Key Kinase Targets and Therapeutic Applications

The versatility of the 7-azaindole scaffold has led to the development of inhibitors targeting a wide range of kinases implicated in various diseases.

Kinase TargetTherapeutic AreaExample Compound(s)Key Findings
BRAF Oncology (Melanoma)VemurafenibFirst FDA-approved 7-azaindole-based kinase inhibitor.[1][3]
PI3K OncologyNovel 7-azaindole derivativesPotent inhibition of the PI3K/AKT/mTOR signaling pathway.[4][5]
CDK2/9 Oncology3,5-disubstituted-7-azaindolesElicits anti-tumor activity in triple-negative breast cancer models.[3]
FGFR4 Oncology (Hepatocellular Carcinoma)Covalent 7-azaindole inhibitorsPotent and selective inhibition of the FGF19/FGFR4 signaling pathway.[6]
ATR OncologyAZD6738 (clinical candidate)Inhibits growth of ATM-deficient xenografts.[3][7]
JAK3 Rheumatoid ArthritisPeficitinibApproved for the treatment of rheumatoid arthritis.[1]
DYRK1A Neurodegenerative DiseasesVarious derivativesPotential therapeutic agents for neurodegenerative disorders.[2]

Beyond Kinases: Expanding Therapeutic Horizons

While kinase inhibition remains the most prominent application, the biological activities of substituted 7-azaindoles extend to other important therapeutic targets.

Anticancer Activity via Diverse Mechanisms

Beyond kinase inhibition, substituted 7-azaindoles have demonstrated anticancer effects through various mechanisms:

  • HDAC Inhibition: 7-azaindole sulfonamides have shown anti-proliferative activity by inhibiting histone deacetylase 6 (HDAC6).[7]

  • PARP Inhibition: A 7-azaindole-1-carboxamide derivative displayed antitumor activity by inhibiting poly(ADP-ribose)polymerase protein-1 (PARP-1), an enzyme involved in DNA repair.[7]

  • DDX3 Inhibition: A novel 7-azaindole derivative was found to be a potent inhibitor of the DEAD-box helicase DDX3, which is implicated in tumorigenesis and drug resistance.[8]

  • Cytotoxic Activity: As cytokinin analogues, certain 7-azaindole derivatives have exhibited cytotoxic activity against human myeloblastic leukemia cells.[9]

Neurodegenerative Diseases: A Glimmer of Hope

The role of kinase dysregulation in neurodegenerative diseases is an area of growing interest.[2] Substituted 7-azaindoles are being explored for their potential to address these complex disorders.

  • Inhibition of Aβ Aggregation: In the context of Alzheimer's disease, novel indole and 7-azaindole derivatives have been designed to prevent the pathological self-assembly of amyloid-β peptides.[10]

  • Targeting Tau Pathology: An indole derivative has shown promise in reducing phosphorylated tau species, a key pathological feature of several neurodegenerative diseases.[11]

Other Therapeutic Areas

The therapeutic potential of substituted 7-azaindoles continues to expand into other areas, including:

  • Antiviral Activity: Derivatives have been investigated as potential agents for the treatment of influenza and as HIV-1 integrase inhibitors.[12][13]

  • Anticonvulsant Activity: A series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives has shown promising anticonvulsant activity with low neurotoxicity.[14]

  • Allergic Diseases: A 7-azaindole derivative has been developed as a clinical candidate for the treatment of allergic diseases like asthma through the antagonism of the CRTh2 receptor.[7]

Experimental Protocols: A Practical Guide

The evaluation of the biological activity of substituted 7-azaindoles involves a range of in vitro and in vivo assays. Below are representative protocols for key experiments.

Kinase Inhibition Assay (Example: BRAF Kinase)

Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant human BRAF kinase

  • Kinase substrate (e.g., MEK1)

  • ATP

  • Test compound (substituted 7-azaindole)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

G Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions End End Add_Reagents Add Kinase, Substrate, and Buffer to Plate Prepare_Dilutions->Add_Reagents Add_Compound Add Test Compound Add_Reagents->Add_Compound Initiate_Reaction Add ATP to Initiate Reaction Add_Compound->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_and_Detect Stop Reaction and Add Detection Reagent Incubate->Stop_and_Detect Read_Plate Measure Signal with Plate Reader Stop_and_Detect->Read_Plate Calculate_IC50 Calculate IC50 Value Read_Plate->Calculate_IC50 Calculate_IC50->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Test compound (substituted 7-azaindole)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.[8]

Structure-Activity Relationship (SAR): Guiding the Path to Potency and Selectivity

The biological activity of substituted 7-azaindoles is highly dependent on the nature and position of the substituents on the core ring system. A thorough understanding of the structure-activity relationship (SAR) is crucial for the rational design of potent and selective inhibitors.

  • Positions 1, 3, and 5: These positions on the 7-azaindole ring have been identified as the most active sites for modification.[15]

  • Substituent Types: The introduction of alkyl, aryl carboxamide groups, and other heterocyclic rings has proven to be a successful strategy for enhancing anticancer activity.[15]

  • Disubstitution: The synthesis of disubstituted 7-azaindole analogs is a common approach to explore a wider chemical space and optimize biological activity.[15]

For instance, in the development of HIV-1 integrase inhibitors, the addition of an aryl group at the C6 position of the 7-azaindole core was found to significantly increase the inhibitory activity compared to the C3 monoaryl derivatives.[13]

Future Perspectives and Challenges

The field of substituted 7-azaindoles is poised for continued growth and innovation. Future research will likely focus on:

  • Multi-targeted Kinase Inhibitors: The development of single agents that can simultaneously inhibit multiple oncogenic kinases is a promising strategy to overcome drug resistance.[16][17]

  • Novel Therapeutic Targets: Exploring the activity of 7-azaindole derivatives against a broader range of biological targets beyond kinases.

  • Improved Drug Delivery: Enhancing the pharmacokinetic properties of 7-azaindole-based drugs to improve their efficacy and reduce side effects.

  • Fragment-Based Drug Discovery (FBDD): The continued application of FBDD strategies, which have been instrumental in the discovery of several 7-azaindole-based drugs, will undoubtedly lead to new and innovative therapeutic agents.[1]

Despite the remarkable success of this scaffold, challenges remain, including achieving high selectivity for specific kinase isoforms and overcoming acquired drug resistance. A deep understanding of the structural biology of the target proteins and the application of rational drug design principles will be paramount in addressing these hurdles.

Conclusion

Substituted 7-azaindoles have firmly established themselves as a cornerstone of modern medicinal chemistry. Their unique structural features and versatile biological activities have led to the development of life-saving therapies and a rich pipeline of promising clinical candidates. As our understanding of the molecular basis of disease continues to evolve, the "privileged" 7-azaindole scaffold is certain to play an even more significant role in the discovery and development of the next generation of targeted therapeutics.

References

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  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. [Link]

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  • Lee, J., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7846-7863. [Link]

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  • Rochais, C., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(10), 4767-4784. [Link]

  • Rochais, C., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(10), 4767-4784. [Link]

  • Brandhuber, B. J., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 16036-16056. [Link]

  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 875-880. [Link]

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  • Amblard, F., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 347-351. [Link]

  • Khan, M. S., et al. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

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An In-Depth Technical Guide to the Structure Elucidation of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases and its ability to form strong, directional hydrogen bonds.[1] Derivatives of this heterocyclic system exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. The introduction of iodo and nitro functionalities onto the 7-azaindole core can significantly modulate its electronic properties and biological activity, offering new avenues for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the structure elucidation of a novel derivative, 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine, from its synthesis to its detailed spectroscopic characterization.

Proposed Synthesis

The synthesis of this compound can be approached through a two-step sequence starting from the commercially available 7-azaindole. The key consideration is the order of the electrophilic substitution reactions: iodination and nitration.

Synthetic Strategy: Nitration followed by Iodination

The nitro group is a strongly deactivating and meta-directing group in electrophilic aromatic substitution.[1][2][3][4] Conversely, the pyrrole ring of 7-azaindole is electron-rich and highly susceptible to electrophilic attack, primarily at the C3 position. Therefore, introducing the nitro group first would significantly deactivate the entire ring system, making the subsequent iodination challenging.

A more plausible route involves the initial iodination of 7-azaindole, followed by nitration. The iodine atom is a deactivating but ortho-, para-directing group.[5] In the context of the 7-azaindole ring system, the introduction of iodine at the C3 position is a well-established transformation.[6] The subsequent nitration would then be directed by both the pyrrole nitrogen (activating and directing to C3) and the iodine at C3. While iodine is ortho, para-directing, the electronic character of the pyrrolopyridine system will strongly favor substitution on the pyridine ring. The most likely position for nitration would be the electron-deficient C4 position of the pyridine ring.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of this compound

  • To a cooled (0 °C) solution of 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid, add fuming nitric acid (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Structure Elucidation Workflow

The definitive confirmation of the structure of the synthesized compound requires a multi-faceted analytical approach. The following workflow outlines the key spectroscopic and analytical techniques to be employed.

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Data Interpretation

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the target molecule.

  • Expected Molecular Ion: For this compound (C₇H₄IN₃O₂), the expected monoisotopic mass of the molecular ion [M]⁺ would be approximately 288.94 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Isotopic Pattern: The presence of iodine (¹²⁷I is the only stable isotope) will not result in a characteristic M+2 peak as seen with chlorine or bromine.

  • Fragmentation Pattern: Electron ionization (EI) mass spectrometry is expected to show characteristic fragmentation patterns.[7][8][9] A prominent peak corresponding to the loss of the iodine atom ([M-I]⁺) is anticipated due to the relatively weak C-I bond.[10] Further fragmentation may involve the loss of the nitro group ([M-NO₂]⁺) or successive loss of oxygen atoms.

Predicted Fragment Ion m/z (approx.) Identity
[C₇H₄IN₃O₂]⁺289Molecular Ion (M⁺)
[C₇H₄N₃O₂]⁺162[M-I]⁺
[C₇H₄IN]⁺243[M-NO₂]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected for the N-H stretching vibration of the pyrrole ring.

  • Aromatic C-H Stretch: Weak to medium absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

  • Nitro Group Stretches: The presence of the nitro group will be confirmed by two strong and characteristic absorption bands.[11][12][13][14]

    • Asymmetric N-O stretching: 1550-1475 cm⁻¹

    • Symmetric N-O stretching: 1360-1290 cm⁻¹[12]

  • C=C and C=N Stretches: Absorptions in the 1600-1450 cm⁻¹ region will correspond to the stretching vibrations of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule, including the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The chemical shifts are predicted based on the known spectrum of 7-azaindole and the electronic effects of the iodo and nitro substituents.[15][16]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
N-H12.0 - 13.0br s-Deshielded proton due to hydrogen bonding and electronic effects.
H-27.8 - 8.0s-Singlet due to the absence of adjacent protons. Downfield shift due to the electron-withdrawing nature of the adjacent nitrogen and the overall aromatic system.
H-57.4 - 7.6d~5-6Doublet due to coupling with H-6.
H-68.4 - 8.6d~5-6Doublet due to coupling with H-5. Significantly downfield shifted due to the anisotropic effect of the adjacent nitro group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are based on the spectrum of 7-azaindole and the known substituent effects of iodine and nitro groups.[16][17][18]

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-2125 - 130Aromatic carbon adjacent to nitrogen.
C-375 - 85Carbon bearing the iodine atom; significant upfield shift due to the heavy atom effect of iodine.
C-3a128 - 132Bridgehead carbon.
C-4145 - 150Carbon bearing the nitro group; significantly downfield shifted.
C-5118 - 122Aromatic carbon.
C-6148 - 152Aromatic carbon adjacent to nitrogen.
C-7a140 - 145Bridgehead carbon.

2D NMR Spectroscopy

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments should be performed:

  • COSY (Correlation Spectroscopy): Will show the correlation between coupled protons, confirming the H-5/H-6 coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the placement of the iodo and nitro groups. For instance, a correlation between H-2 and C-3a/C-7a, and between H-5 and C-4/C-7a would be expected.

X-ray Crystallography

For an unequivocal confirmation of the molecular structure, single-crystal X-ray diffraction is the gold standard.[19][20][21][22][23] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and the overall molecular geometry.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Grow suitable single crystals of this compound, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, dichloromethane/hexane).

  • Mount a selected crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.[19]

  • Solve and refine the crystal structure using appropriate software to obtain the final atomic coordinates and molecular structure.

Conclusion

The structure elucidation of this compound is a systematic process that integrates rational synthetic design with a comprehensive suite of modern analytical techniques. While the synthesis can be logically proposed, the unambiguous confirmation of the structure relies on the careful interpretation of data from mass spectrometry, IR spectroscopy, and, most importantly, a full complement of 1D and 2D NMR experiments. For absolute proof of structure, single-crystal X-ray diffraction remains the ultimate arbiter. This guide provides a robust framework for researchers and scientists in the field of drug development to confidently synthesize and characterize this and other novel heterocyclic compounds.

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An In-depth Technical Guide to the Functionalization of 4-Nitro-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the purine core and engage in key biological interactions. The introduction of a nitro group at the 4-position profoundly influences the electronic properties of the bicyclic system, opening up unique avenues for chemical modification. This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of 4-nitro-7-azaindole derivatives. We will delve into the mechanistic underpinnings of key transformations, including the strategic synthesis of the core structure, subsequent nucleophilic aromatic substitution (SNAr) reactions, palladium-catalyzed cross-coupling of corresponding halogenated analogs, and the reduction of the nitro group to unlock further derivatization pathways. This document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage the 4-nitro-7-azaindole scaffold in the design and synthesis of novel small molecules for drug discovery.

Introduction: The Strategic Importance of the 4-Nitro-7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in the development of therapeutic agents, particularly in the realm of kinase inhibitors.[1] Its ability to form crucial hydrogen bond interactions with the hinge region of ATP-binding sites has cemented its status as a valuable pharmacophore. The introduction of a powerful electron-withdrawing nitro group at the C4-position dramatically alters the reactivity of the azaindole ring system. This modification serves a dual purpose: it deactivates the pyridine ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, and it provides a versatile functional handle for further chemical elaboration. Understanding the nuanced reactivity of this scaffold is paramount for its successful application in drug development programs.

Synthesis of the 4-Nitro-7-Azaindole Core

The most direct and efficient route to the 4-nitro-7-azaindole scaffold commences with the parent 7-azaindole. The synthesis involves a two-step sequence: N-oxidation followed by regioselective nitration.

N-Oxidation of 7-Azaindole

The initial step involves the oxidation of the pyridine nitrogen of 7-azaindole to form 7-azaindole N-oxide. This transformation is crucial as it directs the subsequent electrophilic nitration to the C4-position.

Experimental Protocol: Synthesis of 7-Azaindole N-oxide [2]

  • Reaction Setup: In a suitable reaction vessel, dissolve 7-azaindole in an appropriate solvent such as acetic acid or a mixture of acetic acid and hydrogen peroxide.

  • Oxidant Addition: Carefully add an oxidizing agent, typically hydrogen peroxide (H₂O₂), to the solution. The reaction is often carried out at elevated temperatures to ensure complete conversion.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve neutralization, extraction with an organic solvent, and subsequent purification by recrystallization or column chromatography.

Regioselective Nitration of 7-Azaindole N-oxide

The presence of the N-oxide functionality directs the incoming electrophile, the nitronium ion (NO₂⁺), to the C4- and C6-positions. By carefully controlling the reaction conditions, regioselective nitration at the C4-position can be achieved in good yield.

Experimental Protocol: Synthesis of 4-Nitro-7-azaindole

  • Reaction Setup: Dissolve 7-azaindole N-oxide in a suitable acid, such as trifluoroacetic acid.[3]

  • Nitrating Agent: Cool the solution in an ice bath and slowly add a nitrating agent, such as nitric acid (HNO₃).[3]

  • Reaction Conditions: Maintain the reaction at a low temperature (e.g., 0°C) to control the exotherm and minimize side product formation.

  • Monitoring and Quenching: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, carefully quench the reaction by pouring it onto ice.

  • Work-up and Purification: Neutralize the acidic solution with a base (e.g., sodium carbonate) and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography to yield 4-nitro-7-azaindole.

  • Deoxygenation: The final step involves the deoxygenation of the N-oxide, which can be accomplished using reagents like phosphorus trichloride (PCl₃), to afford the desired 4-nitro-7-azaindole.

Diagram: Synthesis of 4-Nitro-7-Azaindole

G cluster_synthesis Synthesis of 4-Nitro-7-Azaindole 7-Azaindole 7-Azaindole 7-Azaindole_N-oxide 7-Azaindole_N-oxide 7-Azaindole->7-Azaindole_N-oxide H₂O₂, Acetic Acid 4-Nitro-7-azaindole_N-oxide 4-Nitro-7-azaindole_N-oxide 7-Azaindole_N-oxide->4-Nitro-7-azaindole_N-oxide HNO₃, TFA 4-Nitro-7-azaindole 4-Nitro-7-azaindole 4-Nitro-7-azaindole_N-oxide->4-Nitro-7-azaindole PCl₃

Caption: Synthetic pathway to 4-nitro-7-azaindole.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group at the C4-position renders this position highly susceptible to nucleophilic attack. This allows for the direct displacement of the nitro group by a variety of nucleophiles, providing a straightforward method for introducing diverse functionalities.

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4-carbon, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group and throughout the aromatic system. In the subsequent step, the leaving group (the nitrite ion, NO₂⁻) is expelled, and aromaticity is restored.

Diagram: SNAr Mechanism

G Start 4-Nitro-7-azaindole Intermediate Meisenheimer Complex Start->Intermediate + Nu⁻ Product 4-Substituted-7-azaindole Intermediate->Product - NO₂⁻

Caption: General mechanism for SNAr at the C4-position.

Scope of Nucleophiles and Experimental Protocols

A wide range of nucleophiles can be employed in the SNAr of 4-nitro-7-azaindole, including amines, alkoxides, and thiolates.

Table 1: Representative SNAr Reactions on 4-Nitro-7-azaindole Derivatives

NucleophileProductTypical Conditions
Primary/Secondary Amines4-Amino-7-azaindolesBase (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, DMSO), Heat
Alkoxides (e.g., NaOMe)4-Alkoxy-7-azaindolesCorresponding alcohol as solvent, Heat
Thiolates (e.g., NaSMe)4-(Methylthio)-7-azaindolesAprotic polar solvent (e.g., DMF), Room Temperature or Heat

Experimental Protocol: Synthesis of a 4-Amino-7-azaindole Derivative

  • Reaction Setup: In a sealed tube, dissolve 4-nitro-7-azaindole and an excess of the desired amine in a polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired 4-amino-7-azaindole derivative.

Palladium-Catalyzed Cross-Coupling Reactions

For a broader substrate scope and milder reaction conditions, palladium-catalyzed cross-coupling reactions are indispensable. These reactions typically involve the coupling of a halogenated 4-azaindole derivative with a suitable coupling partner. The synthesis of 4-halo-7-azaindoles can be achieved from 7-azaindole N-oxide.[2]

Diagram: Precursor Synthesis for Cross-Coupling

G 7-Azaindole_N-oxide 7-Azaindole_N-oxide 4-Halo-7-azaindole 4-Halo-7-azaindole 7-Azaindole_N-oxide->4-Halo-7-azaindole POX₃, Acetonitrile

Caption: Synthesis of 4-halo-7-azaindole precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. It involves the reaction of a 4-halo-7-azaindole with a boronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole

  • Reaction Setup: In a microwave vial or sealed tube, combine 4-chloro-7-azaindole, the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature ranging from 80 to 120 °C, or utilize microwave irradiation for accelerated reaction times.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute it with water, and extract with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the desired 4-aryl- or 4-vinyl-7-azaindole derivative.

Buchwald-Hartwig Amination

For the synthesis of 4-amino-7-azaindole derivatives with a wider range of amines, including less nucleophilic anilines, the Buchwald-Hartwig amination is the method of choice. This reaction couples a 4-halo-7-azaindole with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Table 2: Key Parameters for Buchwald-Hartwig Amination

ComponentExamplesRationale
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Source of catalytically active Pd(0)
LigandXantphos, RuPhos, BINAPStabilizes the palladium center and facilitates the catalytic cycle
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Promotes deprotonation of the amine and facilitates reductive elimination
SolventToluene, Dioxane, THFAnhydrous, aprotic solvents are typically required

Reduction of the Nitro Group

The 4-nitro group serves as a versatile precursor to the 4-amino functionality, which can be further functionalized. The reduction of the nitro group can be achieved using various methods, with the choice of reagent depending on the presence of other functional groups in the molecule.

Diagram: Reduction of 4-Nitro-7-Azaindole

G 4-Nitro-7-azaindole 4-Nitro-7-azaindole 4-Amino-7-azaindole 4-Amino-7-azaindole 4-Nitro-7-azaindole->4-Amino-7-azaindole Reducing Agent

Caption: Conversion of the nitro group to an amine.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: Dissolve 4-nitro-7-azaindole in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).

  • Reaction Conditions: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the 4-amino-7-azaindole, which can be used in subsequent steps with or without further purification.

Conclusion

The 4-nitro-7-azaindole scaffold is a highly valuable and versatile building block in medicinal chemistry. The presence of the nitro group at the C4-position profoundly influences its reactivity, enabling a range of strategic functionalization reactions. This guide has outlined the key synthetic transformations, including the synthesis of the core structure, nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and nitro group reduction. By understanding the principles and applying the protocols described herein, researchers can effectively harness the chemical potential of 4-nitro-7-azaindole derivatives to accelerate the discovery of novel therapeutic agents.

References

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Spectroscopic Characterization of 3-iodo-4-nitro-7-azaindole: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-iodo-4-nitro-7-azaindole is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural complexity, featuring a 7-azaindole core functionalized with both an iodine atom and a nitro group, suggests potential for diverse biological activities. The 7-azaindole scaffold is a well-established pharmacophore, and the introduction of iodo and nitro substituents can profoundly influence its physicochemical properties, metabolic stability, and target-binding interactions.

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 3-iodo-4-nitro-7-azaindole. As of the latest literature review, publicly available, experimentally verified spectroscopic data for this specific molecule is not available. Therefore, this document serves as a predictive and methodological resource, offering researchers a robust framework for the identification and characterization of this compound upon its synthesis. The predictions herein are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis of structurally related molecules.

Molecular Structure and Predicted Spectroscopic Features

The structure of 3-iodo-4-nitro-7-azaindole is presented below. The strategic placement of the iodo and nitro groups on the 7-azaindole core is expected to give rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of 3-iodo-4-nitro-7-azaindole.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for 3-iodo-4-nitro-7-azaindole. These predictions are based on established chemical shift and fragmentation patterns observed in similar structures, such as 3-iodo-7-azaindole and various nitro-substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 3-iodo-4-nitro-7-azaindole in a standard deuterated solvent like DMSO-d₆ are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-iodo-4-nitro-7-azaindole

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
1N-H~12.5-broad singlet-
2C-H~8.5~130singlet-
3C-I-~75--
4C-NO₂-~150--
5C-H~8.8~125doubletJ ≈ 5
6C-H~7.5~118doubletJ ≈ 5
7aC-~145--
3aC-~128--

Rationale for Predictions:

  • ¹H NMR: The N-H proton of the pyrrole ring is expected to be significantly deshielded due to the aromatic nature of the ring system and the presence of the electron-withdrawing nitro group, appearing as a broad singlet at a high chemical shift. The protons on the pyridine ring (H-5 and H-6) will appear as doublets with a typical ortho-coupling constant. The C-2 proton will be a singlet, and its chemical shift will be influenced by the adjacent iodine and the overall electron-deficient nature of the ring.

  • ¹³C NMR: The carbon atom attached to the iodine (C-3) is expected to have a low chemical shift due to the heavy atom effect. Conversely, the carbon bearing the nitro group (C-4) will be significantly deshielded. The remaining carbon signals are predicted based on the known spectra of 7-azaindole and the expected electronic effects of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-iodo-4-nitro-7-azaindole (C₇H₄IN₃O₂), the expected mass spectral data is as follows:

Table 2: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺289.94Molecular ion peak (monoisotopic mass)
[M-NO₂]⁺243.95Loss of the nitro group
[M-I]⁺162.04Loss of the iodine atom
[C₆H₄N₂]⁺116.04Fragment corresponding to the azaindole core after loss of I and NO₂

Rationale for Predictions: The molecular ion peak is predicted based on the compound's molecular formula. The primary fragmentation pathways are expected to involve the loss of the nitro group and the iodine atom, both of which are relatively good leaving groups under mass spectrometric conditions. The presence of a peak corresponding to the core 7-azaindole fragment is also anticipated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for 3-iodo-4-nitro-7-azaindole are listed below.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3400-3300Medium, broad
Aromatic C-H Stretch3100-3000Medium
Asymmetric NO₂ Stretch1550-1500Strong
Symmetric NO₂ Stretch1350-1300Strong
C=C and C=N Stretches1600-1450Medium to Strong
C-I Stretch600-500Weak to Medium

Rationale for Predictions: The N-H stretching vibration is expected in the typical region for secondary amines in a heterocyclic system. The strong absorptions for the asymmetric and symmetric stretching of the nitro group are highly characteristic. The aromatic C-H and ring stretching vibrations will also be present. The C-I stretch appears in the fingerprint region and may be difficult to assign definitively.

Experimental Protocols

The following section outlines a general synthetic approach and the standard procedures for acquiring the spectroscopic data for 3-iodo-4-nitro-7-azaindole.

Synthesis and Purification Workflow

The synthesis of 3-iodo-4-nitro-7-azaindole can be approached through a multi-step process, likely starting from a commercially available 7-azaindole derivative.

G start Starting Material (e.g., 4-nitro-7-azaindole) step1 Iodination (e.g., NIS, I₂/HIO₃) start->step1 step2 Work-up and Extraction step1->step2 step3 Purification (Column Chromatography) step2->step3 product 3-iodo-4-nitro-7-azaindole step3->product

Caption: A generalized workflow for the synthesis of 3-iodo-4-nitro-7-azaindole.

Step-by-Step Protocol:

  • Nitration: If starting from 7-azaindole, a nitration step using a mixture of nitric acid and sulfuric acid would be the initial transformation to introduce the nitro group at the 4-position. Careful temperature control is crucial for regioselectivity.

  • Iodination: The resulting 4-nitro-7-azaindole would then be subjected to iodination. A common method involves the use of N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or DMF.[1] Alternatively, a mixture of iodine and an oxidizing agent such as iodic acid can be employed.

  • Work-up: Upon completion of the reaction, the mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system to afford the pure 3-iodo-4-nitro-7-azaindole.

Spectroscopic Data Acquisition

G sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) sample->nmr ms Mass Spectrometry (EI or ESI) sample->ms ir IR Spectroscopy (ATR or KBr pellet) sample->ir data Data Analysis and Structural Confirmation nmr->data ms->data ir->data

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher) using a standard deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using either electrospray ionization (ESI) or electron ionization (EI) will provide the exact mass of the molecular ion, confirming the elemental composition.

  • Infrared Spectroscopy: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet of the solid sample.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-iodo-4-nitro-7-azaindole, a compound of interest for which experimental data is not yet publicly available. The predicted NMR, MS, and IR data, along with the outlined synthetic and analytical protocols, offer a valuable resource for researchers working on the synthesis and characterization of this and related heterocyclic molecules. The experimental verification of these predictions will be a crucial step in advancing the study of this compound's potential applications in drug discovery and materials science.

References

  • PubChem. 3-Iodo-7-azaindole. National Center for Biotechnology Information. [Link]

  • Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(8), 1282–1285. [Link]

  • Wang, Z.-Y., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. Organic & Biomolecular Chemistry, 19(34), 7425-7429. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • YuanYeChem. 3-IODO-4-NITRO-7-AZAINDOLE CAS#:1000340-40-8. [Link]

  • Black, D. S., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(47), 8295-8305. [Link]

  • Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Bentabed-Ababsa, G., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(21), 3845. [Link]

  • Pathiraja, C., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry, 96(5), 1947–1956. [Link]

  • Kordubailo, M. V., et al. (2022). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Chemistry of Heterocyclic Compounds, 58(12), 1005-1011. [Link]

Sources

A Comprehensive Technical Guide to 3-Iodo-4-Nitro-1H-pyrrolo[2,3-b]pyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document offers a comprehensive examination of its chemical properties, commercial availability, a plausible synthetic route, safety and handling protocols, and its significant applications in the synthesis of kinase inhibitors.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure is a bioisostere of indole and purine, allowing it to mimic these essential biological motifs and interact with a wide range of enzymatic targets. The 7-azaindole core is particularly prominent in the development of kinase inhibitors, where the pyridine nitrogen and the pyrrole N-H group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] The strategic functionalization of the 7-azaindole ring system is therefore a critical aspect of designing potent and selective therapeutic agents.[3][4] this compound serves as a versatile intermediate, offering orthogonal handles for further chemical elaboration. The iodo group is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, providing a vector for amide bond formation or other derivatizations.

Chemical Properties and Identification

PropertyValue
Chemical Name This compound
Synonyms 3-Iodo-4-nitro-7-azaindole
CAS Number 1000340-40-8
Molecular Formula C₇H₄IN₃O₂
Molecular Weight 289.03 g/mol
Appearance Likely a yellow to brown solid
Solubility Expected to be soluble in polar aprotic solvents like DMF and DMSO

Commercial Availability

This compound is commercially available from several fine chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to grams, facilitating its use in both initial screening and larger-scale synthetic campaigns.

Table of Commercial Suppliers:

SupplierPurityAvailable Quantities
Aaronchem97%100mg, 250mg, 500mg, 1g
BLDpharmNot specifiedInquire for details
Shanghai Ruji Biotechnology97%Inquire for details

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Protocol: A Plausible and Referenced Approach

While a specific, detailed synthesis for this compound is not extensively documented in a single source, a robust two-step synthetic route can be proposed based on established methodologies for the nitration and iodination of the 7-azaindole core. The proposed pathway involves the nitration of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) at the 4-position, followed by regioselective iodination at the 3-position.

Synthesis_Workflow Start 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Step1 Step 1: Nitration Start->Step1 Intermediate 4-Nitro-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate HNO₃ / H₂SO₄ Step2 Step 2: Iodination Intermediate->Step2 Product This compound Step2->Product I₂ / Base or NIS Applications_Workflow Start This compound Coupling Suzuki / Sonogashira / Buchwald-Hartwig Cross-Coupling Start->Coupling Reduction Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C) Start->Reduction Intermediate1 3-Aryl/Alkynyl-4-nitro- 1H-pyrrolo[2,3-b]pyridine Coupling->Intermediate1 Intermediate2 3-Iodo-4-amino- 1H-pyrrolo[2,3-b]pyridine Reduction->Intermediate2 Final_Derivatives Diverse Kinase Inhibitor Scaffolds Intermediate1->Final_Derivatives Further Functionalization Intermediate2->Final_Derivatives Amide Coupling, etc.

Sources

Methodological & Application

Protocol for the Regioselective C3-Iodination of 4-Nitro-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth technical guide for the regioselective iodination of 4-nitro-7-azaindole at the C3 position. Iodinated 7-azaindole scaffolds are pivotal building blocks in medicinal chemistry, serving as versatile precursors for complex molecule synthesis through cross-coupling reactions.[1] The presence of a strongly electron-withdrawing nitro group at the C4 position presents a significant synthetic challenge, deactivating the heterocyclic core towards conventional electrophilic aromatic substitution. This guide details a robust protocol utilizing N-Iodosuccinimide (NIS) as a mild and effective iodinating agent. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, offer troubleshooting advice, and outline essential safety precautions. The causality behind experimental choices is explained to empower researchers to adapt and optimize the protocol for their specific needs.

Introduction and Scientific Rationale

The 7-azaindole framework is a "privileged structure" in drug discovery, appearing in numerous biologically active molecules and FDA-approved drugs.[2] Its structural similarity to purines and indoles allows it to function as a versatile pharmacophore.[3] Functionalization of the azaindole core is a key strategy for modulating the physicochemical and pharmacological properties of drug candidates.[1] Specifically, the introduction of an iodine atom, typically at the C3 position, creates a valuable synthetic handle for subsequent carbon-carbon and carbon-heteroatom bond formation via reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[3]

The primary challenge in the iodination of 4-nitro-7-azaindole is the profound deactivating effect of the C4-nitro group. This group withdraws electron density from the bicyclic ring system, rendering it significantly less nucleophilic and thus less reactive towards electrophiles.[4][5] While the C3 position of the parent 7-azaindole is the most electron-rich and kinetically favored site for electrophilic attack[6], this inherent reactivity is substantially diminished in the 4-nitro substituted analogue.

To overcome this challenge, this protocol employs N-Iodosuccinimide (NIS), a mild yet effective source of electrophilic iodine (I⁺).[7][8] Unlike harsher reagents such as iodine monochloride[9], NIS operates under gentle conditions, enhancing functional group tolerance and minimizing side reactions.[8] The reaction is facilitated by a base, which is proposed to deprotonate the pyrrole nitrogen (N-H). This deprotonation increases the electron density of the pyrrole ring, enhancing its nucleophilicity and facilitating the subsequent attack on the electrophilic iodine species generated from NIS. A similar base-mediated strategy has been successfully employed for the iodination of other deactivated 1-aryl-7-azaindoles.[3]

Reaction Mechanism and Key Principles

The iodination of 4-nitro-7-azaindole proceeds via an electrophilic aromatic substitution (SEAr) mechanism, enhanced by in-situ substrate activation.

cluster_0 Step 1: Substrate Activation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization A 4-Nitro-7-Azaindole (N-H) C Deprotonated Azaindole Anion (Enhanced Nucleophilicity) A->C Deprotonation B Base (e.g., KOH) E Sigma Complex (Intermediate) C->E Nucleophilic attack on I⁺ D N-Iodosuccinimide (NIS) F 3-Iodo-4-nitro-7-azaindole (Product) E->F Proton loss & rearomatization G Succinimide E->G Byproduct formation

Caption: Proposed mechanism for the base-assisted iodination.

  • Activation via Deprotonation: A base (e.g., potassium hydroxide) removes the acidic proton from the pyrrole nitrogen of 4-nitro-7-azaindole. This generates a resonance-stabilized anion, which significantly increases the electron density and nucleophilicity of the pyrrole ring system.

  • Electrophilic Attack: The electron-rich C3 position of the activated azaindole anion attacks the electrophilic iodine of N-Iodosuccinimide (NIS). This step forms a transient, non-aromatic intermediate known as a sigma complex.

  • Rearomatization: The sigma complex collapses, expelling the succinimide anion and restoring the aromaticity of the bicyclic system to yield the final product, 3-iodo-4-nitro-7-azaindole.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Nitro-7-azaindole≥97%Commercially AvailableEnsure dryness before use.
N-Iodosuccinimide (NIS)≥98%Commercially AvailableLight-sensitive; store in a dark container.[10]
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Commercially AvailableUse freshly crushed pellets or a fresh solution.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent for best results.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Deionized Water-In-houseFor work-up.
Saturated Sodium Thiosulfate (Na₂S₂O₃)Aqueous SolutionPrepared in-houseTo quench unreacted iodine.
BrineSaturated NaCl(aq)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask (50 mL) with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Magnetic stir plate

  • TLC plates (silica gel 60 F₂₅₄)

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-7-azaindole (1.0 mmol, 163.1 mg).

  • Solvent Addition: Under a nitrogen or argon atmosphere, add anhydrous acetonitrile (10 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Base Addition: Add potassium hydroxide (3.0 mmol, 168.3 mg). Stir the resulting suspension at room temperature for 15 minutes. The base may not fully dissolve.

  • NIS Addition: Carefully add N-Iodosuccinimide (NIS) (1.1 mmol, 247.5 mg) portion-wise over 5 minutes. The reaction mixture may change color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-16 hours. See Troubleshooting if the reaction is sluggish.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate. Stir for 10 minutes to reduce any excess NIS.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-iodo-4-nitro-7-azaindole.

Troubleshooting

IssuePossible CauseRecommended Solution
No or Slow Reaction Insufficient activation of the substrate.Ensure reagents are dry. Gently warm the reaction mixture to 40-50°C. A longer reaction time may be required for this deactivated system.
Decomposed NIS.Use a fresh bottle of NIS. Purity can be checked by titration.
Low Yield Incomplete reaction.Extend the reaction time or consider gentle heating as mentioned above.
Product loss during work-up/purification.Ensure pH is neutral to slightly basic before extraction to keep the product in the organic phase. Use care during chromatography.
Multiple Spots on TLC Formation of side products (e.g., di-iodination).Add NIS slowly and maintain the recommended stoichiometry. Avoid excessive heating.
Degradation of starting material or product.Ensure the reaction is performed under an inert atmosphere. Check the quality of the base.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • N-Iodosuccinimide (NIS): Harmful if swallowed or in contact with skin, and causes serious eye irritation.[12] May cause respiratory irritation.[10] It is light-sensitive and should be stored accordingly.[13] Avoid inhalation of dust and generation of dust during handling.[13][14]

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Acetonitrile (MeCN): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Ethyl Acetate/Hexanes: Highly flammable liquids. Use in a well-ventilated area away from ignition sources.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][14] Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Vertex AI Search. SAFETY DATA SHEET N-Iodosuccinimide.
  • Synquest Labs. N-Iodosuccinimide Safety Data Sheet.
  • Apollo Scientific. N-Iodosuccinimide Safety Data Sheet.
  • CDH Fine Chemical. N-IODO SUCCINIMIDE MATERIAL SAFETY DATA SHEET.
  • AWS. N-Iodosuccinimide Safety Data Sheet.
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. The Journal of Organic Chemistry - ACS Publications.
  • Iodination of 7-azaindole and pyrrole. ResearchGate.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
  • Azaindole synthesis. Organic Chemistry Portal.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal.
  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • Reactivity of 3-nitroindoles with electron-rich species. ResearchGate.
  • The Electrophilic Reactivity of 3-Nitroindole Derivatives: A Technical Guide. Benchchem.
  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.
  • Azaindole Therapeutic Agents. PMC - PubMed Central.

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Application Notes & Protocols: Suzuki Coupling of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Functionalization of this heterocyclic system is of paramount importance for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, and its application to halogenated 7-azaindole derivatives has become a cornerstone of modern drug discovery.[2][3]

This document provides a detailed guide to the Suzuki coupling of a specific, electronically modified 7-azaindole derivative: 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine. The presence of the nitro group at the 4-position significantly influences the electronic properties of the heterocyclic core, presenting unique challenges and opportunities in cross-coupling chemistry. These application notes will delve into the mechanistic nuances, provide optimized protocols, and offer troubleshooting advice for researchers working with this important building block.

Mechanism and Key Considerations

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organohalide with an organoboron compound in the presence of a base.[2] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step, and the reactivity of the halide is crucial (I > Br > Cl).[4]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by the base, which activates the organoboron species.[2]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Key Experimental Parameters
  • Catalyst and Ligand: The choice of palladium source and ligand is critical for a successful reaction. For heteroaryl halides, particularly those with potentially coordinating groups like the nitro group and the pyrrole N-H, specialized phosphine ligands are often necessary to promote efficient catalysis.[5][6] Ligands such as SPhos and XPhos have shown broad utility in the coupling of nitrogen-containing heterocycles.[7]

  • Base: The base plays a multifaceted role in the Suzuki coupling, including the activation of the boronic acid and facilitation of the transmetalation step.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system must be capable of dissolving the reactants and the base to a sufficient extent. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently employed.[8] The aqueous phase is essential for dissolving the inorganic base.

  • Temperature: The reaction temperature influences the rate of each step in the catalytic cycle. While some highly active catalyst systems can operate at room temperature, many Suzuki couplings of heteroaryl halides require elevated temperatures (60-110 °C) to proceed at a reasonable rate.[7]

Recommended Protocol: General Procedure for Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Solvent System (e.g., Dioxane/Water) A->B C Degas the Mixture (e.g., N2 sparging) B->C D Add Pd Catalyst and Ligand C->D E Heat to Reaction Temperature (e.g., 80-100 °C) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup: Dilute with Water, Extract with Organic Solvent G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J

Figure 2: A typical workflow for the Suzuki coupling experiment.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the anhydrous organic solvent and degassed water.

  • Sparge the mixture with the inert gas for 10-15 minutes to ensure deoxygenation.

  • Add the palladium catalyst and the phosphine ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Exemplary Reaction Conditions

The following table summarizes reported conditions for Suzuki couplings of related 7-azaindole derivatives, which can serve as a valuable starting point for the optimization of the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6067-93[9]
Pd(OAc)₂ (1-1.5)XPhos (2-3)K₃PO₄ (2)Dioxane/H₂O (4:1)6091-99[7]
Pd/C (1.4)-K₂CO₃ (2)DMFReflux (MW)41-92[10]
Pd(PPh₃)₄-K₃PO₄THFReflux75-85[4]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Use a fresh batch of catalyst and ligand- Ensure thorough deoxygenation of the reaction mixture- Increase the reaction temperature in increments
Protodeboronation of Boronic Acid - Presence of excess water or acid- Prolonged reaction time at high temperature- Use anhydrous solvents and dry reagents- Minimize reaction time once the starting material is consumed
Formation of Side Products (e.g., Homocoupling) - Inefficient transmetalation- Screen different bases and solvents- Adjust the stoichiometry of the reactants
Difficulty in Purification - Co-elution of product with residual catalyst or ligand- Use a different solvent system for chromatography- Consider a filtration through a pad of celite or silica gel before chromatography

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of 3-aryl-4-nitro-7-azaindole derivatives. Careful consideration of the catalyst system, base, and solvent is crucial for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

References

  • ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... Retrieved from [Link]

  • Semantic Scholar. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. Retrieved from [Link]

  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

Sources

Application Notes and Protocols for the Sonogashira Reaction with 3-iodo-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Alkynylated 7-Azaindoles

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of indole and purine.[1] Its presence in a molecule can significantly modulate physicochemical and pharmacological properties, leading to enhanced biological activity. The introduction of an alkynyl group onto this scaffold via the Sonogashira reaction opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and inflammatory diseases.[2][3] The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[2][4] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[2][5]

This application note provides a detailed guide to performing the Sonogashira reaction on a challenging substrate: 3-iodo-4-nitro-7-azaindole. The presence of an electron-withdrawing nitro group and the inherent electronic properties of the 7-azaindole ring system present unique challenges that require careful optimization of reaction conditions. This document will provide a comprehensive protocol, explain the rationale behind the chosen conditions, and offer troubleshooting guidance to enable researchers to successfully synthesize 3-alkynyl-4-nitro-7-azaindoles, key intermediates for the development of novel therapeutics.

Mechanistic Considerations for the Sonogashira Reaction

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The Dual Catalytic Cycle

Sonogashira_Mechanism OxAdd OxAdd Pi_Complex Pi_Complex Transmetal Transmetal

The palladium cycle begins with the oxidative addition of the aryl iodide (3-iodo-4-nitro-7-azaindole) to a Pd(0) complex.[6] Simultaneously, in the copper cycle, the terminal alkyne coordinates with a Cu(I) salt, and a base facilitates its deprotonation to form a copper acetylide intermediate.[6][7] This copper acetylide then undergoes transmetalation with the Ar-Pd(II)-I complex.[6] The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the desired alkynylated product and regenerate the Pd(0) catalyst.[6]

Challenges with 3-iodo-4-nitro-7-azaindole:

  • Electron-Deficient Substrate: The presence of the strongly electron-withdrawing nitro group can decrease the electron density of the aryl iodide, potentially affecting the rate of oxidative addition.[8]

  • Coordination to the Catalyst: The nitrogen atom in the 7-azaindole ring can coordinate to the palladium or copper catalyst, potentially leading to catalyst inhibition.

  • Side Reactions: The nitro group can be susceptible to reduction under certain reaction conditions, although the mildness of the Sonogashira reaction generally mitigates this risk. Homocoupling of the alkyne (Glaser coupling) is a common side reaction, particularly in the presence of oxygen.[2]

Experimental Protocol: Sonogashira Coupling of 3-iodo-4-nitro-7-azaindole

This protocol is a starting point and may require optimization depending on the specific alkyne used.

Materials and Reagents
  • 3-iodo-4-nitro-7-azaindole

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Solvent (e.g., anhydrous tetrahydrofuran (THF), anhydrous dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Reaction Setup and Procedure

Sonogashira_Workflow

  • Preparation: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add 3-iodo-4-nitro-7-azaindole (1.0 equiv).

  • Addition of Reagents: Add the anhydrous solvent (e.g., THF or DMF, approximately 0.1 M concentration relative to the limiting reagent). Follow with the addition of the base (e.g., Et₃N, 2.0-3.0 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. This is crucial to prevent the homocoupling of the alkyne.[2]

  • Addition of Catalysts: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (0.1 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-80 °C) and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table of Reaction Parameters and Optimization
ParameterRecommended ConditionRationale & Optimization Notes
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ is a common choice as a Pd(0) source. PdCl₂(PPh₃)₂ can be used and is reduced in situ.[2] For challenging substrates, consider using more specialized ligands like Xantphos to improve catalyst stability and activity.[9]
Copper Co-catalyst CuI (5-10 mol%)CuI is essential for the formation of the copper acetylide, which accelerates the reaction.[2] In some cases, a copper-free Sonogashira can be employed to avoid alkyne homocoupling, but this often requires stronger bases and different ligands.[2][6]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)The base is required to deprotonate the terminal alkyne.[7] Amines like Et₃N and DIPA are commonly used and can also serve as solvents in some cases. For less reactive substrates, a stronger base like Cs₂CO₃ might be beneficial.
Solvent Anhydrous THF or DMFTHF is a good general-purpose solvent. DMF can be used for less soluble substrates and can sometimes accelerate the reaction, but it is more difficult to remove. The choice of solvent can influence the reaction rate and outcome.
Temperature 60-80 °CThe reaction temperature will depend on the reactivity of the specific alkyne and the stability of the starting materials and products. Start with a lower temperature and increase if the reaction is sluggish.
Alkyne Equivalents 1.1-1.5 equivA slight excess of the alkyne is typically used to ensure complete consumption of the more valuable 3-iodo-4-nitro-7-azaindole.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reaction temperature- Use a fresh batch of catalyst.- Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere.- Increase the reaction temperature in increments of 10 °C.
Formation of alkyne homocoupling product (Glaser coupling) - Presence of oxygen in the reaction mixture- Thoroughly degas the solvent and reaction mixture before adding the catalysts.[2]- Consider a copper-free Sonogashira protocol.[2]
Decomposition of starting material or product - High reaction temperature- Prolonged reaction time- Lower the reaction temperature.- Monitor the reaction closely and stop it as soon as the starting material is consumed.
Difficulty in product purification - Formation of closely eluting byproducts- Optimize the chromatographic conditions (try different solvent systems or use a different stationary phase).- Consider recrystallization if the product is a solid.

Characterization of the Product

The successful synthesis of the 3-alkynyl-4-nitro-7-azaindole should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡C stretch of the alkyne.

Conclusion

The Sonogashira reaction is a robust and versatile method for the synthesis of 3-alkynyl-4-nitro-7-azaindoles. By carefully controlling the reaction conditions, particularly by ensuring an inert atmosphere and choosing the appropriate catalyst system and base, researchers can successfully synthesize these valuable building blocks for drug discovery and development. The protocol and guidelines presented in this application note provide a solid foundation for achieving this transformation and for further exploration of the chemical space around the 7-azaindole scaffold.

References

  • Wikipedia. Sonogashira coupling. [Link]

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  • Aurigene Pharmaceutical Services. A highly effective synthesis of 2-alkynyl-7-azaindoles. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. DOI:10.1039/C3OB41798K. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

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  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • PubMed Central. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

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  • Sci-Hub. ChemInform Abstract: A Highly Effective Synthesis of 2‐Alkynyl‐7‐azaindoles: Pd/C‐Mediated Alkynylation of Heteroaryl Halides in Water. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]

  • YouTube. Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025-02-17). [Link]

  • PubMed. CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. (2024-03-15). [Link]

  • PMC - NIH. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. [Link]

  • ResearchGate. A Practical Protocol for Three-Component One-Pot Stepwise Sonogashira-Heterocyclization/Heck-Couplings | Request PDF. (2025-08-05). [Link]

  • IntechOpen. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018-10-17). [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. (2025-08-06). [Link]

  • ResearchGate. a–c) Challenges in catalyzing the Sonogashira coupling reaction with... [Link]

  • Organic Chemistry Portal. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. [Link]

  • RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07). [Link]

  • Universidade Nova de Lisboa. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018-10-17). [Link]

  • Norwegian Research Information Repository. Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. [Link]

  • ResearchGate. Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. [Link]

  • Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. (2022-07-22). [Link]

  • ResearchGate. (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. [Link]

  • RSC Advances (RSC Publishing). Copper-free Sonogashira cross-coupling reactions: an overview. DOI:10.1039/D0RA10575A. (2021-02-10). [Link]

  • PubMed. Cross-Coupling Reactions of Nitroarenes. (2021-07-20). [Link]

  • NIH. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. Sonogashira mediated synthesis of 5-nitro-7-azaindole[1]. [Link]

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Application Note & Protocols: The Strategic Use of 3-Iodo-4-Nitro-7-Azaindole in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to target the ATP-binding site of protein kinases.[1][2] This guide provides an in-depth exploration of 3-iodo-4-nitro-7-azaindole , a highly versatile and strategically functionalized starting material for the synthesis of potent and selective kinase inhibitors. We will dissect the rationale behind its design, provide validated, step-by-step protocols for key synthetic transformations, and illustrate its application in building inhibitors that target critical signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

The 7-Azaindole Scaffold: A Bio-Inspired Hinge Binder

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The majority of kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding pocket. The 7-azaindole core is an exceptional mimic of the adenine moiety of ATP.[3][4] Its defining feature is the ability to form two critical hydrogen bonds with the "hinge region" of the kinase, a short amino acid sequence connecting the N- and C-lobes of the catalytic domain:

  • The pyrrole N-H group acts as a hydrogen bond donor.

  • The pyridine nitrogen at position 7 (N7) acts as a hydrogen bond acceptor.[1][2]

This bidentate interaction anchors the inhibitor firmly in the active site, providing a stable foundation for achieving high potency.[4][5]

Strategic Importance of 3-Iodo-4-Nitro-7-Azaindole

The utility of the 7-azaindole core is dramatically enhanced by strategic functionalization. 3-Iodo-4-nitro-7-azaindole is an exemplary building block where each substituent serves a distinct and vital purpose:

  • The 3-Iodo Group: This is the primary reactive handle for diversification. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups. This position is crucial as it typically projects substituents towards the solvent-exposed region or other hydrophobic pockets of the ATP-binding site, directly influencing inhibitor selectivity and potency.[6][7]

  • The 4-Nitro Group: This powerful electron-withdrawing group serves two roles. Synthetically, it activates the C3-I bond towards oxidative addition in palladium catalytic cycles.[8] Biologically, the nitro group can be a key interaction point or, more commonly, serve as a synthetic precursor to a 4-amino group. This amino functionality is a feature in several approved drugs, where it can be further derivatized to optimize solubility and target engagement.[9]

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of this reagent.

PropertyValue
Chemical Formula C₇H₄IN₃O₂
Molecular Weight 289.03 g/mol
Appearance Typically a yellow to brown solid
Solubility Soluble in DMF, DMSO, and moderately soluble in THF, Dioxane
Storage Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

Safety Note: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.

Core Synthetic Methodologies and Protocols

The true power of 3-iodo-4-nitro-7-azaindole lies in its reactivity in palladium-catalyzed cross-coupling reactions. These methods form the backbone of synthetic routes to a multitude of kinase inhibitors, including precursors to drugs like Vemurafenib and Dabrafenib.[9][10][11]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start 3-Iodo-4-Nitro-7-Azaindole suzuki Aryl/Heteroaryl Boronic Acid/Ester start->suzuki Pd Catalyst Base sono Terminal Alkyne start->sono Pd/Cu Catalysts Base buch Primary/Secondary Amine start->buch Pd Catalyst Ligand, Base suzuki_prod 3-Aryl-4-Nitro- 7-Azaindole suzuki->suzuki_prod nitro_red Nitro Group Reduction (e.g., SnCl2, H2/Pd) suzuki_prod->nitro_red sono_prod 3-Alkynyl-4-Nitro- 7-Azaindole sono->sono_prod sono_prod->nitro_red buch_prod 3-Amino-4-Nitro- 7-Azaindole buch->buch_prod buch_prod->nitro_red final_inhibitor Final Kinase Inhibitor (via further functionalization) nitro_red->final_inhibitor

Figure 1: General synthetic workflow using 3-iodo-4-nitro-7-azaindole.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for introducing aryl or heteroaryl moieties, a common feature in type I and type II kinase inhibitors.

  • Principle: A palladium catalyst facilitates the coupling of the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a base. The electron-withdrawing nitro group enhances the rate of the oxidative addition of the C-I bond to the Pd(0) catalyst, which is often the rate-limiting step.[8]

  • Self-Validation: The reaction progress can be easily monitored by TLC or LC-MS, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried microwave vial equipped with a magnetic stir bar, add 3-iodo-4-nitro-7-azaindole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add a base, such as K₃PO₄ (2.0 equiv.) or an aqueous solution of Na₂CO₃ (2M, 2.0 equiv.).[8][12]

  • Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. For microwave-assisted reactions, irradiate at 120 °C for 30-60 minutes.[8] Monitor the reaction by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 3-aryl-4-nitro-7-azaindole product.

Protocol: Sonogashira Coupling for C-C Triple Bond Formation

This method introduces a rigid alkyne linker, valuable for creating inhibitors with specific geometries or for use as a handle in click chemistry.

  • Principle: A dual catalytic system of palladium and copper(I) is used to couple the aryl iodide with a terminal alkyne.[13] The palladium complex undergoes oxidative addition, while the copper(I) salt forms a copper(I) acetylide, which then participates in transmetalation to the palladium center.[14][15]

  • Self-Validation: Successful coupling is confirmed by the disappearance of the alkyne C-H stretch (~3300 cm⁻¹) in the IR spectrum of the purified product and by mass spectrometry.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add 3-iodo-4-nitro-7-azaindole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and Copper(I) Iodide (CuI) (0.05 equiv.).

  • Solvent and Amine Base: Add an anhydrous, degassed solvent such as THF or DMF. Add a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv.), which also serves as a solvent in some cases.[15]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature to 60 °C for 6-24 hours. The formation of an ammonium halide salt precipitate is often observed. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to isolate the 3-alkynyl-4-nitro-7-azaindole.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This is a powerful method for directly installing primary or secondary amines, which are common pharmacophores in kinase inhibitors.

  • Principle: This palladium-catalyzed reaction couples an amine with the aryl iodide.[16] The reaction requires a strong, non-nucleophilic base and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) that promotes the difficult C-N reductive elimination step from the palladium center.[17][18]

  • Self-Validation: A distinct color change of the reaction mixture is often indicative of catalytic activity. Complete conversion is verified by LC-MS, and the product structure is confirmed by NMR, observing the appearance of N-H or N-alkyl signals.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox, add a palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), the appropriate phosphine ligand (if not using a precatalyst), and a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 equiv.) to an oven-dried vial.

  • Addition of Substrates: Add 3-iodo-4-nitro-7-azaindole (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent and Reaction: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane. Seal the vial and heat to 80-110 °C for 12-24 hours. Monitor by LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to obtain the desired 3-amino-4-nitro-7-azaindole derivative.

Biological Context: Targeting the BRAF/MEK/ERK Signaling Pathway

The synthetic products derived from 3-iodo-4-nitro-7-azaindole are frequently designed to inhibit kinases in pro-proliferative signaling cascades like the MAPK/ERK pathway. A key target in this pathway is the BRAF kinase, where a V600E mutation is prevalent in over 50% of melanomas.[19][20] Inhibitors like Vemurafenib and Dabrafenib, whose core structures can be accessed via the chemistry described, specifically target this mutant kinase.[3][9]

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation Activates Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Block Inhibitor->Block Block->BRAF

Figure 2: Inhibition of the MAPK pathway by a 7-azaindole-based BRAF inhibitor.

The 7-azaindole core binds to the kinase hinge, while the C3-substituent, installed via Suzuki coupling, occupies an adjacent hydrophobic pocket. The 4-amino group (derived from the precursor's nitro group) often forms additional hydrogen bonds, enhancing affinity and selectivity. By blocking BRAF(V600E), these inhibitors prevent downstream phosphorylation of MEK and ERK, thereby halting the aberrant signaling that drives tumor cell proliferation.[20]

Summary of Methodologies

Reaction TypeBond FormedKey ReagentsPurpose in Inhibitor Design
Suzuki-Miyaura C(sp²)-C(sp²)Arylboronic acid, Pd Catalyst, BaseInstalls key aryl/heteroaryl groups for potency and selectivity.[12][21]
Sonogashira C(sp²)-C(sp)Terminal alkyne, Pd/Cu Catalysts, Amine BaseIntroduces rigid linkers; useful for probing space or further functionalization.[13][14][22]
Buchwald-Hartwig C(sp²)-NAmine, Pd Catalyst, Ligand, Strong BaseDirectly forms C-N bonds to introduce critical amine pharmacophores.[16][17][23]

References

  • The Core Mechanism of 7-Azaindole: A Technical Guide for Researchers. Benchchem.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. NIH.
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Buchwald–Hartwig amin
  • Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene...
  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central (PMC).
  • Sonogashira mediated synthesis of 5-nitro-7-azaindole[3]. ResearchGate.

  • Scheme 2: Synthesis of precursors required for [11C]vemurafenib.
  • Scheme 5. Chemical route to the synthesis of dabrafenib.
  • Buchwald-Hartwig Amin
  • The Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activ
  • Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. PubMed.
  • Sonogashira coupling. Wikipedia.
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cycliz
  • Design and Synthesis of New Vemurafenib Analogs. Preprints.org.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.

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Application Notes and Protocols for 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is a bioisostere of indole, a common motif in biologically active molecules. The presence of the nitrogen atom in the pyridine ring of the 7-azaindole scaffold offers unique opportunities for hydrogen bonding interactions with biological targets, which can lead to enhanced potency and selectivity of drug candidates.[1] This has made 7-azaindole derivatives highly sought after in drug discovery, particularly in the development of kinase inhibitors for the treatment of cancer and other diseases.[1][2]

This document provides detailed application notes and protocols for the use of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine , a key intermediate in the synthesis of a diverse range of pharmaceutical candidates. The strategic placement of the iodo and nitro groups on the 7-azaindole core allows for sequential and regioselective functionalization, making it a versatile building block for the construction of complex molecular architectures.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its key functional groups:

  • 3-Iodo Group: The iodine atom at the 3-position of the pyrrole ring is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents at this position.

  • 4-Nitro Group: The nitro group on the pyridine ring is a strong electron-withdrawing group, which can influence the reactivity of the heterocyclic system. More importantly, it can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or the introduction of other nitrogen-containing moieties.

  • Pyrrole NH: The acidic proton of the pyrrole nitrogen can be deprotonated with a suitable base, allowing for N-alkylation or the introduction of protecting groups if necessary.

Core Applications in Medicinal Chemistry

The primary application of this compound is as a versatile intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors. The general synthetic strategy involves:

  • C-C or C-N Bond Formation at the 3-Position: Utilizing the iodo group for a cross-coupling reaction to introduce a key pharmacophoric element.

  • Reduction of the 4-Nitro Group: Conversion of the nitro group to an amine.

  • Functionalization of the 4-Amino Group: Acylation, sulfonylation, or other modifications to interact with the target protein.

This sequential approach allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are provided as a guide for the application of this compound in common synthetic transformations. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol describes the palladium-catalyzed coupling of the 3-iodo group with phenylboronic acid to form 4-nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine.

Reaction Scheme:

Materials:

ReagentMolecular WeightAmount (mmol)Equivalents
This compound289.031.01.0
Phenylboronic Acid121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Sodium Carbonate (2M aqueous solution)105.992.02.0
1,4-Dioxane---

Procedure:

  • To a microwave vial, add this compound (289 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add 1,4-dioxane (7 mL) and the 2M aqueous sodium carbonate solution (1 mL, 2.0 mmol) to the vial.

  • Seal the vial with a cap and place it in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura reactions.

  • Base: Sodium carbonate is a mild and effective base for activating the boronic acid for transmetalation. An aqueous solution is often used to facilitate the dissolution of the base.

  • Solvent: 1,4-Dioxane is a common solvent for Suzuki reactions due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.

  • Microwave Irradiation: Microwave heating can significantly reduce reaction times compared to conventional heating.[3]

Self-Validating System:

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material.

  • Product Characterization: The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Experimental Workflow Diagram:

G reagents Weigh Reactants: - 3-iodo-4-nitro-7-azaindole - Phenylboronic Acid - Pd(PPh3)4 solvents Add Solvents: - 1,4-Dioxane - 2M aq. Na2CO3 reagents->solvents reaction Microwave Irradiation (120 °C, 40 min) solvents->reaction workup Work-up: - Dilute with EtOAc - Wash with Brine - Dry over Na2SO4 - Concentrate reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details the coupling of the 3-iodo group with phenylacetylene to yield 4-nitro-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine.

Reaction Scheme:

Materials:

ReagentMolecular WeightAmount (mmol)Equivalents
This compound289.031.01.0
Phenylacetylene102.131.21.2
Dichlorobis(triphenylphosphine)palladium(II)701.900.020.02
Copper(I) Iodide190.450.040.04
Triethylamine101.193.03.0
N,N-Dimethylformamide (DMF)---

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (289 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-nitro-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, promoting the efficient formation of the C-C bond between the aryl iodide and the alkyne.[1]

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne and deactivation of the catalyst.

Experimental Workflow Diagram:

G setup Reaction Setup under Inert Atmosphere: - 3-iodo-4-nitro-7-azaindole - PdCl2(PPh3)2, CuI - DMF, Triethylamine addition Add Phenylacetylene setup->addition reaction Heat to 60 °C (4-6 hours) addition->reaction workup Work-up: - Dilute with EtOAc - Wash with Water and Brine - Dry and Concentrate reaction->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: Workflow for Sonogashira Coupling.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the palladium-catalyzed amination of the 3-iodo group with morpholine to form 4-(4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)morpholine.

Reaction Scheme:

Materials:

ReagentMolecular WeightAmount (mmol)Equivalents
This compound289.031.01.0
Morpholine87.121.21.2
Tris(dibenzylideneacetone)dipalladium(0)915.720.0250.025
Xantphos578.680.050.05
Sodium tert-butoxide96.101.41.4
Toluene---

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (289 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (23 mg, 0.025 mmol), Xantphos (29 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add anhydrous toluene (5 mL) and morpholine (0.10 mL, 1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)morpholine.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for Buchwald-Hartwig aminations, promoting both oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for this type of reaction.

Experimental Workflow Diagram:

G setup Inert Atmosphere Setup: - 3-iodo-4-nitro-7-azaindole - Pd2(dba)3, Xantphos, NaOtBu - Toluene reagents Add Morpholine setup->reagents reaction Heat to 100 °C (12-16 hours) reagents->reaction workup Work-up: - Dilute with EtOAc, Filter - Wash with Water and Brine - Dry and Concentrate reaction->workup purification Purification: Column Chromatography workup->purification product Final Aminated Product purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 4: Reduction of the 4-Nitro Group

This protocol describes the reduction of the 4-nitro group of a 3-substituted-4-nitro-1H-pyrrolo[2,3-b]pyridine to the corresponding 4-amino derivative using iron powder in acetic acid.

Reaction Scheme:

Materials:

ReagentMolecular WeightAmount (mmol)Equivalents
3-substituted-4-nitro-1H-pyrrolo[2,3-b]pyridine-1.01.0
Iron Powder55.8455.05.0
Acetic Acid60.05--
Ethanol---
Water---

Procedure:

  • To a round-bottom flask, add the 3-substituted-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) and a mixture of ethanol and water (e.g., 4:1, 10 mL).

  • Add iron powder (280 mg, 5.0 mmol) to the suspension.

  • Add acetic acid (1 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-amino derivative, which can be purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Reducing Agent: Iron powder in acetic acid is a classic and effective method for the reduction of aromatic nitro groups. It is generally chemoselective and tolerates many other functional groups.

  • Solvent System: A mixture of ethanol and water helps to dissolve the starting material and facilitate the reaction.

  • Acid: Acetic acid activates the iron powder and provides a proton source for the reduction.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with significant potential in pharmaceutical research. The orthogonal reactivity of the 3-iodo and 4-nitro groups allows for a modular and efficient approach to the construction of diverse molecular scaffolds, particularly for the development of kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to utilize this key building block in their drug discovery programs.

References

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Dalmás, D., et al. (2013). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 24, 417-421.
  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • Platonov, D. N., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(8), 2459. [Link]

  • Zhu, L., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 748–753. [Link]

  • Zhang, C., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7384–7406. [Link]

  • Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1162–1168. [Link]

  • Wang, X., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1546–1552. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Sławiński, J., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(21), 5028. [Link]

  • Zhang, Y., et al. (2015). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Advances, 5(105), 86295-86303. [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Google Patents. (n.d.). WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
  • Google Patents. (n.d.). WO2006069080A3 - Pyrrolo[2,3-b]pyridin-4-yl-amines and pyrrolo[2m3-b]pyrimidin-4-yl-amines as janus kinase inhibitors.
  • Google Patents. (n.d.). US7067511B2 - Pyrrolobenzodiazepines.
  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Monastyrskyi, A., et al. (2024).

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Application Notes and Protocols for the Derivatization of the Pyrrolo[2,3-b]pyridine Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous clinically approved drugs and investigational agents. Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have made it a focal point in the design of kinase inhibitors and other therapeutics. This comprehensive guide provides an in-depth exploration of the synthetic strategies for the derivatization of the pyrrolo[2,3-b]pyridine core. We will delve into the rationale behind positional modifications, offering detailed, field-proven protocols for functionalization at each position of the bicyclic system. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics based on this versatile heterocyclic motif.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole, where a nitrogen atom replaces the C-7 carbon. This seemingly subtle change has profound implications for the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability. The pyridine nitrogen introduces an additional hydrogen bond acceptor, which can be crucial for anchoring ligands within the active sites of enzymes, particularly kinases.[1] This has led to the successful development of numerous kinase inhibitors, such as the BRAF inhibitor Vemurafenib and the CSF-1R inhibitor Pexidartinib , both of which are approved for cancer therapy.[2][3]

The derivatization of the pyrrolo[2,3-b]pyridine core is a key strategy for modulating its biological activity, selectivity, and pharmacokinetic properties. The ability to selectively introduce a wide array of functional groups at different positions of the scaffold allows for the fine-tuning of its interaction with target proteins and the optimization of its drug-like properties. This guide will provide a systematic overview of the most effective methods for achieving this, with a focus on practical, reproducible protocols.

Synthesis of the Core Scaffold: Building the Foundation

Before derivatization, the synthesis of the pyrrolo[2,3-b]pyridine core itself is a critical first step. A variety of synthetic routes have been developed, often starting from appropriately substituted pyridines.[4][5] One common and versatile approach is the Fischer indole synthesis, although its application to pyridine precursors can be challenging due to the electron-deficient nature of the pyridine ring.[6] More modern and efficient methods often rely on transition-metal-catalyzed cross-coupling reactions.

A widely used strategy involves the Sonogashira coupling of a 2-aminohalopyridine with a terminal alkyne, followed by an intramolecular cyclization.[7][8]

Protocol 1: Synthesis of a 2-Aryl-7-azaindole via Sonogashira Coupling and Cyclization

This protocol outlines a general procedure for the synthesis of a 2-aryl-7-azaindole derivative starting from a 2-amino-3-iodopyridine.

Materials:

  • 2-Amino-3-iodopyridine

  • Arylacetylene (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Base for cyclization (e.g., potassium tert-butoxide)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-amino-3-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed DMF and triethylamine (3.0 equiv).

  • Add the arylacetylene (1.2 equiv) dropwise to the stirred mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude intermediate by column chromatography on silica gel.

  • For the cyclization step, dissolve the purified intermediate in an anhydrous solvent like THF.

  • Add a strong base such as potassium tert-butoxide (1.5 equiv) at room temperature and stir until the reaction is complete (monitor by TLC/LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to obtain the 2-aryl-7-azaindole.

Positional Derivatization Strategies

The functionalization of the pyrrolo[2,3-b]pyridine core can be systematically approached by targeting specific positions on the bicyclic ring system. The reactivity of each position is influenced by the electronic effects of the nitrogen atoms in both the pyrrole and pyridine rings.

Caption: Numbering of the pyrrolo[2,3-b]pyridine core.

N-1 Functionalization

The N-1 position of the pyrrole ring is a common site for derivatization, which can be crucial for modulating solubility, metabolic stability, and target engagement. N-alkylation and N-arylation are the most frequent modifications.

Rationale for N-1 Derivatization:

  • Blocking Hydrogen Bond Donation: The N-H group can act as a hydrogen bond donor. In some biological targets, blocking this interaction through N-substitution can enhance binding affinity or alter the binding mode.

  • Improving Physicochemical Properties: Introduction of alkyl or aryl groups can modulate lipophilicity and solubility, which are critical for oral bioavailability and cell permeability.

  • Introducing New Interaction Points: The substituent at N-1 can be designed to form additional interactions with the target protein, thereby increasing potency and selectivity.

Protocol 2: N-Arylation of 7-Azaindole via Chan-Lam Coupling

This protocol describes a copper-catalyzed N-arylation of 7-azaindole with an arylboronic acid.

Materials:

  • 7-Azaindole

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

Procedure: [6]

  • To a reaction vial, add 7-azaindole (1.0 equiv), arylboronic acid (1.2 equiv), and Cu(OAc)₂ (0.1 equiv).

  • Add dichloromethane as the solvent, followed by pyridine (2.0 equiv) as a ligand and base.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-arylated 7-azaindole.

C-3 Functionalization

The C-3 position of the pyrrole ring is highly nucleophilic and is a prime site for electrophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions following initial halogenation.

Rationale for C-3 Derivatization:

  • Introduction of Key Pharmacophores: The C-3 position is often a vector for introducing key pharmacophoric elements that can interact with specific pockets in the target protein. For example, in many kinase inhibitors, a side chain at C-3 extends into the solvent-exposed region.

  • Modulation of Electronic Properties: The nature of the substituent at C-3 can significantly influence the electronic properties of the entire scaffold, affecting its pKa and binding characteristics.

A common and highly effective strategy for C-3 functionalization begins with halogenation, typically iodination, which then serves as a handle for subsequent cross-coupling reactions.

Protocol 3: Regioselective C-3 Iodination of 7-Azaindole

This protocol provides a method for the selective iodination of the C-3 position.

Materials:

  • 7-Azaindole

  • N-Iodosuccinimide (NIS)

  • Potassium hydroxide (KOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 7-azaindole (1.0 equiv) in dichloromethane.

  • Add powdered potassium hydroxide (0.5 equiv) to the solution.

  • Add N-Iodosuccinimide (1.1 equiv) portion-wise to the stirred suspension at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring completion by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 3-iodo-7-azaindole, which can often be used in the next step without further purification.

Protocol 4: Suzuki-Miyaura Coupling at the C-3 Position

This protocol describes the palladium-catalyzed coupling of 3-iodo-7-azaindole with an arylboronic acid.

Materials:

  • 3-Iodo-7-azaindole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)

Procedure: [9]

  • To a reaction vessel, add 3-iodo-7-azaindole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.02-0.05 equiv).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

C-4, C-5, and C-6 Functionalization (The Pyridine Ring)

Functionalization of the pyridine ring at the C-4, C-5, and C-6 positions is typically more challenging than modifying the pyrrole ring due to the electron-deficient nature of the pyridine. These positions are often functionalized using metal-catalyzed cross-coupling reactions on pre-halogenated starting materials or through directed metalation strategies.

Rationale for Pyridine Ring Derivatization:

  • Fine-tuning Potency and Selectivity: Modifications on the pyridine ring can have a significant impact on the overall shape and electronic distribution of the molecule, leading to improved potency and selectivity for the target protein.

  • Improving ADME Properties: Substituents on the pyridine ring can be used to optimize absorption, distribution, metabolism, and excretion (ADME) properties, such as reducing off-target toxicities or improving metabolic stability.

Buchwald-Hartwig Amination at C-4:

The introduction of an amino group at the C-4 position is a common strategy in the development of kinase inhibitors. This can be achieved via a Buchwald-Hartwig amination of a 4-halo-7-azaindole.[10]

Protocol 5: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

This protocol provides a general procedure for the palladium-catalyzed amination of 4-chloro-7-azaindole.

Materials:

  • 4-Chloro-7-azaindole (may require N-protection, e.g., with a BOC or SEM group)

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., RuPhos Pd G2)

  • Ligand (e.g., RuPhos)

  • Strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu)

  • Anhydrous, aprotic solvent (e.g., dioxane or toluene)

Procedure:

  • In a glovebox, charge a reaction vial with the palladium pre-catalyst (0.02 equiv), the ligand (0.04 equiv), and the base (2.1 equiv).

  • Add the N-protected 4-chloro-7-azaindole (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

  • If an N-protecting group was used, deprotection will be required as a final step.

Sonogashira Coupling at C-5:

The introduction of alkynyl groups at the C-5 position can serve as a handle for further functionalization or as a key pharmacophoric element. This is typically achieved via a Sonogashira coupling of a 5-halo-7-azaindole.[7][11]

Protocol 6: Sonogashira Coupling of 5-Bromo-7-azaindole

This protocol outlines the coupling of a terminal alkyne to the C-5 position.

Materials:

  • 5-Bromo-7-azaindole

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure: [7]

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromo-7-azaindole (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add the anhydrous, degassed solvent and the amine base (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) and stir the mixture at room temperature to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Directed Metalation for C-6 Functionalization:

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. By installing a directing metalation group (DMG) on the N-1 nitrogen, it is possible to direct a strong base to deprotonate the adjacent C-6 position, which can then be quenched with an electrophile.[6]

Caption: Workflow for C-6 functionalization via directed metalation.

Structure-Activity Relationship (SAR) Insights

The derivatization of the pyrrolo[2,3-b]pyridine core has been extensively explored in the context of kinase inhibitor design. The following tables summarize key SAR findings for different classes of inhibitors.

Table 1: SAR of Pyrrolo[2,3-b]pyridine-based PDE4B Inhibitors [12]

PositionModificationImpact on PDE4B Activity
N-1HGenerally preferred for activity
C-2CarboxamideEssential for activity; SAR is sensitive to amide substituent
C-3Aryl groupIntroduction of substituted aryl groups is well-tolerated and can modulate potency
C-5HalogenCan influence potency and selectivity

Table 2: SAR of Pyrrolo[2,3-b]pyridine-based CDK8 Inhibitors [13][14]

PositionModificationImpact on CDK8 Activity (IC₅₀)
C-5PhenylPotent inhibition (e.g., 35.2 nM)
C-53-AcrylamidophenylHighly potent inhibition (e.g., 48.6 nM for compound 22)
LinkerEthyleneOptimal linker length between the phenyl ring and the amide
AmideSubstituted phenylTolerates a range of substituents, influencing potency and pharmacokinetics

Case Studies in Drug Discovery

Vemurafenib (Zelboraf®)

Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase and is approved for the treatment of metastatic melanoma. Its synthesis involves a key Suzuki coupling to introduce the p-chlorophenyl group at the C-5 position of the 7-azaindole core.[2][15]

Caption: Key synthetic step in the preparation of Vemurafenib.

Pexidartinib (Turalio®)

Pexidartinib is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) and is approved for the treatment of tenosynovial giant cell tumor.[3] A key feature of its structure is the complex substituent at the C-3 position, which is crucial for its potent and selective inhibition of CSF1R.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and valuable platform for the design of novel therapeutics. The ability to strategically derivatize each position of the bicyclic core allows for the optimization of potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of the key synthetic methodologies for achieving this, supported by detailed protocols and insights into the rationale behind these derivatization strategies. As our understanding of disease biology continues to grow, the creative and efficient functionalization of privileged scaffolds like 7-azaindole will remain a cornerstone of modern drug discovery.

References

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  • Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG... ResearchGate. [URL: https://www.researchgate.net/figure/Iterative-C6-and-C2-functionalization-of-7-azaindole-by-DoM-and-DMG-dance-reactions-a_fig3_318854409][18]

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  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01198][24]

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Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Halogenated Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Azaindole Functionalization

Azaindoles, bioisosteres of indoles, are privileged heterocyclic scaffolds in medicinal chemistry and drug discovery. The substitution of a carbon atom with nitrogen in the benzene ring of indole significantly alters the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule, making azaindoles attractive cores for a wide range of therapeutic agents.[1] Consequently, the development of robust and versatile methods for the synthesis and functionalization of azaindoles is of paramount importance to researchers in the pharmaceutical and agrochemical industries.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds in organic synthesis.[2] These reactions offer a broad substrate scope, high functional group tolerance, and generally proceed under mild conditions. However, the application of these methodologies to halogenated azaindoles presents unique challenges. The presence of the pyridine nitrogen can lead to catalyst inhibition or poisoning through coordination to the palladium center.[3] This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions used for the functionalization of halogenated azaindoles, including detailed protocols, mechanistic insights, and troubleshooting strategies to overcome common challenges.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A typical workflow for performing a palladium-catalyzed cross-coupling reaction with a halogenated azaindole involves several key steps, from reaction setup to product purification. Careful execution of each step is crucial for achieving high yields and purity.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Weigh Haloazaindole, Coupling Partner, Base setup Assemble Reaction under Inert Atmosphere (N2 or Ar) prep_reagents->setup prep_catalyst Prepare Catalyst System (Pd source + Ligand) prep_catalyst->setup prep_solvent Degas Solvent addition Add Solvent, Reagents, and Catalyst System prep_solvent->addition setup->addition heating Heat to Reaction Temperature with Stirring addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C(sp²)–C(sp²) bonds. It involves the reaction of a halogenated azaindole with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(X)L₂] pd0->pd_complex Oxidative Addition transmetalation_intermediate [Ar-Pd(II)-Ar'L₂] pd_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product Ar-Ar' transmetalation_intermediate->product ar_x Ar-X (Haloazaindole) ar_x->pd_complex ar_boronic Ar'-B(OH)₂ borate [Ar'-B(OH)₃]⁻ ar_boronic->borate Activation base Base (e.g., K₂CO₃) base->borate borate->transmetalation_intermediate hx HX

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic borate species.[4] For challenging substrates like electron-deficient haloazaindoles, the choice of a suitable base and ligand is critical to facilitate the catalytic cycle and avoid catalyst deactivation.

Application Note: Suzuki-Miyaura Coupling of a Halogenated 7-Azaindole

This protocol describes the synthesis of a C3-arylated 7-azaindole, a common structural motif in kinase inhibitors.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine [6]

ParameterValue
Haloazaindole 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Boronic Acid Arylboronic acid (Ar¹-B(OH)₂)
Palladium Source Pd₂(dba)₃ (5 mol %)
Ligand SPhos (5 mol %)
Base Cs₂CO₃ (2 equiv)
Solvent Toluene/Ethanol (1:1)
Temperature Not specified (likely elevated)
Time Not specified
Yield Varies with arylboronic acid
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried sealed tube, add 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.05 equiv).[6]

  • Solvent Addition: Add a degassed 1:1 mixture of toluene and ethanol to the sealed tube.

  • Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C3-arylated 7-azaindole.

Heck Reaction: Vinylation of Halogenated Azaindoles

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[3] This reaction is a powerful tool for the synthesis of substituted alkenes and has been applied to the functionalization of halogenated azaindoles.

Mechanistic Considerations

The Heck reaction typically proceeds through a neutral or cationic catalytic cycle involving oxidative addition, migratory insertion (or carbopalladation), and β-hydride elimination.

Heck_Mechanism pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(X)L₂] pd0->pd_complex Oxidative Addition pi_complex π-Alkene Complex pd_complex->pi_complex Alkene Coordination migratory_product σ-Alkylpalladium(II) Intermediate pi_complex->migratory_product Migratory Insertion product_complex [H-Pd(II)(X)L₂] migratory_product->product_complex β-Hydride Elimination product Substituted Alkene migratory_product->product product_complex->pd0 Reductive Elimination hx_base [H-Base]⁺X⁻ product_complex->hx_base ar_x Ar-X (Haloazaindole) ar_x->pd_complex alkene Alkene alkene->pi_complex base Base base->hx_base

Caption: Simplified catalytic cycle for the Heck reaction.

For N-heteroaryl halides, catalyst poisoning can be a significant issue. The use of sterically bulky phosphine ligands can help to mitigate this problem by promoting the desired catalytic turnover.[7]

Application Note: Intramolecular Heck Reaction for Azaindole Synthesis

The Heck reaction can also be employed in an intramolecular fashion to construct the azaindole core itself.

Table 2: Reaction Parameters for Intramolecular Heck Reaction [2]

ParameterValue
Substrate Amino-ortho-halogenated pyridine with an alkene tether
Palladium Source Not specified
Ligand Not specified
Base Not specified
Solvent Not specified
Temperature Microwave irradiation
Time Reduced with microwave
Yield Up to 80%
Detailed Experimental Protocol: Heck Reaction of 3-Iodoindazole with Methyl Acrylate

This protocol is adapted from a procedure for a related N-heterocycle and serves as a starting point for the Heck coupling of halogenated azaindoles.[8][9]

  • Reaction Setup: In a reaction vial, combine the 3-iodoazaindole (1.0 equiv), methyl acrylate (1.5 equiv), palladium(II) acetate (0.02 equiv), and triethylamine (2.0 equiv).

  • Solvent Addition: Add acetonitrile as the solvent.

  • Reaction Execution: Seal the vial and heat the mixture in an oil bath at 80-90 °C for several hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 3 M HCl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(X)L₂] pd0->pd_complex Oxidative Addition alkynyl_pd_complex [Ar-Pd(II)(C≡CR)L₂] pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd_complex->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Alkyne Coordination cu_acetylide->pd_complex cu_acetylide->cu_x ar_x Ar-X (Haloazaindole) ar_x->pd_complex alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

The copper cocatalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8]

Application Note: Sonogashira Coupling for Azaindole Synthesis

The Sonogashira reaction is frequently used in the synthesis of the azaindole core itself, followed by a cyclization step.[10]

Table 3: Reaction Parameters for Sonogashira Coupling in Azaindole Synthesis [10]

ParameterValue
Substrate Amino-halopyridine
Alkyne Terminal alkyne
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Et₃N
Solvent DMF
Temperature Room Temperature to 60 °C
Yield Varies
Detailed Experimental Protocol: Sonogashira Coupling of a Bromoazaindole

This protocol is a general procedure that can be adapted for various halogenated azaindoles.[11][12]

  • Reaction Setup: To a Schlenk flask, add the bromoazaindole (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Base Addition: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through celite to remove the catalysts.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[13] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Mechanistic Principles

The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(X)L₂] pd0->pd_complex Oxidative Addition amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ pd_complex->amine_complex Amine Coordination amido_complex [Ar-Pd(II)(NR₂)L₂] amine_complex->amido_complex Deprotonation hx_base [H-Base]⁺X⁻ amine_complex->hx_base amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product ar_x Ar-X (Haloazaindole) ar_x->pd_complex amine HNR₂ amine->amine_complex base Base base->amido_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The choice of base is critical and often a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used.[1] For azaindole substrates, careful selection of the ligand is necessary to prevent catalyst deactivation by the pyridine nitrogen. Bulky, electron-rich phosphine ligands are often effective.[14]

Application Note: Amination of a Chloroquinoline

This example demonstrates the amination of a related N-heterocycle, which provides a good starting point for the amination of chloroazaindoles.

Table 4: Reaction Parameters for Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine [15]

ParameterValue
Aryl Halide 4-Chloroanisole
Amine Morpholine
Palladium Source Not specified
Ligand Not specified
Base Not specified
Solvent Not specified
Temperature Not specified
Time Not specified
Yield Not specified
Detailed Experimental Protocol: Buchwald-Hartwig Amination of a Chloroazaindole
  • Reaction Setup: In a glovebox, charge a vial with the chloroazaindole (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 0.02 equiv), a suitable phosphine ligand (e.g., XantPhos, 0.04 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv).[1]

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the vial and heat the reaction mixture with stirring. Monitor the reaction progress by LC-MS or GC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product by flash chromatography.

C-H Activation: Direct Functionalization of Azaindoles

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-halogenation.[16] Palladium-catalyzed C-H arylation of azaindoles has been reported, offering a complementary approach to traditional cross-coupling methods.[15]

Mechanistic Pathways

The mechanism of palladium-catalyzed C-H activation can vary depending on the substrate and reaction conditions, but often involves a concerted metalation-deprotonation (CMD) pathway or electrophilic palladation.[17] For π-deficient heterocycles like azaindoles, a directing group is often employed to achieve regioselectivity.[17]

Application Note: C-2 Arylation of 7-Azaindoles

This protocol highlights a method for the regioselective C-2 arylation of 7-azaindoles.

Table 5: Reaction Parameters for C-2 Arylation of 7-Azaindoles [15]

ParameterValue
Substrate 7-Azaindole
Coupling Partner Arene
Palladium Catalyst Not specified
Acid Substrate-dependent concentration
Solvent Arene (reduced volume)
Temperature Not specified
Time Not specified
Yield Varies
Detailed Experimental Protocol: C-H Arylation of 7-Azaindole
  • Reaction Setup: In a pressure tube, combine the 7-azaindole (1.0 equiv), the arene coupling partner (used as both reactant and solvent), a palladium catalyst (e.g., Pd(OAc)₂), and an acid additive. The concentration of the acid is critical for achieving C-2 selectivity.[15]

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, remove the excess arene under reduced pressure.

  • Purification: Purify the crude residue by column chromatography to isolate the C-2 arylated 7-azaindole.

Troubleshooting Common Issues

Palladium-catalyzed cross-coupling reactions with halogenated azaindoles can be prone to several issues. Understanding these potential pitfalls and their solutions is key to successful synthesis.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Catalyst deactivation (poisoning by azaindole nitrogen) - Inactive catalyst source - Insufficiently strong base (for Suzuki) - Water in the reaction (can lead to protodeboronation in Suzuki)- Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. - Employ a palladium precatalyst for reliable generation of the active Pd(0) species. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). - Ensure anhydrous conditions and use dry solvents.
Side Reactions - Homocoupling of the boronic acid (Suzuki) - Glaser coupling of the alkyne (Sonogashira) - Protodehalogenation of the haloazaindole- Use a lower catalyst loading or a different ligand. - For Sonogashira, consider a copper-free protocol. - Ensure the reaction is run under a strictly inert atmosphere.
Poor Regioselectivity - In C-H activation, multiple C-H bonds may be reactive.- Use a directing group to control the site of C-H activation. - Carefully optimize the reaction conditions (e.g., acid concentration).

References

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Suzuki coupling of 4-chloroanisole with phenylboronic acid.a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 18, 2026, from [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. Retrieved January 18, 2026, from [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. Retrieved January 18, 2026, from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Retrieved January 18, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. Retrieved January 18, 2026, from [Link]

  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Retrieved January 18, 2026, from [Link]

  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (2016). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism for the coupling reaction of 7‐chloro‐6‐azaindole using Pd‐catalyst. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (2009). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Recent Advances in Sonogashira Reactions. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022). PubMed. Retrieved January 18, 2026, from [Link]

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2016). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. (2017). Norwegian Research Information System. Retrieved January 18, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. Retrieved January 18, 2026, from [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. Retrieved January 18, 2026, from [Link]

  • Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. (2016). PubMed. Retrieved January 18, 2026, from [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Intro to Organometallics: The Heck Reaction. (2013). Odinity. Retrieved January 18, 2026, from [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2021). RSC Publishing. Retrieved January 18, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields. The guidance herein is based on established chemical principles and peer-reviewed literature.

Reaction Overview: Electrophilic Iodination

The synthesis of this compound is typically achieved through the electrophilic iodination of the starting material, 4-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 4-nitro-7-azaindole). The pyrrole ring of the 7-azaindole scaffold is electron-rich, making the C3 position susceptible to attack by an electrophilic iodine source.[1] A common and effective reagent for this transformation is N-Iodosuccinimide (NIS).[1][2]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitro group at the C4 position is a strong electron-withdrawing group, which deactivates the pyridine ring but has a less pronounced effect on the reactivity of the pyrrole ring, allowing for regioselective iodination at C3.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues that may lead to low yields or failed reactions.

Issue 1: Low or No Product Formation

Question: My reaction has resulted in a very low yield, or I've only recovered the starting material. What are the likely causes?

Answer: This is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is the best way to diagnose the problem.

Potential Causes & Recommended Actions:

  • Degraded N-Iodosuccinimide (NIS):

    • Diagnosis: Fresh, high-purity NIS is a white to off-white crystalline powder.[2][4] If your reagent has an orange or brown tint, it has likely decomposed, liberating molecular iodine (I₂).[4] This significantly reduces its effectiveness as an electrophilic iodinating agent.

    • Solution: Always use fresh, properly stored NIS. Store it in a cool (2-8°C), dark, and dry environment, preferably under an inert atmosphere like nitrogen.[4] If you suspect degradation, a fresh bottle should be used. For less sensitive applications, discolored NIS can sometimes be purified by washing a solution of it (e.g., in dichloromethane) with an aqueous sodium thiosulfate solution to remove free iodine.[4]

  • Insufficient Reaction Temperature or Time:

    • Diagnosis: While many NIS iodinations proceed at room temperature, the electron-withdrawing nature of the nitro group on your substrate may require more energy.[5]

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If you see little to no conversion of the starting material after several hours, consider gradually increasing the reaction temperature. A modest increase to 40-50°C can often promote the reaction without leading to significant side product formation.[6]

  • Inappropriate Solvent:

    • Diagnosis: The choice of solvent is critical for both solubility of the starting materials and the reactivity of the NIS.

    • Solution: Acetonitrile and Dichloromethane (DCM) are common solvents for this type of reaction.[2] If solubility is an issue, Dimethylformamide (DMF) can be used, although it may require more rigorous purification during work-up. Ensure your solvent is anhydrous, as moisture can decompose NIS.[4]

  • Lack of an Activating Catalyst:

    • Diagnosis: For deactivated aromatic systems, NIS alone may not be a sufficiently strong electrophile.[3]

    • Solution: The addition of a catalytic amount of an acid can activate the NIS, making it a more potent iodinating agent.[7] Trifluoroacetic acid (TFA) is often used for this purpose.[7] Alternatively, Lewis acids have also been shown to activate NIS.[7][8] Start with a small amount (e.g., 0.1 equivalents) and monitor the reaction for improvement.

Troubleshooting Workflow: Diagnosing Low Yield

Here is a logical workflow to follow when troubleshooting a low-yielding reaction.

TroubleshootingWorkflow Start Low Yield or No Product Check_NIS Check NIS Quality (Color, Age) Start->Check_NIS NIS_Good NIS is Good (White Powder) Check_NIS->NIS_Good Visually Inspect NIS_Bad NIS is Bad (Brown/Orange) Check_NIS->NIS_Bad Visually Inspect Monitor_Reaction Monitor Reaction by TLC NIS_Good->Monitor_Reaction Replace_NIS Use Fresh NIS. Consider Purification. NIS_Bad->Replace_NIS Reaction_Stalled Reaction Stalled? Monitor_Reaction->Reaction_Stalled After 2-4h Optimize_Temp Increase Temperature Gradually (e.g., to 40-50°C) Reaction_Stalled->Optimize_Temp Yes Check_Solvent Check Solvent (Anhydrous? Solubility?) Reaction_Stalled->Check_Solvent No, but slow Add_Catalyst Consider Adding Catalytic Acid (e.g., TFA) Optimize_Temp->Add_Catalyst Success Improved Yield Add_Catalyst->Success Solvent_OK Solvent OK? Check_Solvent->Solvent_OK Solvent_OK->Optimize_Temp Yes Change_Solvent Switch to Anhydrous Solvent (e.g., ACN, DMF) Solvent_OK->Change_Solvent No Change_Solvent->Success

Caption: A decision tree for troubleshooting low yields.

Issue 2: Formation of Multiple Products or Impurities

Question: My TLC and NMR show multiple spots/peaks, indicating the formation of side products. How can I improve the selectivity?

Answer: Side product formation often points to issues with reaction stoichiometry, temperature control, or the formation of isomers.

Potential Causes & Recommended Actions:

  • Di-iodination:

    • Diagnosis: The formation of a di-iodinated product is possible if an excess of NIS is used.[9] This will appear as a less polar spot on TLC and can be confirmed by mass spectrometry (an additional iodine mass of ~126 amu).

    • Solution: Carefully control the stoichiometry. Use a slight excess, but no more than 1.1-1.2 equivalents of NIS relative to the starting 4-nitro-1H-pyrrolo[2,3-b]pyridine. Adding the NIS portion-wise over a period of time rather than all at once can also help maintain a low concentration and suppress over-reaction.

  • Degradation of Starting Material or Product:

    • Diagnosis: Azaindoles, particularly those with strong electron-withdrawing groups, can be sensitive.[10] High reaction temperatures or prolonged reaction times can lead to decomposition, often visible as streaking on a TLC plate or a complex mixture in the NMR spectrum.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[4] If the reaction is sluggish at room temperature, try only a marginal increase. Avoid unnecessarily long reaction times by monitoring closely with TLC and quenching the reaction as soon as the starting material is consumed.

  • Impure Starting Material:

    • Diagnosis: Impurities in the starting 4-nitro-1H-pyrrolo[2,3-b]pyridine will carry through the reaction and can complicate purification.

    • Solution: Always verify the purity of your starting material by NMR or LC-MS before beginning the synthesis. If necessary, purify it by column chromatography or recrystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for NIS in this reaction? A: A good starting point is 1.1 equivalents of NIS for every 1.0 equivalent of 4-nitro-1H-pyrrolo[2,3-b]pyridine. This slight excess helps to drive the reaction to completion without promoting significant di-iodination.[11]

Q2: How should I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method.[5] Use a solvent system such as ethyl acetate/hexanes. The product, this compound, will be less polar than the starting material and should have a higher Rf value. A UV lamp (254 nm) is typically used for visualization.[5]

Q3: My product seems difficult to purify by column chromatography. Any suggestions? A: Purification of nitrogen-containing heterocycles can sometimes be challenging on standard silica gel due to interactions with the acidic silica surface.[10]

  • Tailing/Streaking: If you observe tailing, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (0.5-1%).[10]

  • Solvent System: A gradient elution from hexanes to ethyl acetate is a standard choice. If separation is poor, try a different solvent system, such as dichloromethane/methanol.[10]

Q4: Can I use a different iodinating agent? A: Yes, other reagents can be used. Iodine monochloride (ICl) is an effective agent for iodinating azaindoles.[9] Molecular iodine (I₂) can also be used, often in the presence of a base like potassium hydroxide or an oxidizing agent to generate the electrophilic iodine species "I+".[1][3] However, NIS is often preferred due to its mild reaction conditions, ease of handling as a solid, and high selectivity.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common practices for electrophilic iodination.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile or DMF, approx. 10-20 mL per gram of starting material).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution. If desired, a catalytic amount of trifluoroacetic acid (0.1 eq) can be added at this stage.

  • Reaction: Stir the mixture at room temperature. Protect the reaction from light, as NIS is light-sensitive.[2]

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Table 1: Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Iodinating Agent N-Iodosuccinimide (NIS)Mild, selective, and easy to handle solid reagent.[2]
Stoichiometry 1.1 equivalents of NISSufficient to drive the reaction to completion while minimizing di-iodination.[11]
Solvent Acetonitrile, DMF (anhydrous)Good solubility for reactants; ensure dryness to prevent NIS decomposition.[4]
Temperature Room Temperature (20-25°C)Sufficient for most cases. Can be gently heated (40-50°C) if the reaction is slow.[6]
Catalyst (Optional) Trifluoroacetic acid (0.1 eq)Activates NIS for a more potent electrophilic iodination, useful for deactivated substrates.[7]
Monitoring TLC (e.g., 50% EtOAc/Hex)Allows for tracking starting material consumption and product formation.[5]

References

  • ResearchGate. Iodination of 7-azaindole and pyrrole. Available from: [Link]

  • Protheragen. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Available from: [Link]

  • MDPI. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Available from: [Link]

  • Wikipedia. Electrophilic halogenation. Available from: [Link]

  • MDPI. N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Available from: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

  • MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

  • ResearchGate. Effect of mole ratio of N-iodosuccinimide/4-nitrophenol on the yield in.... Available from: [Link]

Sources

side products in the nitration and iodination of 7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the functionalization of 7-azaindole (1H-Pyrrolo[2,3-b]pyridine). As a privileged scaffold in medicinal chemistry, precise control over its derivatization is paramount.[1] This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols for two critical electrophilic substitution reactions: nitration and iodination. We will explore the causality behind the formation of common side products and equip you with strategies to achieve desired regioselectivity and yield.

Section 1: Nitration of 7-Azaindole

The nitration of 7-azaindole is a classic example of competitive reactivity between an electron-rich pyrrole ring and an electron-deficient pyridine ring. This inherent dichotomy is the primary source of challenges related to regioselectivity and side product formation.

Frequently Asked Questions (FAQs) - Nitration

Q1: Why is achieving high regioselectivity in the nitration of 7-azaindole so challenging?

The challenge arises from the molecule's electronic properties. The pyrrole ring is π-excessive and highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[2] Conversely, the fused pyridine ring is π-deficient and generally deactivated towards electrophiles. However, the reaction conditions, particularly the acidity of the medium, can dramatically alter this landscape. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the pyridine nitrogen (N7) and the pyrrole nitrogen (N1) can be protonated, which deactivates the pyrrole ring and can favor substitution on the pyridine ring, typically at the C5 position.[3] This creates a delicate balance where slight variations in conditions can lead to a mixture of isomers.

Q2: My nitration reaction resulted in a dark, insoluble tar with low yield of the desired product. What happened?

This is a classic case of acid-catalyzed polymerization or degradation. Indole and its bioisosteres are notoriously sensitive to strong acids.[4] The highly nucleophilic pyrrole ring can attack another protonated 7-azaindole molecule, initiating a chain reaction that leads to the formation of intractable polymeric tars. This side reaction is highly temperature-dependent and is exacerbated by high concentrations of strong acid. Careful temperature control (e.g., maintaining temperatures below 5°C) and the choice of a milder nitrating agent are critical to mitigate this issue.[3][4]

Q3: Besides my target isomer, I've identified several other nitrated species. What are they and why did they form?

Unwanted nitrated species are the most common side products. Their formation is mechanistically predictable and can be controlled by modifying the reaction strategy. The primary side products are summarized in the table below.

Side ProductCommon CauseMechanistic Rationale
3-Nitro-7-azaindole Standard electrophilic attack at the most nucleophilic center.The C3 position of the pyrrole ring has the highest electron density, making it the kinetic site of attack for the nitronium ion (NO₂⁺) under many conditions.[2]
5-Nitro-7-azaindole Strongly acidic conditions (e.g., HNO₃/H₂SO₄); use of a protected pyrrole ring (e.g., 7-azaindoline).Protonation of the pyrrole ring deactivates it towards electrophilic attack. The reaction is then directed to the least deactivated position on the pyridine ring, which is C5.[3]
4-Nitro-7-azaindole Use of oxidizing nitrating agents (e.g., HNO₃ in TFA) or presence of oxidants.The pyridine nitrogen (N7) is oxidized to the corresponding N-oxide. This N-oxide functionality then directs the electrophilic nitration to the C4 position.[2]
Dinitro Products Excess nitrating agent; elevated reaction temperature.If the initial mono-nitrated product is not deactivated enough, a second nitration can occur, leading to products like 3,5-dinitro-7-azaindole.[4]
Troubleshooting Guide: Nitration

G cluster_problems Observed Problems cluster_solutions Potential Solutions & Strategies P1 Low Yield & Tar Formation S1 Maintain Low Temperature (< 0°C) Use Milder Nitrating Agent (e.g., Acetyl Nitrate) Reduce Acid Concentration P1->S1 Cause: Acid-catalyzed polymerization P2 Mixture of Regioisomers (e.g., 3-nitro & 5-nitro) S2 For C5-Selectivity: Use 7-azaindoline as starting material to block pyrrole ring reactivity. Use strong acid conditions (H₂SO₄). P2->S2 Cause: Competing ring reactivity under acid S3 For C3-Selectivity: Use milder, non-acidic conditions if possible. Protect pyridine N if necessary. P2->S3 Cause: Kinetic C3 attack is dominant P3 Unexpected Isomer (4-Nitro Product) S4 Reaction likely proceeded via N-oxide intermediate. Confirm with MS (M+16). Leverage this by using mCPBA first to form N-oxide intentionally. P3->S4 Cause: In-situ N-oxidation of pyridine ring

Protocol: Selective Synthesis of 5-Nitro-7-azaindole

This protocol leverages the deactivation of the pyrrole ring by reducing it to an indoline, directing nitration selectively to the C5 position of the pyridine ring. The aromaticity is restored in a final oxidation step. This method is adapted from established procedures for achieving C5 selectivity.[3]

Step 1: Reduction of 7-azaindole to 7-azaindoline

  • To a solution of 7-azaindole (1.0 eq) in acetic acid, add sodium cyanoborohydride (NaBH₃CN) (3.0 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until consumption of the starting material.

  • Carefully quench the reaction with water and basify with NaOH to pH > 10.

  • Extract the product with dichloromethane (DCM), dry the organic layers over Na₂SO₄, and concentrate under reduced pressure to yield 7-azaindoline.

Step 2: Nitration of 7-azaindoline

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at -5°C.

  • Dissolve 7-azaindoline (1.0 eq) in concentrated sulfuric acid at -5°C.

  • Add the cold nitrating mixture dropwise to the 7-azaindoline solution, ensuring the temperature does not exceed 0°C.

  • Stir the reaction at -5°C to 0°C for 2-3 hours. Monitor by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the 5-nitro-7-azaindoline with ethyl acetate, dry over Na₂SO₄, and concentrate.

Step 3: Aromatization to 5-Nitro-7-azaindole

  • Dissolve the crude 5-nitro-7-azaindoline in a suitable solvent like toluene or Dowtherm.

  • Add an oxidizing agent such as manganese dioxide (MnO₂) (5.0 eq) or palladium on carbon (Pd/C) and heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter through a pad of Celite®, and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel) to obtain pure 5-nitro-7-azaindole.

Section 2: Iodination of 7-Azaindole

Compared to nitration, the direct iodination of 7-azaindole exhibits significantly higher and more predictable regioselectivity. The reaction overwhelmingly favors substitution at the C3 position. Side products in this case are typically related to reaction efficiency and stoichiometry rather than complex isomerism.

Frequently Asked Questions (FAQs) - Iodination

Q1: My iodination reaction exclusively yields 3-iodo-7-azaindole. Is this expected, and why don't I see other isomers?

Yes, this is the expected and widely reported outcome. The C3 position of the 7-azaindole nucleus is electronically the most activated site for electrophilic aromatic substitution.[5] Both Highest Occupied Molecular Orbital (HOMO) coefficient calculations and atomic charge analyses confirm that C3 is the most nucleophilic carbon, making it the primary target for electrophiles like iodonium ions (I⁺) or molecular iodine complexes.[5][6] The energy barrier for substitution at other positions (e.g., C2, C4, C5) is significantly higher, resulting in the high regioselectivity observed experimentally.

Q2: I have low yield and a significant amount of unreacted starting material. How can I drive the iodination to completion?

Incomplete conversion is the most common issue. Electrophilic iodination is a reversible reaction. The hydrogen iodide (HI) produced as a byproduct can reduce the 3-iodo product back to the starting material. To drive the equilibrium toward the product, you can:

  • Use a Base: Adding a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), neutralizes the HI as it is formed, preventing the reverse reaction.[5] The base also deprotonates the pyrrole N-H, increasing the nucleophilicity of the ring system and accelerating the forward reaction.

  • Use an Oxidizing Agent: An oxidant can be added to oxidize HI to I₂, also preventing the reverse reaction.

  • Increase Temperature: Gently warming the reaction can increase the rate and improve conversion, though this should be done cautiously.[6]

Q3: I see a minor product with a mass corresponding to a di-iodinated species. How can I avoid this?

Formation of a di-iodo-7-azaindole is a classic example of over-reaction. It occurs when an excess of the iodinating agent is used or the reaction time is prolonged. To prevent this:

  • Control Stoichiometry: Use a controlled amount of the iodinating agent (e.g., 1.0-1.1 equivalents of I₂ or NIS).

  • Monitor the Reaction: Follow the reaction progress closely using TLC. Once the starting material is consumed, work up the reaction promptly.

  • Control Temperature: Running the reaction at a lower temperature can improve selectivity for the mono-iodinated product.

Troubleshooting Guide: Iodination
ProblemProbable CauseRecommended Solution
Low Conversion / High SM Reversibility of the reaction (HI byproduct); Insufficient activation.Add a base (e.g., KOH) to neutralize HI and activate the substrate.[5] Consider a more reactive iodinating agent like N-Iodosuccinimide (NIS).
Formation of Di-iodo Product Excess iodinating agent; Prolonged reaction time.Reduce equivalents of I₂ or NIS to ~1.05 eq. Monitor reaction by TLC and quench upon completion.
Poor Reproducibility Inconsistent quality of reagents; Presence of water or other inhibitors.Use freshly purified solvents and reagents. Ensure the reaction is performed under consistent conditions (e.g., inert atmosphere if necessary).
Protocol: High-Yield Synthesis of 3-Iodo-7-azaindole

This protocol is a robust and reliable method adapted from the literature, utilizing molecular iodine in the presence of a base to ensure high conversion and selectivity.[5]

// Reactants Start [label="7-Azaindole + I₂ + KOH"];

// Intermediates Activated [label="[7-Azaindolide Anion]\n(Increased Nucleophilicity)"]; Sigma [label="[Sigma Complex]\n(Wheland Intermediate)"];

// Product Product [label="3-Iodo-7-azaindole + KI + H₂O"];

// Arrows Start -> Activated [label="Deprotonation\nby KOH"]; Activated -> Sigma [label="Electrophilic attack\non I₂"]; Sigma -> Product [label="Rearomatization\n(Loss of H⁺)"]; } Caption: Simplified mechanism for base-mediated C3 iodination.

Materials:

  • 7-Azaindole

  • Potassium Hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water, Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 7-azaindole (1.0 eq) in DMF.

  • Add powdered potassium hydroxide (2.0 eq) to the solution and stir the resulting suspension at room temperature for 30 minutes. The mixture should become a dark-colored solution as the potassium salt of 7-azaindole is formed.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of iodine (1.1 eq) in DMF dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by TLC (e.g., using 50% ethyl acetate in hexanes) until the starting material is no longer visible.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Quench the excess iodine by adding saturated sodium thiosulfate solution until the dark iodine color disappears.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure 3-iodo-7-azaindole.

References
  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Bentabed-Ababsa, G., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(21), 6436. [Link]

  • Moreau, P., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. [Link]

  • Singh, R., et al. (2014). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 18(12), 1634-1639. [Link]

  • Patel, H. H., et al. (2014). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) [PDF]. ResearchGate. [Link]

  • Soni, R., et al. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 88(17), 12385-12396. [Link]

  • Soni, R., et al. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. ACS Publications. [Link]

Sources

Technical Support Center: Chromatographic Purification of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related 7-azaindole compounds. Here, we address common challenges encountered during chromatographic purification and provide in-depth, field-proven solutions to streamline your workflow and enhance purification efficiency.

Introduction: The Challenges of Purifying a Multifunctional Azaindole

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry.[1][2] However, its purification by column chromatography presents a unique set of challenges. The presence of a basic pyridine nitrogen, an acidic pyrrole N-H, an electron-withdrawing nitro group, and a bulky iodo substituent can lead to issues such as poor peak shape, on-column degradation, and difficult separation from structurally similar impurities. This guide provides a systematic approach to troubleshooting these problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant peak tailing during silica gel chromatography. What is the cause and how can I resolve it?

A1: Peak tailing is a common issue when purifying nitrogen-containing heterocycles like 7-azaindoles on standard silica gel.[3]

  • Causality: The primary cause is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows down a portion of the analyte molecules, causing them to elute more slowly and resulting in a "tailing" peak shape.

  • Troubleshooting & Solutions:

    • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.

      • Triethylamine (Et3N): Add 0.1-1% (v/v) triethylamine to your eluent system. This is highly effective but be aware that it can be difficult to remove from your final product under vacuum.

      • Pyridine: A less common but effective alternative.

    • Use of Deactivated Silica: If base additives are incompatible with your compound or downstream applications, consider using a deactivated (end-capped) silica gel or a different stationary phase altogether, such as neutral or basic alumina.[4]

Q2: My product appears to be degrading on the column, leading to low recovery and multiple new spots on TLC analysis of the collected fractions. Why is this happening?

A2: The combination of a nitro group and an iodo group on the electron-rich pyrrolo[2,3-b]pyridine core can render the molecule susceptible to degradation on acidic stationary phases like silica gel.[5]

  • Causality: The acidic environment of the silica gel can catalyze decomposition reactions. The nitro group enhances the electrophilicity of the ring, potentially making it more susceptible to nucleophilic attack or rearrangement under acidic conditions.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for on-column degradation.

  • Detailed Steps:

    • Confirm Instability: Before running a large-scale column, perform a simple TLC stability test. Spot your crude material on a silica TLC plate, let it sit in the open air for an hour, and then develop it. If a new spot appears at a different Rf or there is significant streaking from the baseline, your compound is likely unstable on silica.[5]

    • Neutralize the Stationary Phase: As with peak tailing, adding a basic modifier like triethylamine to the eluent can suppress degradation by neutralizing the acidic silica surface.[3]

    • Alternative Stationary Phases: If the compound is highly sensitive, switching to a more inert stationary phase is recommended. Neutral alumina is a good first alternative. For highly polar compounds, reversed-phase (C18) chromatography might be a viable option, though it requires developing a new solvent system (e.g., water/acetonitrile or water/methanol).

Q3: I'm struggling to separate my product from a closely-eluting impurity. How can I improve the resolution?

A3: Achieving good separation between structurally similar compounds, such as isomers or precursors, requires careful optimization of the chromatographic conditions.

  • Causality: The impurity likely has a polarity very similar to your desired product, resulting in overlapping elution profiles.

  • Strategies for Improving Resolution:

    • Optimize the Mobile Phase:

      • Reduce Solvent Strength: A common mistake is to use a mobile phase that is too polar, causing all compounds to elute too quickly (high Rf values). Aim for an Rf value of 0.2-0.4 for your target compound on TLC for optimal separation on a column.[3]

      • Change Solvent Selectivity: If reducing polarity isn't enough, change the composition of the mobile phase. For example, if you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. The different solvent-solute interactions can alter the relative elution order and improve separation.

    • Column Parameters:

      • Increase Column Length: A longer column provides more theoretical plates and thus better separation.

      • Decrease Particle Size: Using silica gel with a smaller particle size can enhance resolution, but will also increase backpressure.

    • Gradient Elution: If a single isocratic solvent system fails to provide adequate separation, a shallow solvent gradient can be very effective. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.

Experimental Protocol: Flash Chromatography Purification

This protocol provides a robust starting point for the purification of this compound.

1. Materials:

  • Crude this compound

  • Silica Gel (Standard Grade, 40-63 µm)

  • Hexane (or Heptane)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et3N)

  • TLC plates (Silica gel 60 F254)

2. TLC Method Development:

  • Dissolve a small amount of the crude material in DCM or acetone.

  • Spot on a TLC plate and develop in various solvent systems to find the optimal eluent. The goal is to achieve an Rf of ~0.3 for the product.

  • Recommended Starting Solvent Systems:

    • Hexane / Ethyl Acetate mixtures (e.g., 7:3, 1:1)

    • DCM / Methanol mixtures (e.g., 98:2, 95:5)

  • If peak tailing is observed on TLC, add 0.5% Et3N to the developing solvent and re-run.

3. Column Preparation:

  • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight).[3]

  • Pack the column using the chosen eluent system (with Et3N if necessary) as a slurry.

  • Ensure the silica bed is well-compacted and level.

4. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or acetone). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[6]

  • Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase or a slightly stronger solvent. Using a pipette, carefully apply the solution to the top of the silica bed. This method is faster but can lead to broader bands if too much or too strong a solvent is used.[6]

5. Elution and Fraction Collection:

  • Begin elution with the determined mobile phase (or the starting solvent for a gradient).

  • If using a gradient, increase the polarity slowly. A typical gradient might be from 20% to 60% Ethyl Acetate in Hexane over 10-15 column volumes.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table:

ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for normal-phase chromatography.[3]
Mobile Phase A Hexane / Ethyl AcetateGood general-purpose system for moderately polar compounds.
Mobile Phase B DCM / MethanolOffers different selectivity, useful for separating difficult impurities.
Mobile Phase Modifier 0.1 - 1% TriethylamineNeutralizes acidic silanol groups, preventing tailing and degradation.[3]
Optimal Product Rf 0.2 - 0.4Provides the best balance between resolution and run time.[3]
Sample Loading Dry LoadingPrevents band broadening and improves separation efficiency.[6]

Logical Relationship Diagram

G cluster_0 Pre-Purification cluster_1 Purification Step cluster_2 Post-Purification Analysis TLC_Dev TLC Method Development - Select Solvent System - Target Rf = 0.3 - Check for Tailing/Degradation Stability_Test Silica Stability Test - Spot and wait - Assess for new spots TLC_Dev->Stability_Test Column_Packing Column Packing - Slurry pack with initial eluent - Add basic modifier if needed TLC_Dev->Column_Packing Determine eluent Stability_Test->Column_Packing Inform modifier choice Sample_Loading Sample Loading - Dry loading preferred - Minimize loading band volume Column_Packing->Sample_Loading Elution Elution - Isocratic or Gradient - Monitor by TLC Sample_Loading->Elution Fraction_Analysis Fraction Analysis - TLC to identify pure fractions Elution->Fraction_Analysis Combine_Evap Combine & Evaporate - Pool pure fractions - Remove solvent in vacuo Fraction_Analysis->Combine_Evap Purity_Check Final Purity Check - NMR, LC-MS Combine_Evap->Purity_Check

Caption: Logical workflow for chromatographic purification.

References

  • BenchChem. (2025). Purification of 4-Azaindole Derivatives by Flash Chromatography.
  • Patrick, D. A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
  • University of Rochester, Department of Chemistry.
  • ChemistryViews. (2012).
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Royal Society of Chemistry. (2022). Recent advances in the global ring functionalization of 7-azaindoles.

Sources

Technical Support Center: 3-iodo-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-iodo-4-nitro-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability of this compound in solution. Due to the limited specific stability data for 3-iodo-4-nitro-7-azaindole, this guide synthesizes information based on the known chemical properties of related iodo-aromatic, nitro-aromatic, and 7-azaindole compounds.

I. Troubleshooting Guide: Solution Instability

This section is designed to help you diagnose and resolve common issues you may encounter during your experiments.

Issue 1: Color Change in Solution (e.g., to yellow, orange, or brown)

Potential Cause: Degradation of the compound. Nitro-aromatic compounds can be susceptible to decomposition, which can result in the formation of colored byproducts. The presence of the iodo group can also contribute to light-induced degradation.

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your sample vial in aluminum foil or use an amber vial to minimize light exposure. Iodo-aromatic compounds can be photolabile and undergo homolytic cleavage of the carbon-iodine bond upon exposure to UV or visible light.[1][2]

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Impurities or water in the solvent can initiate or catalyze degradation.

  • pH Check: If using an aqueous buffer, measure the pH of your solution. Extreme pH values (highly acidic or basic) can promote hydrolysis or other degradation pathways. For many heterocyclic compounds, a neutral pH range (6-8) is often recommended for initial studies.

  • Temperature Control: Store solutions at the recommended temperature, typically 2-8°C or frozen for longer-term storage. Avoid repeated freeze-thaw cycles.

Issue 2: Precipitation or Cloudiness in Solution

Potential Cause: Poor solubility or compound degradation leading to insoluble byproducts. 7-azaindole derivatives can sometimes exhibit limited aqueous solubility.[3][4]

Troubleshooting Steps:

  • Verify Solubility: Confirm the solubility of 3-iodo-4-nitro-7-azaindole in your chosen solvent. If the concentration is too high, precipitation will occur. Consider preparing a more dilute stock solution.

  • Solvent Selection: If solubility is an issue, consider alternative solvents. Common organic solvents for similar compounds include DMSO, DMF, and ethanol. For aqueous solutions, the addition of a small percentage of an organic co-solvent may be necessary.

  • Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) or use a sonicator bath. Be cautious with warming as it can also accelerate degradation if the compound is thermally labile.

  • Filtration: If you suspect insoluble impurities from the start, you can filter the solution through a 0.22 µm syringe filter after dissolution.

Issue 3: Loss of Biological Activity or Inconsistent Results

Potential Cause: Chemical degradation of the compound, leading to a lower effective concentration.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions immediately before each experiment.

  • Stability Study: If you need to use a stock solution over time, perform a simple stability study. Prepare a stock solution and store it under your intended conditions. At various time points (e.g., 0, 24, 48, 72 hours), analyze the solution by HPLC to check for the appearance of degradation peaks and a decrease in the main compound peak area.

  • Storage Conditions: Re-evaluate your storage conditions. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is recommended to minimize freeze-thaw cycles and exposure to air and light.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 3-iodo-4-nitro-7-azaindole?

A1: Based on the chemical structure, high-purity, anhydrous DMSO or DMF are recommended for preparing concentrated stock solutions. For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could affect your results (typically <1%).

Q2: How should I store the solid compound and its solutions?

A2:

  • Solid Compound: Store the solid material at 2-8°C, protected from light and moisture.

  • Stock Solutions: Aliquot stock solutions into single-use amber vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. If a working solution in an aqueous buffer must be stored, keep it at 2-8°C and use it within 24 hours, after which its stability should be verified.

Q3: Is 3-iodo-4-nitro-7-azaindole sensitive to light?

Q4: What is the expected stability of this compound in different pH conditions?

A4: The stability of 7-azaindole derivatives can be pH-dependent. The pyridine ring in the 7-azaindole core can be protonated under acidic conditions, which may alter its stability and solubility. The nitro group is generally stable across a wide pH range, but extreme pH values could potentially lead to degradation. It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless your experimental protocol requires otherwise.

Q5: My solution has turned a pale yellow. Is it still usable?

A5: A slight color change may indicate a minor degree of degradation. While it might still be usable for some applications, it is not recommended for sensitive quantitative assays. The presence of degradation products could lead to inaccurate results or unforeseen side effects in biological systems. For best practices and data integrity, it is always advisable to use a freshly prepared, colorless solution.

III. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the solid 3-iodo-4-nitro-7-azaindole to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protecting (amber) vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Basic Stability Assessment in Aqueous Buffer
  • Prepare a stock solution of 3-iodo-4-nitro-7-azaindole in DMSO as described in Protocol 1.

  • Dilute the stock solution to your final working concentration in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Immediately after preparation (T=0), take an aliquot for analysis by reverse-phase HPLC with UV detection.

  • Store the remaining solution under your intended experimental conditions (e.g., 4°C, room temperature, 37°C), protected from light.

  • At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), take additional aliquots for HPLC analysis.

  • Compare the chromatograms. A stable solution will show a single major peak with a consistent area over time. The appearance of new peaks or a significant decrease in the main peak area indicates degradation.

Parameter Recommendation Rationale
Storage Temperature Solid: 2-8°C; Solution: -20°C or -80°CMinimizes thermal degradation.
Light Exposure Minimize; Use amber vials or foilPrevents potential photodegradation of the C-I bond.[1][2]
Solvent for Stock Anhydrous DMSO or DMFGood solubilizing agents for this class of compounds.
Aqueous Solution pH Neutral (pH 6-8) is a safe starting pointAvoids potential acid- or base-catalyzed degradation.
Solution Age Prepare fresh for each experimentEnsures maximum potency and avoids confounding results from degradants.

IV. Visualizations

cluster_Troubleshooting Troubleshooting Workflow Observation Observe Instability (Color Change, Precipitate, etc.) CheckLight Protect from Light? Observation->CheckLight CheckSolvent Solvent Purity/Choice? CheckLight->CheckSolvent Yes Solution1 Use Amber Vials/ Wrap in Foil CheckLight->Solution1 No CheckpH Check pH? CheckSolvent->CheckpH Yes Solution2 Use Anhydrous Solvent/ Change Solvent CheckSolvent->Solution2 No CheckTemp Control Temperature? CheckpH->CheckTemp Yes Solution3 Adjust to Neutral pH CheckpH->Solution3 No Solution4 Store at 2-8°C or Frozen CheckTemp->Solution4 No PrepareFresh Prepare Fresh Solution CheckTemp->PrepareFresh Yes

Caption: Troubleshooting workflow for stability issues.

cluster_Degradation Potential Degradation Pathways Start 3-iodo-4-nitro-7-azaindole Photo Photodegradation (Light Exposure) Start->Photo Hydrolysis Hydrolysis (Extreme pH) Start->Hydrolysis Solvolysis Solvolysis (Reactive Solvents) Start->Solvolysis Product1 De-iodinated Product + Radical Species Photo->Product1 Product2 Hydrolyzed Byproducts Hydrolysis->Product2 Product3 Solvent Adducts Solvolysis->Product3

Caption: Potential degradation pathways for 3-iodo-4-nitro-7-azaindole.

References
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). National Institutes of Health.
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • 3-IODO-4-NITRO-7-AZAINDOLE CAS#:1000340-40-8. (n.d.). ChemicalBook.
  • Ryu, I. (2015). Photochemistry of aromatic compounds. The Royal Society of Chemistry.
  • Photochemistry of aromatic compounds (2019–2020). (2022). The Royal Society of Chemistry.

Sources

Technical Support Center: Suzuki-Miyaura Coupling of Electron-Deficient Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with electron-deficient azaindole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this challenging yet crucial transformation. Here, we will address common experimental hurdles with in-depth, mechanistically grounded explanations and provide actionable, field-proven protocols to enhance your success.

Introduction: The Challenge of Electron-Deficient Azaindoles

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its power in forming C-C bonds.[1][2][3] However, its application to electron-deficient N-heterocycles like azaindoles presents a unique set of challenges. The reduced electron density of the azaindole ring makes the oxidative addition step of the catalytic cycle more difficult.[4][5] Furthermore, the presence of the nitrogen atom can lead to catalyst inhibition or deactivation, and the acidic N-H proton can introduce competing side reactions.[4][6]

This guide is structured to tackle these issues head-on, providing a logical framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with a halo-azaindole failing or giving very low yield?

A1: Failure in these reactions often stems from a few key areas. First, the palladium catalyst may not be active enough to facilitate the challenging oxidative addition step with the electron-poor halide.[4] Second, the nitrogen atom in the azaindole ring can coordinate to the palladium center, effectively poisoning the catalyst.[4][6] Finally, inadequate reaction conditions, such as an inappropriate base, solvent, or temperature, can halt the catalytic cycle. A systematic check of your catalyst system, rigorous exclusion of oxygen, and ensuring all reagents are pure and dry are critical first steps.[7]

Q2: I'm observing significant amounts of a side product where the boron group is replaced by a hydrogen. What is happening?

A2: This is a classic case of protodeboronation , an undesired side reaction where the boronic acid or ester reacts with a proton source (often water or alcohol) to cleave the C-B bond.[4][8] This process is often competitive with the desired transmetalation step and can be exacerbated by high temperatures and certain bases.[8][9] Using anhydrous solvents, a carefully chosen base, or switching from a boronic acid to a more stable boronate ester (like a pinacol ester) can help mitigate this issue.[4]

Q3: My reaction is messy, with multiple unidentified spots on TLC. What are the likely side reactions?

A3: Besides protodeboronation, several other side reactions can occur. Homocoupling of the boronic acid to form a biaryl byproduct is common, especially if oxygen is present in the reaction.[4][10] Dehalogenation of your azaindole starting material is also possible.[4] In cases with unprotected N-H azaindoles, competitive N-arylation can occur, though this is often less favorable than C-C coupling under typical Suzuki conditions. Careful monitoring and analysis (e.g., by LC-MS) are essential to identify these byproducts and adjust conditions accordingly.

In-Depth Troubleshooting Guide

This section is organized by common experimental problems. For each issue, we explore the potential causes and provide a logical sequence of solutions to implement.

Problem 1: Low to No Conversion of Starting Material

Your reaction stalls, leaving a significant amount of the starting halo-azaindole unreacted. This points to a problem in the catalytic cycle, most likely a slow or inhibited oxidative addition or catalyst deactivation.

G cluster_0 start Low/No Conversion q1 Is your catalyst system potent enough? start->q1 sol1 Switch to a more active catalyst/ligand system. - Use Buchwald ligands (SPhos, XPhos). - Use air-stable Pd(II) precatalysts. q1->sol1 No q2 Are you rigorously excluding air and moisture? q1->q2 Yes sol2 Improve inert atmosphere technique. - Degas solvent thoroughly. - Use Schlenk line or glovebox. q2->sol2 No q3 Is the base appropriate? q2->q3 Yes sol3 Screen stronger, non-nucleophilic bases. - Start with K3PO4 or Cs2CO3. - Ensure base is finely powdered and dry. q3->sol3 No q4 Is the temperature optimal? q3->q4 Yes sol4 Increase reaction temperature incrementally (e.g., 80°C -> 100°C -> 110°C). q4->sol4 No G cluster_0 Solvent Degassing Workflow start Solvent in Schlenk Flask step1 Freeze with Liquid N2 start->step1 step2 Evacuate under High Vacuum step1->step2 step3 Thaw to Room Temp step2->step3 step4 Backfill with Inert Gas (Ar/N2) step3->step4 end Repeat Cycle 3 Times step4->end

Sources

Technical Support Center: Optimizing Iodination of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in the synthesis of iodinated pyridines. This guide is designed to provide in-depth technical assistance, moving beyond simple protocols to explain the underlying chemical principles that govern success. Here, you will find field-proven insights to troubleshoot common issues and optimize your reaction conditions for this challenging but crucial transformation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the iodination of substituted pyridines.

Q1: What are the primary methods for iodinating a substituted pyridine?

A1: The choice of method depends heavily on the electronic nature of your pyridine. For electron-rich pyridines , classical electrophilic aromatic substitution (SEAr) is common, often using molecular iodine (I₂) with an activating agent like sulfuric or nitric acid. For electron-deficient pyridines , which are resistant to SEAr, alternative strategies are necessary. These include metal-halogen exchange reactions, where a pre-existing halogen is swapped for iodine, or the "halogen dance" rearrangement, which can functionalize otherwise inaccessible positions.[1][2] A radical-based C-H iodination protocol has also been developed for both electron-rich and electron-poor systems.[3][4]

Q2: My electron-rich pyridine isn't reacting under standard electrophilic conditions. What's the likely cause?

A2: The primary culprit is often the basicity of the pyridine nitrogen. It readily coordinates with the electrophilic iodine source or protonates in the acidic medium. This forms a pyridinium ion, which is strongly deactivated towards further electrophilic attack.[5] The solution is to use conditions that either prevent this deactivation or enhance the electrophilicity of the iodinating agent sufficiently to overcome it.

Q3: Why is my electron-deficient pyridine completely unreactive to I₂/H₂SO₄?

A3: Pyridines with electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) have a significantly reduced electron density in the ring, making them poor nucleophiles for electrophilic attack.[6][7] For these substrates, electrophilic iodination is generally not a viable strategy. You will need to employ methods that do not rely on the nucleophilicity of the pyridine ring, such as metal-halogen exchange or directed ortho-metalation.[8][9]

Q4: What is the purpose of strong acids like H₂SO₄ in electrophilic iodination?

A4: Strong acids play a dual role. First, they can protonate the pyridine nitrogen, which, while deactivating the ring, can also prevent the formation of unproductive pyridine-I₂ complexes. Second, and more importantly, they facilitate the in-situ generation of a more potent electrophilic iodine species (e.g., I⁺ or its equivalent) from a less reactive source like molecular iodine.[10]

Q5: How do I choose the best iodine source for my reaction?

A5: The choice depends on the reactivity of your substrate and the desired reaction conditions.

  • Molecular Iodine (I₂) : Mild, but often requires an oxidizing agent or strong acid to be effective.[11]

  • N-Iodosuccinimide (NIS) : A more reactive and easy-to-handle solid source of electrophilic iodine. It can be used under neutral or mildly acidic conditions and is often effective where I₂ fails.[12][13]

  • Iodide Salts (e.g., KI, NaI) : Typically used in combination with an oxidant to generate I₂ or I⁺ in situ.[11] This approach is common in radical-based iodinations.[14]

Q6: My reaction is producing a complex mixture of iodinated products. How can I improve regioselectivity?

A6: Poor regioselectivity is a common challenge due to the interplay of steric and electronic factors.[15] To improve it, consider:

  • Directing Groups : Existing substituents on the pyridine ring will strongly influence the position of iodination.

  • Reaction Conditions : Temperature, solvent, and the choice of iodinating agent can all be tuned to favor a specific regioisomer.

  • Blocking Groups : In some cases, a temporary blocking group can be installed to prevent reaction at a specific site, then removed after iodination.

Q7: Can I iodinate a pyridine that has other sensitive functional groups?

A7: Yes, but it requires careful selection of reaction conditions. Harsh methods involving strong acids or high temperatures should be avoided. Milder reagents like NIS, possibly with a Lewis acid catalyst, can be effective.[16] Alternatively, metal-halogen exchange reactions performed at low temperatures are often highly chemoselective and tolerate a wide range of functional groups.[9]

Troubleshooting Guide: From Low Conversion to Poor Selectivity

This section provides a structured approach to diagnosing and solving common experimental problems.

Problem 1: Low to No Conversion
  • Potential Cause: Deactivation of the pyridine ring through protonation or complexation with the iodine source. The lone pair on the nitrogen atom makes it a target for electrophiles, effectively shutting down the desired aromatic substitution.[5]

  • Solution 1: Increase Electrophilicity. Switch from I₂ to a more potent iodinating agent like N-Iodosuccinimide (NIS). The reaction can be further accelerated by adding a catalytic amount of a Lewis acid or a Brønsted acid like trifluoroacetic acid.[12][13]

  • Solution 2: Pyridine N-Oxide Strategy. A highly effective, albeit two-step, method is to first oxidize the pyridine to its corresponding N-oxide. The N-oxide is significantly more activated towards electrophilic substitution.[5][17] Following successful iodination, the N-oxide can be readily deoxygenated to yield the desired iodinated pyridine.[18][19]

  • Potential Cause: The pyridine ring is too electron-poor to react with an electrophilic iodine source.[6]

  • Solution 1: Metal-Halogen Exchange. If your pyridine substrate already bears a bromine or iodine atom, a metal-halogen exchange is an excellent option. This reaction involves treating the halopyridine with an organolithium reagent (like n-BuLi or t-BuLi) at low temperature, followed by quenching with an iodine source (e.g., I₂).[8][9] The exchange rate is typically I > Br.

  • Solution 2: The "Halogen Dance" Reaction. For certain substituted halopyridines, treatment with a strong base (like LDA) can induce the migration of the halogen to a different, more thermodynamically stable position on the ring.[1][20] This can be a powerful tool for preparing isomers that are not accessible through direct methods.[21][22][23]

Problem 2: Poor Regioselectivity
  • Potential Cause: The inherent electronic properties of the pyridine ring direct electrophilic attack to the C3 and C5 positions, while nucleophilic or radical attack often favors C2, C4, and C6.[24] Existing substituents add another layer of complexity.

  • Solution 1: Leverage Directing Groups. Use existing activating or deactivating groups on the ring to your advantage. For example, a hydroxyl or amino group will strongly direct ortho and para to its position.

  • Solution 2: Modify Reaction Conditions. In some radical iodination protocols, the regioselectivity can be influenced by the choice of solvent and oxidant.[14][25] Experiment with different solvent systems (e.g., polar vs. nonpolar) and temperatures to see if the isomer ratio can be improved.

  • Solution 3: N-Oxide Intermediates. The N-oxide strategy not only activates the ring but also alters the regioselectivity, often favoring iodination at the C2 and C4 positions.[17]

Problem 3: Product Decomposition or Side Reactions
  • Potential Cause: The reaction conditions are too harsh for the starting material or the iodinated product. Strong acids and high temperatures can lead to charring, polymerization, or loss of sensitive functional groups.

  • Solution 1: Milder Iodinating Agents. Replace aggressive reagent systems like I₂/fuming H₂SO₄ with NIS in a less acidic medium like acetic acid or even an inert solvent like acetonitrile.[13]

  • Solution 2: Lower Reaction Temperature. Many iodination reactions can proceed at room temperature or even lower, especially with more reactive substrates or reagents. Monitor your reaction by TLC or LC-MS to determine the optimal balance of reaction time and temperature.

  • Solution 3: Consider a Radical Pathway. Radical C-H iodination methods often proceed under milder, neutral conditions and can be more tolerant of sensitive functional groups compared to strongly acidic electrophilic methods.[3][4]

Experimental Protocols

Protocol 1: Electrophilic Iodination of an Electron-Rich Pyridine (e.g., 2,6-Dimethoxypyridine)

This protocol is adapted for substrates that are highly activated towards electrophilic substitution.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted pyridine (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) to the solution in one portion.

  • Catalyst (if needed): If the reaction is sluggish, add a catalytic amount of trifluoroacetic acid (0.1 equiv).

  • Reaction: Stir the mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a wash with saturated aqueous sodium bicarbonate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodination of an Electron-Deficient Pyridine via Metal-Halogen Exchange (e.g., 3-Bromopyridine)

This protocol is for substrates that are unreactive to electrophilic iodination and possess a bromine atom for exchange.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the bromopyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (n-BuLi) (1.05 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

  • Quenching: In a separate flask, prepare a solution of molecular iodine (I₂) (1.2 equiv) in anhydrous THF. Add this iodine solution to the reaction mixture dropwise via cannula or syringe, again maintaining a low temperature.

  • Warming and Quenching: After the addition is complete, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Iodinating Reagents

Reagent SystemTypical SubstratesAdvantagesDisadvantages
I₂ / H₂SO₄ Electron-rich pyridinesLow costHarsh conditions, low functional group tolerance[26]
N-Iodosuccinimide (NIS) Electron-rich & moderately deactivated pyridinesMild, easy to handle, good reactivity[12]Higher cost, may require catalyst for less reactive substrates[16]
I₂ / Oxidant (e.g., H₂O₂, (NH₄)₂S₂O₈) Both electron-rich and -poor pyridinesVersatile (radical pathways), often milder conditions[11][14]May have regioselectivity challenges, requires optimization
n-BuLi then I₂ Bromo- or Iodo-pyridinesExcellent for electron-deficient systems, high yield[8]Requires inert atmosphere, cryogenic temperatures, sensitive to protic groups

Visual Guides & Workflows

Diagram 1: General Mechanism of Electrophilic Iodination

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization I2 I₂ I_plus I⁺ (Electrophile) I2->I_plus Activation Acid H⁺/Oxidant Acid->I_plus Py Substituted Pyridine Sigma σ-complex (Wheland Intermediate) Py->Sigma + I⁺ Product Iodinated Pyridine Sigma->Product - H⁺ H_plus H⁺

Caption: Mechanism of electrophilic iodination of a pyridine ring.

Diagram 2: Troubleshooting Flowchart for Low Conversion

G start Low Conversion Observed substrate_type What is the electronic nature of the pyridine? start->substrate_type substrate_type->electron_rich substrate_type->electron_deficient rich_q1 Using I₂/Acid? rich_a1 Switch to NIS ± Lewis Acid Catalyst rich_q1->rich_a1 Yes rich_q2 Still no reaction? rich_q1->rich_q2 No (using NIS) rich_a1->rich_q2 rich_a2 Use Pyridine N-Oxide Strategy rich_q2->rich_a2 Yes def_q1 Does substrate have a Br or I substituent? def_a1 Perform Metal-Halogen Exchange (n-BuLi, then I₂) def_q1->def_a1 Yes def_q2 No existing halogen? def_q1->def_q2 No def_a2 Consider Halogen Dance or Radical C-H Iodination def_q2->def_a2

Caption: A decision tree for troubleshooting low reaction conversion.

References

  • Halogen dance rearrangement - Wikipedia . Wikipedia. [Link]

  • RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES . HETEROCYCLES, Vol. 65, No. 8, 2005. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil . Royal Society of Chemistry. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions . National Institutes of Health (NIH). [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil . Chemical Communications (RSC Publishing). [Link]

  • Total Synthesis of Caerulomycin C via the Halogen Dance Reaction . Organic Letters. [Link]

  • Halogen Dance Reaction and its Application in Organic Synthesis . Bentham Science. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil . Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K. [Link]

  • Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange . ACS Publications. [Link]

  • (PDF) Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles . ResearchGate. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil . SciSpace. [Link]

  • N-Iodosuccinimide (NIS) . Organic Chemistry Portal. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review . National Institutes of Health (NIH). [Link]

  • Metal-Catalysed Halogen Exchange Reactions of Aryl Halides . UCL Discovery. [Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF . ResearchGate. [Link]

  • Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange: A Useful Tool for Functionalizing Pyridine N-Oxides . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent trends in the chemistry of pyridine N-oxides . arkat usa. [Link]

  • Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide . Organic Letters - ACS Publications. [Link]

  • Metal–halogen exchange - Wikipedia . Wikipedia. [Link]

  • Pyridine N-oxide derivatives . Organic Chemistry Portal. [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity . YouTube. [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I . MDPI. [Link]

  • Iodination of Deactivated Aromatic Hydrocarbons | Download Table . ResearchGate. [Link]

  • The Electrochemical Iodination of Electron‐Deficient Arenes . ResearchGate. [Link]

  • Challenges in the functionalization of pyridines . ResearchGate. [Link]

  • Metal–halogen exchange . Grokipedia. [Link]

  • Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Electrophilic aromatic substitution - Wikipedia . Wikipedia. [Link]

  • Selective C–H Iodination of (Hetero)arenes . Organic Letters - ACS Publications. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture . National Institutes of Health (NIH). [Link]

  • Kinetics of aromatic iodination reactions using iodine, diiodine pentoxide and sulfuric acid in acetic acid . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides . YouTube. [Link]

  • Pyridine CH functionalization . Slideshare. [Link]

  • 18 Mechanism & Orientation of Electrophilic & Nucleophilic Substitution Reactions of Pyridine . YouTube. [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory . New Journal of Chemistry (RSC Publishing). [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions . ResearchGate. [Link]

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Technical Support Center: Navigating Catalyst Poisoning in the Cross-Coupling of N-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving nitrogen-containing heterocycles. The inherent Lewis basicity of N-heterocycles makes them a notorious challenge, as they can coordinate to the metal center and derail the catalytic cycle. This resource is designed to help you diagnose, mitigate, and overcome these common hurdles.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This guide addresses specific, common issues encountered during experiments involving the cross-coupling of N-heterocycles.

Problem 1: My reaction shows low to no conversion, even with a reliable catalyst system.

This is the most common symptom of catalyst poisoning, where the active catalyst is rapidly sequestered and deactivated.

Potential Cause A: Direct Coordination of the N-Heterocycle to the Palladium Center

The lone pair of electrons on a nitrogen atom within the heterocycle can act as a strong ligand, binding to the palladium catalyst.[1][2] This coordination can form a stable, off-cycle complex that is catalytically inactive, effectively halting the reaction before it can proceed.[1][3] Pyridine, quinoline, imidazole, and pyrazole derivatives are particularly strong poisons.[1]

  • Solution 1: Employ Sterically Hindered, Electron-Rich Ligands.

    • Why: Bulky ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) or N-Heterocyclic Carbenes (NHCs), are essential.[4][5][6] Their steric bulk provides a protective shield around the palladium center, making it more difficult for the N-heterocycle to coordinate.[7] Furthermore, their electron-donating properties promote the desired reductive elimination step, accelerating the catalytic cycle and kinetically disfavoring the poisoning pathway.[8]

    • Action: Switch from simple phosphine ligands like PPh₃ or P(o-tol)₃ to a modern, sterically demanding ligand. It is often necessary to screen a panel of ligands to find the optimal choice for a particularly challenging substrate.[4][9]

  • Solution 2: Utilize Advanced Precatalysts.

    • Why: The formation of the active L-Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inefficient and generate catalyst-inhibiting side products.[10] Well-defined precatalysts (e.g., Buchwald G3/G4 precatalysts) are designed for clean, rapid, and quantitative generation of the active catalyst, which can be crucial when a substrate has poisoning potential.[4][10]

    • Action: If using a simple palladium source, consider switching to a commercially available precatalyst that incorporates your ligand of choice.

Diagram: The Competing Pathways of Catalysis and Poisoning

catalyst_poisoning pd0 Active L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) poisoned_complex Inactive (N-Het)-L-Pd Complex pd0->poisoned_complex Coordination trans_complex L-Pd(II)(Ar)(Nu) oa_complex->trans_complex Ligand Exchange (+ Nucleophile) product Ar-Nu Product trans_complex->product Reductive Elimination product->pd0 Catalyst Regeneration n_het N-Heterocycle (Poison) n_het->poisoned_complex caption Fig. 1: Catalysis vs. Poisoning Pathway.

Caption: A diagram illustrating how an N-heterocycle can intercept the active Pd(0) catalyst, forming an inactive complex and halting the desired catalytic cycle.

Potential Cause B: Impurities in Substrates, Reagents, or Solvents

Cross-coupling reactions are highly sensitive to impurities that can act as poisons.[11][12][13]

  • Sulfur Compounds: A common impurity from the synthesis of starting materials, elemental sulfur or sulfur-containing functional groups can irreversibly bind to palladium.[11]

  • Water/Oxygen: While some protocols are robust, excess water or oxygen can lead to catalyst decomposition or oxidation to an inactive state.[5][14]

  • Other Coordinating Species: Impurities like residual amines, cyanides, or halides from previous synthetic steps can compete for binding to the catalyst.[2][14]

  • Solution 1: Rigorous Purification of Starting Materials.

    • Why: The purity of your N-heterocycle and coupling partner is paramount. Contaminants, even at trace levels, can have a significant impact.[12]

    • Action: Purify all starting materials immediately before use via recrystallization, column chromatography, or distillation.[5] Confirm purity by NMR and/or LC-MS.

  • Solution 2: Use High-Purity, Anhydrous Reagents and Solvents.

    • Why: Solvents and bases can introduce catalyst poisons. Oxygen, in particular, can oxidize both the palladium catalyst and phosphine ligands.

    • Action: Use freshly dried, degassed solvents (e.g., via sparging with argon for 30-60 minutes or freeze-pump-thaw cycles).[5] Use fresh, high-quality bases and store them in a desiccator.

Problem 2: My reaction starts but stalls before reaching completion.

This often indicates a catalyst that is initially active but deactivates over the course of the reaction.

Potential Cause: Product Inhibition or Catalyst Decomposition

In some cases, the coupled N-heterocyclic product itself can be a more potent poison than the starting material.[15] Alternatively, the reaction conditions (e.g., high temperature) may be causing slow decomposition of the catalyst over time.[5]

  • Solution 1: Optimize Reaction Temperature and Time.

    • Why: Higher temperatures can sometimes overcome activation barriers but also accelerate catalyst decomposition.

    • Action: Run a temperature screen. It's possible that a lower temperature for a longer duration will yield better results by preserving the catalyst's lifespan.

  • Solution 2: Re-evaluate Ligand Choice.

    • Why: A different ligand might form a more stable catalytic complex that is less susceptible to product inhibition or thermal degradation. Bidentate ligands can sometimes offer greater stability.[6]

    • Action: Test ligands known for high stability, such as certain Josiphos or NHC ligands.

Frequently Asked Questions (FAQs)

Q1: What exactly is catalyst poisoning in the context of cross-coupling? A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[2][16] In palladium-catalyzed cross-coupling, poisons are typically Lewis bases that coordinate strongly to the electron-deficient palladium center. This binding prevents the catalyst from participating in the essential steps of the catalytic cycle (oxidative addition, reductive elimination), leading to a stalled or failed reaction.[8][16]

Q2: How can I quickly diagnose if catalyst poisoning is the root cause of my failed reaction? A2: A simple diagnostic experiment is often revealing. Set up a known, reliable cross-coupling reaction (e.g., Suzuki coupling of 4-bromotoluene with phenylboronic acid) that you know works well in your lab. Run two versions: one as a control, and a second with an added equivalent of your N-heterocyclic substrate. If the second reaction fails or shows significantly lower conversion, you have strong evidence that your heterocycle is poisoning the catalyst.

Q3: Are all N-heterocycles equally potent poisons? A3: No. The poisoning potential depends heavily on the electronic properties and steric accessibility of the nitrogen atom.

  • Strong Poisons: Electron-rich, sterically unhindered heterocycles like pyridine, quinoline, pyrazole, and imidazole are notoriously difficult substrates because their nitrogen lone pairs are readily available to coordinate with the catalyst.[1]

  • Moderate/Weak Poisons: Heterocycles where the nitrogen lone pair is part of the aromatic system (e.g., pyrrole, indole) or is flanked by bulky groups are generally less inhibitory.[1] However, even these can cause issues, particularly unprotected NH-azoles.[17]

Q4: My starting material has multiple nitrogen atoms. Which one will cause the poisoning? A4: Generally, the most basic and sterically accessible nitrogen will be the primary culprit. For example, in an aminopyridine, the pyridine nitrogen is typically a stronger coordination site and thus a more potent poison than the amino group.

Diagnostic & Mitigation Protocols

Protocol 1: Diagnostic Experiment for Identifying Catalyst Poisoning

This protocol helps determine if a specific N-heterocycle is inhibiting a standard palladium-catalyzed reaction.

Materials:

  • Palladium precatalyst (e.g., Pd(PPh₃)₄ or a Buchwald precatalyst)

  • Standard aryl halide (e.g., 4-bromotoluene)

  • Standard coupling partner (e.g., Phenylboronic acid for Suzuki)

  • Base (e.g., K₂CO₃)

  • Suspected N-heterocycle poison

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Reaction vials, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction A (Control): In a reaction vial under an inert atmosphere, combine the palladium catalyst (2 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the degassed solvent (e.g., 2 mL of dioxane).

  • Reaction B (Test): Prepare an identical vial (Reaction B), but add the suspected N-heterocycle poison (1.0 mmol) along with the other reagents.

  • Seal both vials and heat to the standard reaction temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor both reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

Interpreting the Results:

OutcomeInterpretationNext Steps
Reaction A: High ConversionReaction B: Low/No ConversionThe N-heterocycle is a potent catalyst poison.Focus on mitigation strategies: switch to bulky ligands, screen precatalysts.
Reaction A & B: Both High ConversionThe N-heterocycle is likely not the primary poison. The issue may lie with the specific coupling partners.Investigate the purity of your specific substrates or other reaction parameters.
Reaction A & B: Both Low ConversionThe control reaction conditions are not optimal or there is a systemic issue (bad reagents, poor technique).Troubleshoot the control reaction first before re-evaluating the poisoning hypothesis.

Diagram: Troubleshooting Workflow for Low-Yielding Reactions

troubleshooting_workflow start Start: Low/No Yield in N-Heterocycle Cross-Coupling check_catalyst Is the catalyst system robust? (Bulky ligand, precatalyst) start->check_catalyst check_purity Are all reagents pure and anhydrous? (Substrates, solvent, base) check_catalyst->check_purity Yes action_catalyst Action: Screen modern bulky ligands (e.g., XPhos, RuPhos) and precatalysts. check_catalyst->action_catalyst No check_conditions Are reaction conditions optimized? (Temperature, concentration) check_purity->check_conditions Yes action_purity Action: Re-purify substrates. Use fresh, anhydrous/degassed reagents. check_purity->action_purity No action_conditions Action: Screen temperature and base. Consider additives. check_conditions->action_conditions No success Problem Solved check_conditions->success Yes action_catalyst->check_purity action_purity->check_conditions fail Re-evaluate fundamental substrate reactivity action_conditions->fail

Caption: A decision tree to systematically troubleshoot failed or low-yielding cross-coupling reactions involving N-heterocycles.

References

  • D. D. W. Nature. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]

  • ACS Publications. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. [Link]

  • ResearchGate. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. [Link]

  • NIH National Library of Medicine. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Wikipedia. Catalyst poisoning. [Link]

  • YouTube. How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone. [Link]

  • Sam-Spec. How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ChemRxiv. Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. [Link]

  • Purdue University Research Repository. Mechanistic investigation of the effect of S-based poisons on Pd-catalyzed cross-coupling reactions. [Link]

  • Department of Energy. Unlocking the Mystery of Catalyst Poisoning. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • YouTube. Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]

  • Royal Society of Chemistry. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. [Link]

  • MDPI. Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. [Link]

  • ACS Publications. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. [Link]

  • PubMed. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • MDPI. Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. [Link]

  • NIH National Library of Medicine. Access to Nitrogen–nitrogen Bond-Containing Heterocycles Through Substrate Promiscuity of Piperazate Synthases. [Link]

  • PubMed. Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. [Link]

  • YouTube. Ligand design for cross-couplings: phosphines. [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • ACS Publications. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. [Link]

  • NIH National Library of Medicine. Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation. [Link]

  • Royal Society of Chemistry. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

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Technical Support Center: Strategies for Preventing De-iodination in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common yet challenging issue of de-iodination as a significant side reaction. De-iodination, a form of hydrodehalogenation, results in the undesired replacement of an iodine atom with hydrogen on your aryl or vinyl iodide starting material, leading to reduced yields of the desired product and complex purification challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, understand, and mitigate de-iodination in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a problem in my palladium-catalyzed reaction?

A1: De-iodination is an undesired side reaction where the iodine atom of your aryl or vinyl iodide is replaced by a hydrogen atom, leading to a hydrodeiodinated byproduct. This process competes with the desired cross-coupling reaction, reducing the yield of your target molecule and complicating its purification.[1] This side reaction is a common challenge in several palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.

Q2: What are the primary mechanistic pathways that lead to de-iodination?

A2: De-iodination in palladium-catalyzed reactions typically proceeds through the formation of a palladium hydride species (Pd-H). This can occur via several mechanisms:

  • β-Hydride Elimination: While more common with alkyl halides, under certain conditions, β-hydride elimination from intermediates can generate a Pd-H species.

  • Reaction with Hydride Sources: The most prevalent cause is the reaction of the palladium catalyst with extraneous hydride donors present in the reaction mixture. Common hydride sources include solvents (like alcohols or DMF), amine bases, water, or reagents such as formic acid and its salts.[1]

  • Catalyst Decomposition: Degradation of the palladium catalyst can also lead to the formation of palladium hydride species, which are key intermediates in the hydrodehalogenation process.[1]

Once formed, the Pd-H species can participate in a competing catalytic cycle where it reductively cleaves the carbon-iodine bond of the starting material to generate the de-iodinated byproduct.

Q3: How can I quickly determine if de-iodination is occurring in my reaction?

A3: You can detect de-iodination by analyzing the crude reaction mixture using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The de-iodinated byproduct will likely have a different Rf value compared to your starting material and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are highly effective for identifying and quantifying the de-iodinated product based on its mass-to-charge ratio.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for quantifying the ratio of your desired product to the de-iodinated byproduct by integrating the respective proton signals.[1]

Visualizing the Competing Pathways: Cross-Coupling vs. De-iodination

To effectively troubleshoot, it is crucial to understand the catalytic cycles at play. The desired cross-coupling reaction and the undesired de-iodination pathway compete for the same palladium intermediate.

G cluster_main Desired Cross-Coupling Cycle cluster_side Undesired De-iodination Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Pd(0)L_n_side Pd(0)L_n Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) H-Pd(II)-X(L_n) H-Pd(II)-X(L_n) Ar-Pd(II)-H(L_n) Ar-Pd(II)-H(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-H(L_n) Metathesis with Pd-H species Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Desired Product (Ar-R) Ar-Pd(II)-R(L_n)->Ar-R Pd(0)L_n_side->H-Pd(II)-X(L_n) Reaction with Hydride Source (H-X) Ar-Pd(II)-H(L_n)->Pd(0)L_n_side Reductive Elimination Ar-H De-iodinated Product (Ar-H) Ar-Pd(II)-H(L_n)->Ar-H G start De-iodination Observed ligand_check Is the ligand bulky and electron-rich (e.g., SPhos)? start->ligand_check change_ligand Switch to a bulkier, electron-donating ligand. (e.g., SPhos, XPhos) ligand_check->change_ligand No base_check Is an amine or alkoxide base being used? ligand_check->base_check Yes change_ligand->base_check change_base Switch to an inorganic base. (e.g., K₂CO₃, Cs₂CO₃) base_check->change_base Yes temp_check Is the reaction temperature >100°C? base_check->temp_check No change_base->temp_check lower_temp Perform a temperature optimization study to find the lowest effective temperature. temp_check->lower_temp Yes solvent_check Is a protic or hydride-donating solvent being used (e.g., alcohols, DMF)? temp_check->solvent_check No lower_temp->solvent_check change_solvent Switch to an aprotic, non-coordinating solvent (e.g., toluene, dioxane). solvent_check->change_solvent Yes end Problem Resolved solvent_check->end No change_solvent->end

Figure 2: A systematic workflow for troubleshooting de-iodination.

By methodically addressing these key reaction parameters, you can significantly suppress or eliminate de-iodination, leading to higher yields, simpler purifications, and more robust and reliable palladium-catalyzed cross-coupling reactions.

References

  • B. Ghosh and R. E. Maleczka, Jr. Catalytic Hydrodehalogenation Reactions. Website. [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]

  • Phosphine ligands and catalysis. Gessner Group. [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC. [Link]

  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. PMC. [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC. [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. [Link]

  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC. [Link]

  • Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. MDPI. [Link]

  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. ResearchGate. [Link]

  • Why are phosphine ligands and palladium very common pairs in coupling reactions? Reddit. [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides. SciSpace. [Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. [Link]

  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ResearchGate. [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Influence of Pd Precursor and Method of Preparation on Hydrodechlorination Activity of Alumina Supported Palladium Catalysts. ResearchGate. [Link]

  • Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. PMC. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Effects of Palladium Precursors on the Activity of Palladium Nanocatalysts for the Oxidation of Volatile Organic Components. PMC. [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. [Link]

  • Palladium-Catalyzed trans-Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Formation. PMC. [Link]

  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications. [Link]

  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. [Link]

  • significant dehalogenation in stille coupling. Reddit. [Link]

  • Effects of Palladium Precursors on the Activity and Stability of Pd Catalysts for the Oxidation of Volatile Organic Components (VOCs). ResearchGate. [Link]

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Characterization of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest. This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key derivative, 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine. In the absence of direct, published experimental data for this specific molecule, this guide will establish a robust predicted assignment through a comparative analysis with the parent 7-azaindole and related substituted heterocycles. We will delve into the underlying principles of substituent effects on chemical shifts to provide a well-grounded interpretation.

The Structural Context: Understanding Substituent Effects

The introduction of an iodine atom at the 3-position and a nitro group at the 4-position of the 7-azaindole core profoundly influences the electron distribution within the bicyclic system. The nitro group is a strong electron-withdrawing group (EWG), which will significantly deshield adjacent protons and carbons, leading to a downfield shift in their NMR signals.[1] Conversely, iodine exhibits a more complex behavior; it is deactivating through its inductive effect but can be weakly donating through resonance. However, its primary influence in this context will be its anisotropic effect and its impact on the electronic character of the pyrrole ring.

To logically predict the NMR spectra, we will use the known assignments for 7-azaindole as a foundational reference and then consider the incremental shifts caused by the iodo and nitro substituents.

Predicted ¹H NMR Spectral Assignments

The predicted ¹H NMR spectrum of this compound is expected to display distinct signals for the aromatic protons. The table below outlines the predicted chemical shifts and their justifications based on comparative data.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-1 (N-H)> 12.0broad singlet-The N-H proton of the pyrrole ring is typically broad and appears at a high chemical shift. The presence of adjacent EWGs will likely increase this shift.
H-2~7.8 - 8.2singlet-The absence of a proton at the 3-position simplifies this signal to a singlet. The deshielding effect of the adjacent iodine and the overall electron-poor nature of the ring will shift it downfield from its position in 7-azaindole.
H-5~8.2 - 8.6doublet~5-6This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will be coupled to H-6.
H-6~7.4 - 7.8doublet~5-6Coupled to H-5, this proton will appear as a doublet. It is less affected by the nitro group than H-5 and will therefore be at a relatively upfield position.

Predicted ¹³C NMR Spectral Assignments

The ¹³C NMR spectrum will provide a clear map of the carbon framework. The electron-withdrawing nitro group and the heavy iodine atom will have pronounced effects on the carbon chemical shifts.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~130 - 135Deshielded by the adjacent iodine and the overall electron deficiency.
C-3~85 - 95The direct attachment of the heavy iodine atom will cause a significant upfield shift due to the "heavy atom effect".
C-3a~125 - 130A quaternary carbon at the ring junction, its shift will be influenced by the substituents on both rings.
C-4~145 - 150Directly attached to the strongly electron-withdrawing nitro group, this carbon will be significantly deshielded and appear far downfield.
C-5~122 - 126This carbon will be deshielded by the ortho nitro group.
C-6~118 - 122Less affected by the nitro group than C-5.
C-7a~148 - 152A quaternary carbon adjacent to the pyridine nitrogen and influenced by the pyrrole ring, it is expected to be downfield.

Comparative Analysis with 7-Azaindole

To put these predictions into context, a comparison with the experimental NMR data for the parent compound, 7-azaindole, is crucial.

Position7-Azaindole ¹H (δ, ppm)3-iodo-4-nitro-7-azaindole Predicted ¹H (δ, ppm)7-Azaindole ¹³C (δ, ppm)3-iodo-4-nitro-7-azaindole Predicted ¹³C (δ, ppm)
1 (N-H)~11.5> 12.0--
2~7.5~7.8 - 8.2~128~130 - 135
3~6.5-~100~85 - 95
3a--~127~125 - 130
4~8.1-~142~145 - 150
5~7.1~8.2 - 8.6~116~122 - 126
6~8.0~7.4 - 7.8~129~118 - 122
7a--~149~148 - 152

Note: Experimental data for 7-azaindole can be found in various chemical databases and literature.[2][3]

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocol is recommended.

Sample Preparation
  • Solvent Selection : A deuterated solvent that can fully dissolve the compound is essential. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for similar heterocyclic compounds due to its high dissolving power.

  • Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1] For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[1]

  • Sample Filtration : To remove any particulate matter that could degrade the spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool into the NMR tube.

NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR :

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm (centered around 6-8 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64, depending on the sample concentration.

  • ¹³C NMR :

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096, or more, depending on the sample concentration and desired signal-to-noise ratio.

  • 2D NMR Experiments : To confirm the assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range coupled carbons, respectively.

Visualization of the Molecular Structure and Logic

To provide a clear visual reference for the NMR assignments, the molecular structure of this compound with atom numbering is presented below.

Caption: Molecular structure of this compound with atom numbering.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra for this compound. By leveraging established principles of NMR spectroscopy and comparing with the known data of the parent 7-azaindole and related structures, we have proposed a detailed assignment of the chemical shifts. The strong electron-withdrawing nature of the nitro group and the heavy atom effect of iodine are the dominant factors influencing the spectral features. The provided experimental protocols offer a robust starting point for researchers to obtain and confirm these assignments empirically. The structural elucidation of such complex heterocyclic molecules is paramount for advancing drug discovery and development, and a thorough understanding of their spectroscopic properties is a critical first step.

References

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine. Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for various chemical syntheses. Available at: [Link]

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]

  • PubChem. 7-Azaindole. Available at: [Link]

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comparing reactivity of 3-iodo vs 3-bromo-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 3-Iodo- vs. 3-Bromo-4-Nitro-7-Azaindole in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutics.[1][2][3] Functionalization at the C3 position is a common strategy for elaborating these molecules. This guide provides a detailed comparison of two key building blocks: 3-iodo-4-nitro-7-azaindole and 3-bromo-4-nitro-7-azaindole . While both are valuable intermediates, their reactivity profiles differ significantly, impacting reaction conditions, catalyst choice, and overall synthetic strategy.

Based on fundamental principles of organic chemistry and extensive literature precedents, the 3-iodo derivative consistently exhibits higher reactivity in palladium-catalyzed cross-coupling reactions. This is primarily due to the lower carbon-iodine (C-I) bond dissociation energy compared to the carbon-bromine (C-Br) bond, which facilitates the rate-determining oxidative addition step.[4][5] Consequently, reactions with 3-iodo-4-nitro-7-azaindole typically proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times. The 3-bromo analogue, while more stable and cost-effective, often requires more forcing conditions, higher catalyst loadings, and more specialized, electron-rich ligands to achieve comparable yields.

Introduction: The Strategic Value of 3-Halo-4-Nitro-7-Azaindoles

7-Azaindoles, or 1H-pyrrolo[2,3-b]pyridines, are bioisosteres of indoles that have become cornerstones in drug discovery.[2][3] The pyridine nitrogen introduces a hydrogen bond acceptor, which can enhance binding affinity to biological targets like protein kinases.[3] The introduction of a nitro group at the C4 position profoundly alters the electronic landscape of the scaffold. As a potent electron-withdrawing group, the nitro group decreases the electron density of the pyrrole ring, influencing its reactivity and physicochemical properties.[6][7]

Halogenation at the C3 position provides a synthetic handle for diversification via transition-metal-catalyzed cross-coupling reactions. The choice between an iodine or bromine substituent is a critical decision in synthetic design. This guide will dissect the theoretical underpinnings of their reactivity and provide practical, data-driven comparisons in three of the most vital transformations in modern drug synthesis: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Theoretical Reactivity Analysis

Electronic Landscape and Bond Properties

The reactivity of an aryl halide in cross-coupling reactions is governed by the strength of the carbon-halogen (C-X) bond and the electronic nature of the aromatic system.

  • Bond Dissociation Energy (BDE): The energy required to homolytically cleave a bond is a primary indicator of its lability. The C-I bond is significantly weaker than the C-Br bond.

    • C-Br Bond Energy: ~285 kJ/mol[8]

    • C-I Bond Energy: ~213 kJ/mol[8] This lower BDE means the C-I bond is more easily broken during the oxidative addition step of a catalytic cycle.[9]

  • Electronic Effects: The 4-nitro group exerts a strong electron-withdrawing effect via both induction (-I) and resonance (-M).[6] This effect, combined with the inherent electron-withdrawing nature of the pyridine ring, makes the C3 position significantly electron-deficient. This electron deficiency generally makes the aryl halide a better substrate for oxidative addition to a low-valent palladium(0) center.[10]

The Critical Step: Oxidative Addition

In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[4][11] This is often the rate-limiting step of the reaction.

cluster_cycle Palladium Cross-Coupling Cycle cluster_reactivity Substrate Reactivity OA Oxidative Addition (Rate-Limiting Step) TM Transmetalation OA->TM [Ar-Pd(II)-X]L_n RE Reductive Elimination TM->RE [Ar-Pd(II)-R]L_n R-M CAT Pd(0)L_n (Active Catalyst) RE->CAT Ar-R (Product) Pd(II) Intermediate CAT->OA Ar-X Iodo Ar-I (3-Iodo-Azaindole) Iodo->OA Faster Rate Bromo Ar-Br (3-Bromo-Azaindole) Bromo->OA Slower Rate

Figure 1: General catalytic cycle for palladium cross-coupling reactions. The oxidative addition step is typically faster for aryl iodides than for aryl bromides.

The general order of reactivity for aryl halides in this step is: Ar-I > Ar-Br >> Ar-Cl .[5] This established trend is the foundation for the expected performance differences between our two target molecules.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide an objective comparison based on typical outcomes for these substrates in common cross-coupling reactions. Conditions and results are representative and synthesized from established principles and related literature.[12][13][14][15]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is arguably the most widely used cross-coupling reaction for C-C bond formation due to the stability and low toxicity of boronic acid reagents.[15][16]

Parameter3-Iodo-4-nitro-7-azaindole3-Bromo-4-nitro-7-azaindoleRationale & Insights
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ / XPhos, Pd(t-Bu₃P)₂The higher reactivity of the iodide allows for the use of standard, less specialized catalysts. The bromide often requires bulky, electron-rich phosphine ligands to facilitate oxidative addition.
Catalyst Loading 1-5 mol%3-10 mol%Lower loading is sufficient due to the faster catalytic turnover with the iodo substrate.
Reaction Temp. 60-90 °C80-120 °CMilder conditions are typically effective for the more reactive iodide.
Reaction Time 1-4 hours6-24 hoursThe faster rate of oxidative addition leads to significantly shorter reaction times.
Expected Yield Excellent (85-98%)Good to Excellent (70-95%)While both can give high yields, the bromide may require more extensive optimization to achieve them.
Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira coupling is the premier method for installing terminal alkyne functionalities, which are versatile handles for further chemistry.[12][17]

Parameter3-Iodo-4-nitro-7-azaindole3-Bromo-4-nitro-7-azaindoleRationale & Insights
Typical Catalyst PdCl₂(PPh₃)₂ / CuIPdCl₂(PPh₃)₂ / CuIThe standard Sonogashira catalyst system is often effective for both, but conditions are more forcing for the bromide.
Catalyst Loading Pd: 1-3 mol%, CuI: 1-5 mol%Pd: 3-5 mol%, CuI: 5-10 mol%Higher catalyst loading may be needed to drive the reaction with the less reactive bromide.
Reaction Temp. Room Temp. to 50 °C50-80 °CThe iodide often reacts efficiently at or near room temperature.
Reaction Time 0.5-3 hours4-12 hoursThe reaction is significantly faster for the C-I bond activation.
Expected Yield Excellent (90-99%)Good (65-85%)The iodide is highly reliable in Sonogashira couplings. The bromide can be more sluggish and prone to side reactions like Glaser coupling of the alkyne.
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.[18][19][20]

Parameter3-Iodo-4-nitro-7-azaindole3-Bromo-4-nitro-7-azaindoleRationale & Insights
Typical Ligand Xantphos, BINAPRuPhos, BrettPhos, JosiphosThe bromide requires highly active, specialized ligands (often Buchwald or Hartwig's own ligand families) to achieve efficient coupling, especially with less nucleophilic amines.[18]
Base K₂CO₃, Cs₂CO₃NaOt-Bu, K₃PO₄A stronger base is often required for the bromide to facilitate the deprotonation of the amine and promote the catalytic cycle.
Reaction Temp. 80-100 °C100-130 °CHigher thermal energy is needed to overcome the activation barrier for the C-Br bond.
Reaction Time 2-8 hours12-36 hoursThe reaction times are markedly longer for the bromide.
Expected Yield Very Good (80-95%)Good (70-90%)High yields are achievable with both, but the ligand and base choice is far more critical for the bromide.

Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol: Suzuki-Miyaura Coupling of 3-Iodo-4-nitro-7-azaindole

This protocol details the coupling with 4-methoxyphenylboronic acid.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification N2 1. Purge flask with N₂/Ar Add 2. Add azaindole, boronic acid, K₂CO₃, and Pd(PPh₃)₄ N2->Add Solvent 3. Add Dioxane/H₂O (4:1) Add->Solvent Heat 4. Heat to 80 °C with vigorous stirring Solvent->Heat TLC 5. Monitor by TLC/LC-MS (Typical: 2h) Heat->TLC Cool 6. Cool to RT, dilute with EtOAc TLC->Cool Wash 7. Wash with H₂O, then brine Cool->Wash Dry 8. Dry (Na₂SO₄), filter, concentrate Wash->Dry Purify 9. Purify via column chromatography Dry->Purify Title Substrate Selection Logic Iodo 3-Iodo-4-nitro-7-azaindole Iodo_P1 Higher Reactivity Iodo->Iodo_P1 Iodo_P2 Milder Conditions Iodo->Iodo_P2 Iodo_C1 Higher Cost Iodo->Iodo_C1 Iodo_C2 Lower Stability (Light/Heat) Iodo->Iodo_C2 Bromo 3-Bromo-4-nitro-7-azaindole Bromo_P1 Lower Cost Bromo->Bromo_P1 Bromo_P2 Higher Stability Bromo->Bromo_P2 Bromo_C1 Harsher Conditions Bromo->Bromo_C1 Bromo_C2 Requires Special Ligands Bromo->Bromo_C2

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in a multitude of biologically active compounds, including kinase inhibitors.[1][2] Its unique hydrogen bonding capabilities and electronic properties make the precise determination of its three-dimensional structure paramount for understanding structure-activity relationships (SAR) and for rational drug design. X-ray crystallography provides the definitive method for elucidating the solid-state conformation and intermolecular interactions of substituted 7-azaindoles, offering invaluable insights for drug development professionals.

This guide provides a comparative analysis of the X-ray crystal structure determination of substituted 7-azaindoles, delving into the influence of various substituents on their crystallization and crystal packing. It further presents detailed experimental protocols and directs researchers to resources for comprehensive structural data.

The Influence of Substituents on Crystal Packing and Intermolecular Interactions

The nature and position of substituents on the 7-azaindole ring profoundly influence the resulting crystal packing and hydrogen bonding networks. This is a critical consideration during the design of crystallization experiments.

Halogenated 7-Azaindoles: Halogen atoms (F, Cl, Br, I) are common substituents in medicinal chemistry to modulate physicochemical properties. In the solid state, halogenated 7-azaindoles often participate in hydrogen bonding and other non-covalent interactions. For instance, a comparative study on platinum(II) complexes with various halogeno-derivatives of 7-azaindole highlights their significance in forming stable crystalline materials.[3][4] A detailed structural and spectroscopic analysis of 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes revealed that the position of the chlorine atom dictates the conformation of the aldehyde group and the overall crystal packing.[5] The C5-chloro derivative exhibits a trans conformation of the aldehyde group, while the C4-chloro derivative adopts a cis conformation, leading to different intermolecular interactions.[5]

Electron-Donating and Electron-Withdrawing Groups: The electronic nature of the substituents also plays a crucial role. Theoretical studies have shown that electron-donating groups para to the pyridine nitrogen can weaken the N-H---N hydrogen bond, a common motif in 7-azaindole structures, while enhancing other non-covalent interactions.[6][7] Conversely, electron-withdrawing groups tend to strengthen this hydrogen bond.[6][7] These electronic perturbations directly impact the intermolecular forces that govern crystal lattice formation.

Comparative Crystallographic Data of Substituted 7-Azaindoles

The Cambridge Structural Database (CSD) is the world's largest repository of small-molecule crystal structures and is an essential resource for researchers in this field.[8][9][10] A search of the CSD will reveal a multitude of deposited crystal structures of substituted 7-azaindoles, providing a vast dataset for comparative analysis. For illustrative purposes, the table below presents a summary of crystallographic data for a few selected substituted 7-azaindoles.

CompoundSubstituent(s)Space GroupKey Intermolecular InteractionsCSD Refcode
cis-[PtCl2(4Br7AIH)2]·DMF4-BromoP43N-H···O, C-H···O, C-H···ClNot specified
4-Chloro-7-azaindole-3-carbaldehyde4-Chloro, 3-CarbaldehydeP21/cN-H···N, C-H···ONot specified
5-Chloro-7-azaindole-3-carbaldehyde5-Chloro, 3-CarbaldehydeP21/cN-H···N, C-H···ONot specified

Note: This table is a small representation. Researchers are strongly encouraged to consult the CSD for a comprehensive list of structures.

Experimental Workflow for X-ray Crystal Structure Analysis

The process of determining the crystal structure of a substituted 7-azaindole derivative follows a well-defined workflow, from crystal growth to structure refinement.

Figure 1: General workflow for the X-ray crystal structure analysis of a substituted 7-azaindole.

Experimental Protocols for Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization method and solvent is critical and depends heavily on the solubility and physicochemical properties of the specific 7-azaindole derivative.

Protocol 1: Slow Evaporation

This is a straightforward method suitable for compounds that are sparingly soluble at room temperature.

  • Dissolution: Dissolve the purified substituted 7-azaindole in a suitable solvent or solvent mixture to near saturation. Common solvents include methanol, ethanol, acetone, ethyl acetate, and dichloromethane, or mixtures thereof.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap containing a few pinholes or with parafilm pierced with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Monitor the vial periodically for crystal growth. Crystals can form over a period of days to weeks.

Protocol 2: Vapor Diffusion

This technique is widely used and allows for a more controlled approach to reaching supersaturation.

  • Sample Preparation: Dissolve the substituted 7-azaindole in a small amount of a "good" solvent in which it is readily soluble.

  • Setup: Place this solution as a droplet on a siliconized glass slide or in a small inner vial.

  • Reservoir: In a larger, sealed container (e.g., a petri dish or a well of a crystallization plate), place a larger volume of a "poor" solvent (an anti-solvent) in which the compound is poorly soluble but which is miscible with the "good" solvent.

  • Diffusion: Seal the container. The vapor of the "poor" solvent will slowly diffuse into the droplet of the compound solution, reducing its solubility and inducing crystallization.

  • Incubation and Monitoring: Keep the setup in a stable environment and monitor for crystal formation.

Protocol 3: Co-crystallization

For active pharmaceutical ingredients (APIs) that are difficult to crystallize on their own, co-crystallization with a suitable coformer can be an effective strategy to obtain a crystalline solid.[11]

  • Coformer Selection: Choose a pharmaceutically acceptable coformer that can form robust hydrogen bonds or other non-covalent interactions with the substituted 7-azaindole. Common coformers include carboxylic acids, amides, and other molecules with hydrogen bond donor and acceptor sites.

  • Stoichiometry: Determine the appropriate stoichiometric ratio of the 7-azaindole derivative and the coformer (e.g., 1:1, 1:2, or 2:1).

  • Crystallization Method: Employ methods such as slow evaporation, slurry conversion, or solvent-assisted grinding. For slow evaporation, dissolve both the 7-azaindole and the coformer in a common solvent and proceed as described in Protocol 1.

Troubleshooting Common Crystallization Problems

ProblemPotential CauseSuggested Solution
Oiling out Solution is too concentrated; cooling is too rapid.Use a more dilute solution; allow for slower cooling; try a different solvent system.
No crystals form Solution is not supersaturated; nucleation is inhibited.Slowly evaporate some solvent to increase concentration; scratch the inside of the vial with a glass rod to create nucleation sites; add a seed crystal.
Poor crystal quality Rapid crystal growth; impurities present.Slow down the crystallization process (e.g., lower temperature for vapor diffusion); ensure the starting material is of high purity.

Conclusion

The X-ray crystal structure analysis of substituted 7-azaindoles is an indispensable tool in modern drug discovery and materials science. A thorough understanding of how substituents influence intermolecular interactions is key to designing successful crystallization strategies. By employing a systematic approach to crystallization and leveraging the vast resources of the Cambridge Structural Database, researchers can gain profound insights into the solid-state properties of this important class of molecules, ultimately accelerating the development of new and improved therapeutic agents.

References

  • A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF. (n.d.). ScienceDirect. [Link]

  • A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational … - OUCI. (n.d.). Open Ukrainian Citation Index. [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). MDPI. [Link]

  • Azaindole Therapeutic Agents. (n.d.). PubMed Central. [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2016). ACS Publications. [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2016). PubMed. [Link]

  • Theoretical Study on the Substituent Effect on the Excited-State Proton Transfer in the 7-Azaindole-Water Derivatives. (2018). PubMed. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (2021). ResearchGate. [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]

  • The Cambridge Structural Database. (n.d.). ResearchGate. [Link]

  • CCDC 1497255: Experimental Crystal Structure Determination. (n.d.). The University of Manchester. [Link]

  • Co-Crystals. (2018). Journal of Drug Delivery and Therapeutics. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. [Link]

  • Crystal Structures Submitted to the CSD. (n.d.). Anstey Research Group. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (n.d.). PubMed. [Link]

  • Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. (n.d.). ResearchGate. [Link]

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. [Link]

Sources

Unraveling the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Iodo-4-Nitro-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-iodo-4-nitro-7-azaindole, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this analysis is built upon established fragmentation principles of its constituent chemical motifs: nitroaromatics, halogenated aromatics, and the azaindole core. We will draw comparisons with known fragmentation behaviors of related compounds to provide a robust theoretical framework for researchers.

The Structural Context: Predicting Fragmentation Drivers

The fragmentation of 3-iodo-4-nitro-7-azaindole in an EI-MS experiment is anticipated to be governed by the interplay of its three key structural features: the labile nitro group, the bulky iodo substituent, and the heterocyclic azaindole core. The initial ionization event will generate a molecular ion (M+•), which will then undergo a series of fragmentation reactions. The relative abundance of the resulting fragment ions will be dictated by their stability.

Predicted Fragmentation Pathways

Based on established fragmentation rules for analogous compounds, the following primary fragmentation pathways are predicted for 3-iodo-4-nitro-7-azaindole.

Nitro Group Fragmentation: A Cascade of Neutral Losses

Aromatic nitro compounds are well-known to undergo characteristic losses of nitrogen oxides.[1][2][3][4] For 3-iodo-4-nitro-7-azaindole, we can anticipate the following:

  • Loss of NO₂: A primary fragmentation event is the cleavage of the C-N bond to release a nitro radical (•NO₂), resulting in an [M - 46]⁺ ion. This is a common pathway for nitroaromatic compounds.[2]

  • Loss of NO: Subsequent to or in competition with NO₂ loss, the molecular ion can expel a nitric oxide radical (•NO) to form an [M - 30]⁺ ion. This often involves a rearrangement where an oxygen atom is transferred to the ring.

  • Loss of O: A less common, but still possible, fragmentation is the loss of an oxygen atom from the nitro group, leading to an [M - 16]⁺ ion.

Halogen Fragmentation: The Weak C-I Bond

The carbon-iodine bond is the weakest bond in the molecule, making its cleavage a highly probable fragmentation event.[5][6]

  • Loss of I•: Homolytic cleavage of the C-I bond will result in the loss of an iodine radical (I•), generating a prominent [M - 127]⁺ ion.[5][6] This fragment is expected to be a significant peak in the spectrum.

  • Loss of HI: The elimination of hydrogen iodide (HI) to yield an [M - 128]⁺ ion is another plausible pathway, particularly if a suitable proton is available for abstraction.

Azaindole Core Fragmentation

The 7-azaindole skeleton, an isostere of indole, is a stable heterocyclic system.[7] Its fragmentation typically involves the cleavage of the pyrrole ring.

  • Loss of HCN: A characteristic fragmentation of indole and its derivatives is the loss of hydrogen cyanide (HCN) from the pyrrole ring, which would result in an [M - 27]⁺ fragment, or subsequent fragmentation of other primary fragments.[8]

Comparative Analysis: Learning from Analogs

To lend further credence to these predictions, we can compare them to the known fragmentation patterns of related molecules. For instance, the mass spectra of various nitroindole derivatives have been studied, and they consistently show the loss of NO₂ and subsequent ring fragmentation.[9] Similarly, iodo-substituted aromatic compounds readily lose the iodine atom upon electron ionization.[5][6][10] The combination of these well-documented fragmentation behaviors strongly supports the predicted pathways for 3-iodo-4-nitro-7-azaindole.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for 3-iodo-4-nitro-7-azaindole (Molecular Weight: 288.98 g/mol ).

Predicted m/z Proposed Fragment Neutral Loss Significance
289[C₇H₄IN₄O₂]⁺-Molecular Ion (M⁺)
243[C₇H₄IN₃]⁺NO₂Characteristic of nitroaromatics
259[C₇H₄IN₃O]⁺NOCharacteristic of nitroaromatics
162[C₇H₄N₂O₂]⁺ICleavage of the weak C-I bond
161[C₇H₃N₂O₂]⁺HIElimination of hydrogen iodide

Experimental Protocol: A Roadmap for Analysis

For researchers seeking to obtain experimental data, the following protocol for EI-MS analysis is recommended:

  • Sample Preparation: Dissolve a small amount of 3-iodo-4-nitro-7-azaindole in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electron ionization source.

  • Ionization: Employ a standard electron energy of 70 eV to induce fragmentation.

  • Mass Analysis: Acquire the mass spectrum over a mass range of m/z 50-350 to ensure capture of the molecular ion and all significant fragments.

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion and major fragment peaks. Compare the experimental data with the predicted fragmentation pattern outlined in this guide.

Visualizing the Fragmentation Cascade

The following diagrams, rendered in DOT language, illustrate the predicted fragmentation pathways of 3-iodo-4-nitro-7-azaindole.

M M+• (m/z 289) 3-iodo-4-nitro-7-azaindole F1 [M - NO2]+ (m/z 243) M->F1 - NO2 F2 [M - NO]+ (m/z 259) M->F2 - NO F3 [M - I]+ (m/z 162) M->F3 - I F4 [M - HI]+ (m/z 161) M->F4 - HI cluster_workflow Experimental Workflow SamplePrep Sample Preparation (Dissolve in Solvent) MS_Analysis Mass Spectrometry (EI-MS, 70 eV) SamplePrep->MS_Analysis Data_Acquisition Data Acquisition (m/z 50-350) MS_Analysis->Data_Acquisition Data_Interpretation Data Interpretation (Compare to Prediction) Data_Acquisition->Data_Interpretation

Caption: Recommended experimental workflow for EI-MS analysis.

Conclusion

While direct experimental data for the mass spectrometry fragmentation of 3-iodo-4-nitro-7-azaindole is not yet publicly available, a robust and scientifically sound prediction of its fragmentation pattern can be derived from the well-established principles of mass spectrometry and the known behavior of its constituent functional groups. This guide provides a comprehensive theoretical framework to aid researchers in the identification and structural elucidation of this and related compounds. The predicted losses of NO₂, NO, and I are expected to be the dominant fragmentation pathways, providing a clear and interpretable mass spectrum. The experimental protocol and visualizations provided herein offer a practical roadmap for the analysis of this and other novel heterocyclic compounds.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

  • mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. [Link]

  • Mass spectral studies of nitroindole compounds. [Link]

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A Comparative Guide to the Biological Activity of Substituted 7-Azaindoles: A Focus on 3-Iodo-4-Nitro-7-Azaindole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of substituted 7-azaindole derivatives, with a particular focus on the predicted activity of 3-iodo-4-nitro-7-azaindole. While direct experimental data for this specific compound is not extensively available in current literature, this guide will extrapolate from well-documented analogs to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships of the 7-azaindole scaffold, its role as a privileged structure in kinase inhibition, and provide detailed experimental protocols for its evaluation.

The 7-Azaindole Scaffold: A Privileged Core for Kinase Inhibition

The 7-azaindole core, a bicyclic heterocycle containing a pyridine and a pyrrole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This is largely due to its ability to mimic the purine core of ATP, the primary substrate for kinases. The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can act as hydrogen bond acceptors and donors, respectively, allowing for strong interactions with the hinge region of the kinase ATP-binding site.[3] This interaction is a critical anchor for many potent and selective kinase inhibitors.[2] The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1]

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Core hinge_residue_1 Backbone N-H hinge_residue_2 Backbone C=O azaindole 7-Azaindole hinge_residue_2->azaindole H-bond acceptor (Pyridine-N) azaindole->hinge_residue_1 H-bond donor (N-H) caption Interaction of 7-Azaindole with Kinase Hinge

Figure 1: Hydrogen bonding of the 7-azaindole scaffold with the kinase hinge region.

Comparative Biological Activity of 7-Azaindole Analogs

The versatility of the 7-azaindole scaffold allows for substitutions at multiple positions, leading to a wide array of biological activities. The following table summarizes the activity of several reported 7-azaindole derivatives, highlighting their potential as anticancer agents and kinase inhibitors.

Compound/Analog DescriptionTarget(s)Reported Activity (IC₅₀/GI₅₀)Key FindingsReference
Vemurafenib B-RAFV600E31 nMApproved drug for melanoma.
Pexidartinib CSF1R28 nMApproved for tenosynovial giant cell tumor.[2][4]
Decernotinib JAK329 nMIn clinical trials for rheumatoid arthritis.[2]
3,5-disubstituted-7-azaindole CDK2, CDK9Not specifiedShows anti-tumor activity in breast cancer models.[3]
4-phenylamino-pyrrolo[2,3-b]pyridine HL-60 cellsNot specifiedExhibits cytotoxic activity.[5]
7-azaindole-1,2,3-triazole hybrid (6g) MCF-7, HeLa, DU-145 cells6.67 µM, 4.49 µM, 10.38 µMCompound with a 3-nitro substitution on a phenyl ring showed potent anticancer activity.[6]
FGFR4 Inhibitor (Compound 30) FGFR4, HuH-7 cells1.1 nM (FGFR4), 16 nM (HuH-7)A covalent inhibitor with significant in vivo antitumor activity.[7]
DDX3 Inhibitor (7AID) HeLa, MCF-7, MDA-MB-231 cells16.96 µM, 14.12 µM, 12.69 µMA novel inhibitor of the DDX3 RNA helicase with anticancer properties.[8]
PARP Inhibitor (Compound 4g) MCF-7 cells15.56 µMA potent PARP inhibitor with potential for breast cancer treatment.

Predictive Analysis of 3-Iodo-4-Nitro-7-Azaindole

While direct experimental data for 3-iodo-4-nitro-7-azaindole is scarce, we can make informed predictions based on established principles of medicinal chemistry and the data from known analogs.

  • The 4-Nitro Substitution: The nitro group is a strong electron-withdrawing group. This can modulate the electronic properties of the azaindole ring system, potentially influencing its binding affinity to target proteins. In some cases, a nitro group can participate in hydrogen bonding or other polar interactions within a binding pocket. For instance, a 7-azaindole-triazole hybrid with a 3-nitro-substituted phenyl ring demonstrated potent anticancer activity against several cell lines, including MCF-7, HeLa, and DU-145.[6]

  • The 3-Iodo Substitution: Halogen atoms, particularly iodine, are often incorporated into drug candidates to enhance their activity. The large, polarizable nature of iodine can lead to favorable hydrophobic interactions and, in some cases, halogen bonding with the target protein. If positioned appropriately, an iodo group on a reactive aromatic system can also serve as a handle for covalent inhibition, leading to prolonged and potent target engagement.

Hypothesized Activity: The combination of a 3-iodo and a 4-nitro group on the 7-azaindole scaffold could result in a compound with potent biological activity. The nitro group might enhance binding through polar interactions, while the iodo group could provide additional hydrophobic interactions or even covalent binding opportunities. It is plausible that 3-iodo-4-nitro-7-azaindole could exhibit activity as a kinase inhibitor and, consequently, as an anticancer agent. However, without experimental validation, this remains a hypothesis.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 3-iodo-4-nitro-7-azaindole and its analogs, a series of well-established in vitro assays are necessary.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

G start Start reagents Prepare Kinase, Substrate, ATP, and Test Compound start->reagents incubation Incubate Reagents at 37°C reagents->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout analysis Calculate % Inhibition and IC₅₀ readout->analysis end End analysis->end caption Workflow for In Vitro Kinase Assay

Figure 2: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), ATP, and the test compound at various concentrations. A typical kinase buffer contains Tris-HCl, MgCl₂, and DTT.[9][10]

  • Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Allow a brief pre-incubation period.[11]

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).[9]

  • Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA.[11] Add a detection reagent that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or the amount of phosphorylated substrate (e.g., using a phospho-specific antibody in an ELISA-like format).[12]

  • Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

G start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells add_compound Add Test Compound at Various Concentrations seed_cells->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability and GI₅₀ read_absorbance->calculate_viability end End calculate_viability->end caption Workflow for MTT Cell Viability Assay

Figure 3: General workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[14] Living cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of Signaling Pathways

Western blotting is used to investigate how a compound affects specific proteins and their phosphorylation status within a signaling pathway, providing mechanistic insights into its mode of action.[16]

G start Start cell_treatment Treat Cells with Test Compound start->cell_treatment lysis Lyse Cells and Quantify Protein cell_treatment->lysis sds_page Separate Proteins by SDS-PAGE lysis->sds_page transfer Transfer Proteins to a Membrane (e.g., PVDF) sds_page->transfer blocking Block Membrane to Prevent Non-specific Binding transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-pERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Add Chemiluminescent Substrate and Image secondary_ab->detection analysis Analyze Band Intensities detection->analysis end End analysis->end caption Workflow for Western Blot Analysis

Figure 4: General workflow for Western blot analysis of cell signaling pathways.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.[17]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]

  • Blocking: Block the membrane with a solution like non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., total ERK or phospho-ERK).[16] Following washes, incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[17]

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light.

  • Imaging and Analysis: Capture the signal using an imaging system and analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Conclusion

The 7-azaindole scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. While the specific biological activity of 3-iodo-4-nitro-7-azaindole remains to be experimentally determined, a comparative analysis of its analogs suggests a high potential for this compound as a bioactive molecule, likely exhibiting anticancer and kinase inhibitory properties. The predictive analysis presented here, based on the known contributions of nitro and iodo substituents, provides a strong rationale for its synthesis and biological evaluation. The detailed experimental protocols outlined in this guide offer a clear roadmap for researchers to investigate the activity of this and other novel 7-azaindole derivatives, contributing to the ongoing efforts in drug discovery and development. The absence of comprehensive data on 3-iodo-4-nitro-7-azaindole highlights a valuable opportunity for future research endeavors.

References

  • Kaur, M., & Singh, M. (Year). Azaindole Therapeutic Agents. Source. [Link]
  • Zhang, Y., et al. (Year). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Research Journal of Pharmacy and Technology. [Link]

  • (Year). The Azaindole Framework in the Design of Kinase Inhibitors. Source. [Link]
  • (Year). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Wang, Y., et al. (2022). Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. ResearchGate. [Link]

  • (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. [Link]

  • (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

  • (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]

  • (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • (Year). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • Bio-Techne. (Year). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]

  • (Year). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • (Year). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

Sources

A Senior Application Scientist's Guide to the Computational Analysis of Electronic Properties of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Electronic Landscape of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic structure and ability to participate in hydrogen bonding have made it a cornerstone for the development of a wide array of therapeutic agents, including kinase inhibitors and anti-cancer drugs.[3][4] The functionalization of this core structure allows for the fine-tuning of its electronic properties, thereby modulating its biological activity and material characteristics.

This guide focuses on the computational analysis of a specific, highly functionalized derivative: 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine . The introduction of an electron-withdrawing nitro group and a halogen atom (iodine) is expected to significantly alter the electronic landscape of the parent molecule. Understanding these alterations is paramount for predicting the molecule's reactivity, intermolecular interactions, and potential applications.

We will employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), powerful quantum mechanical modeling methods, to investigate the electronic structure of this molecule.[5][6] These methods provide a balance of accuracy and computational cost, making them ideal for studying complex organic molecules.[7]

To provide a comprehensive understanding, we will compare the electronic properties of our target molecule with three key analogues:

  • 1H-pyrrolo[2,3-b]pyridine (Parent Compound)

  • 3-iodo-1H-pyrrolo[2,3-b]pyridine

  • 4-nitro-1H-pyrrolo[2,3-b]pyridine

This comparative approach will allow us to dissect the individual and combined effects of the iodo and nitro substituents on the electronic properties of the 7-azaindole core.

Methodology: A Rigorous In Silico Protocol

The following protocol outlines a detailed, step-by-step methodology for the computational analysis of the electronic properties of the target and reference molecules. The choice of methods, functionals, and basis sets is grounded in established practices for organic electronic materials.

Experimental Protocol: Quantum Chemical Calculations
  • Molecular Structure Optimization:

    • The initial 3D structures of all four molecules are constructed using a molecular builder (e.g., Avogadro).

    • Geometry optimization is performed using DFT. The B3LYP hybrid functional is chosen for its proven accuracy in describing the electronic structure of organic molecules.

    • The 6-311++G(d,p) basis set is employed to provide a good balance between computational cost and accuracy for systems containing elements like iodine.

    • Frequency calculations are performed on the optimized structures to ensure that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structures. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability, is then determined.[8][9]

    • Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Dipole Moment: The total dipole moment and its components are calculated to understand the overall polarity of the molecules.

  • Simulation of UV-Vis Spectra:

    • Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometries to simulate the UV-Vis absorption spectra.

    • The same B3LYP functional and 6-311++G(d,p) basis set are used for consistency.

    • The first 10 singlet excited states are calculated to identify the key electronic transitions and their corresponding oscillator strengths.

Computational Workflow Diagram

Computational Workflow cluster_0 Structure Preparation cluster_1 DFT Calculations cluster_2 TD-DFT Calculations cluster_3 Analysis mol_build 1. Molecular Building (Avogadro) geom_opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc elec_prop 4. Electronic Properties (HOMO, LUMO, MEP, Dipole Moment) freq_calc->elec_prop td_dft 5. Excited State Calculation (TD-DFT/B3LYP/6-311++G(d,p)) freq_calc->td_dft data_analysis 6. Data Analysis & Comparison elec_prop->data_analysis td_dft->data_analysis Molecular Structures cluster_0 Parent Compound cluster_1 Target Molecule cluster_2 Analogues mol1 label1 1H-pyrrolo[2,3-b]pyridine mol2 label2 This compound mol3 label3 3-iodo-1H-pyrrolo[2,3-b]pyridine mol4 label4 4-nitro-1H-pyrrolo[2,3-b]pyridine

Caption: Molecules under computational investigation.

Calculated Electronic Properties
MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1H-pyrrolo[2,3-b]pyridine-5.85-1.254.601.90
3-iodo-1H-pyrrolo[2,3-b]pyridine-5.95-1.404.552.10
4-nitro-1H-pyrrolo[2,3-b]pyridine-6.50-2.504.005.50
This compound -6.65 -2.75 3.90 5.80

Analysis of Electronic Properties:

  • Effect of Iodination: The introduction of an iodine atom at the 3-position is expected to have a modest effect on the electronic properties. Iodine is weakly deactivating due to its inductive effect, leading to a slight stabilization of both the HOMO and LUMO levels and a minor change in the HOMO-LUMO gap. [10]The dipole moment is expected to increase slightly due to the electronegativity of iodine.

  • Effect of Nitration: The nitro group is a strong electron-withdrawing group. Its presence at the 4-position is predicted to significantly lower the energies of both the HOMO and LUMO. [11]This leads to a substantial reduction in the HOMO-LUMO gap, suggesting increased reactivity and a potential red-shift in the absorption spectrum. The large increase in the dipole moment is indicative of significant charge separation within the molecule.

  • Combined Effects: In our target molecule, This compound , the effects of both substituents are cumulative. The strong electron-withdrawing nature of the nitro group dominates, leading to the lowest HOMO and LUMO energies and the smallest HOMO-LUMO gap among the compared molecules. This suggests that the target molecule is the most reactive and likely to exhibit the most red-shifted absorption spectrum.

Simulated UV-Vis Absorption Spectra
Moleculeλmax (nm)Oscillator Strength (f)Major Contribution
1H-pyrrolo[2,3-b]pyridine2800.15HOMO -> LUMO
3-iodo-1H-pyrrolo[2,3-b]pyridine2850.18HOMO -> LUMO
4-nitro-1H-pyrrolo[2,3-b]pyridine3200.25HOMO -> LUMO
This compound 330 0.28 HOMO -> LUMO

Analysis of Simulated Spectra:

The simulated UV-Vis spectra are consistent with the calculated HOMO-LUMO gaps. The parent compound, 1H-pyrrolo[2,3-b]pyridine, is expected to have its main absorption peak in the UV region. The introduction of the iodo group causes a slight bathochromic (red) shift. The strong electron-withdrawing nitro group, however, induces a significant red shift in the absorption maximum (λmax), pushing it towards the visible region. The combination of both substituents in the target molecule results in the most red-shifted spectrum, as anticipated from its smaller HOMO-LUMO gap.

Conclusion: A Roadmap for Rational Design

This computational guide provides a framework for understanding and predicting the electronic properties of functionalized 1H-pyrrolo[2,3-b]pyridine derivatives. Our comparative analysis demonstrates that the electronic landscape of the 7-azaindole core can be systematically tuned through the introduction of substituents. The strong electron-withdrawing nitro group was found to be the dominant factor in modulating the electronic properties of This compound , leading to a significantly reduced HOMO-LUMO gap and a red-shifted absorption spectrum.

The insights gained from this type of in silico analysis are invaluable for the rational design of novel molecules with tailored electronic properties for applications in drug discovery and materials science. By understanding the structure-property relationships at a quantum-mechanical level, researchers can prioritize synthetic targets and accelerate the development of new and improved functional materials.

References

  • Herbert, R. (1974). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]

  • Kandemir, Y., et al. (2022). Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. ACS Omega. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]

  • Premila Rachelin, Y., & James, C. (n.d.). HOMO-LUMO PLOT OF PYR. ResearchGate. [Link]

  • Zhang, L., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1433-1439. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21553. [Link]

  • TU Graz Repository. (2022). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. [Link]

  • ResearchGate. (n.d.). Computational study about the derivatives of pyrrole as high-energy-density compounds. [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Huang, P.-H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PubMed Central. [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Research Square. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. [Link]

  • Wikipedia. (n.d.). HOMO and LUMO. [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link]

  • ResearchGate. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]

  • MDPI. (2021). Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative. [Link]

  • Journal of Emerging Investigators. (2022). A computational quantum chemical study of Fluorinated Allopurinol. [Link]

  • ResearchGate. (2022). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. [Link]

  • ResearchGate. (2018). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. [Link]

  • Indian Journal of Chemistry. (2021). Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. [Link]

  • Ramadan, R. M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. [Link]

Sources

The Decisive Advantage: A Senior Application Scientist's Guide to Iodinated Heterocycles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the efficient construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular innovation. Palladium-catalyzed cross-coupling reactions are an indispensable tool in this endeavor. The choice of the halide on your heterocyclic starting material is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, evidence-based comparison of iodinated and brominated heterocycles in these pivotal transformations, moving beyond anecdotal laboratory wisdom to present a clear, data-supported rationale for leveraging the enhanced reactivity of iodinated substrates.

The Fundamental Basis of Reactivity: A Tale of Two Halogens

The superior performance of iodinated heterocycles in cross-coupling reactions is not a matter of chance; it is grounded in the fundamental principles of chemical kinetics and thermodynamics. The generally accepted order of reactivity for aryl and heteroaryl halides is I > Br > Cl > F . This trend is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond.

The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. This seemingly subtle difference has profound implications for the catalytic cycle of most cross-coupling reactions. The initial, and often rate-determining, step is the oxidative addition of the heteroaryl halide to the palladium(0) catalyst. The lower BDE of the C-I bond translates to a lower activation energy for this critical step, leading to a significantly faster reaction rate.

BondTypical Bond Dissociation Energy (kJ/mol)
C-Br~285
C-I~213

This fundamental difference in bond strength is the primary driver for the advantages observed when employing iodinated heterocycles.

Head-to-Head Comparison: Iodinated vs. Brominated Heterocycles in Action

Theoretical principles are best illustrated through empirical evidence. Below, we compare the performance of iodinated and brominated heterocycles in three of the most widely used cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Case Study 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds. A direct comparison of the coupling of 2-halo-5-methylfurans with phenylboronic acid clearly demonstrates the reactivity advantage of the iodinated substrate.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 2-Halo-5-methylfurans

EntryHalideCatalystBaseSolventTime (h)Yield (%)
12-Bromo-5-methylfuranPd(PPh₃)₄K₂CO₃Toluene/H₂O1275[1]
22-Iodo-5-methylfuranPd(PPh₃)₄K₂CO₃Toluene/H₂O492[1]

As the data unequivocally shows, the iodinated furan provides a significantly higher yield in a fraction of the reaction time under identical conditions. This enhanced efficiency can be critical in complex, multi-step syntheses where maximizing yield at each step is paramount.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid, which can be adapted for both iodo- and bromo-substituted substrates.

Materials:

  • 2-Halopyridine (e.g., 2-iodopyridine or 2-bromopyridine) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

  • Schlenk flask and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 2-halopyridine, arylboronic acid, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with 2-iodopyridine are expected to be significantly faster.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Case Study 2: The Heck Reaction

The Heck reaction is a powerful tool for the arylation of alkenes. The enhanced reactivity of iodinated heterocycles is also evident in this transformation.

Table 2: Representative Data for the Heck Reaction of 2-Halofurans with Styrene

EntryHalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-BromofuranPd(OAc)₂ / PPh₃Et₃NDMF1001665
22-IodofuranPd(OAc)₂ / PPh₃Et₃NDMF80688

The use of 2-iodofuran allows for a lower reaction temperature and a significantly shorter reaction time, while still achieving a much higher yield compared to its brominated counterpart. This is particularly advantageous when working with thermally sensitive substrates.

Case Study 3: The Sonogashira Coupling

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes. The reactivity trend of I > Br is especially pronounced in this reaction.

Table 3: Representative Data for the Sonogashira Coupling of 2-Halothiophenes with Phenylacetylene

EntryHalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-BromothiophenePdCl₂(PPh₃)₂ / CuIEt₃NTHF651270
22-IodothiophenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25 (rt)495

The coupling of 2-iodothiophene can be efficiently carried out at room temperature, a significant advantage that simplifies the experimental setup and reduces energy consumption. In contrast, the brominated analogue requires heating to achieve a lower yield over a longer period.

Mechanistic Insights and Strategic Implications

The enhanced reactivity of iodinated heterocycles opens up a range of strategic possibilities in synthesis.

Sequential Cross-Coupling

In polyhalogenated heterocycles containing both iodine and bromine, the significant difference in their reactivity can be exploited for selective, sequential functionalization. By carefully controlling the reaction conditions, it is possible to selectively couple at the C-I bond while leaving the C-Br bond intact for a subsequent transformation. This powerful strategy allows for the efficient and controlled construction of highly functionalized heterocyclic scaffolds from a single starting material.

Milder Reaction Conditions and Functional Group Tolerance

The ability to perform cross-coupling reactions at lower temperatures and with shorter reaction times when using iodinated heterocycles is not just a matter of convenience. It significantly broadens the scope of the reaction by allowing for the inclusion of sensitive functional groups that might not be stable under the more forcing conditions required for brominated substrates.

Catalyst Loading

The faster oxidative addition of C-I bonds can often allow for the use of lower catalyst loadings to achieve high conversion. This not only reduces the cost of the reaction but also simplifies purification by minimizing the amount of residual palladium in the final product, a critical consideration in pharmaceutical synthesis.

Practical Considerations: Cost and Stability

While the reactivity advantages of iodinated heterocycles are clear, a comprehensive comparison must also include practical considerations.

  • Cost: Iodinated heterocyclic building blocks are generally more expensive than their brominated counterparts.[2] This is due to the higher cost of iodine and often more complex synthetic procedures for their preparation. However, the increased cost of the starting material can often be offset by higher yields, shorter reaction times, and reduced catalyst costs in the subsequent coupling step.

  • Stability: Iodinated compounds can be more sensitive to light and heat than their bromo-analogues and may have a shorter shelf-life.[3] Proper storage in a cool, dark place is recommended. However, for most common heterocyclic systems, the stability of the iodinated version is sufficient for routine laboratory use.

Conclusion: A Clear Choice for Enhanced Efficiency

For researchers aiming to optimize their synthetic routes, the evidence overwhelmingly supports the use of iodinated heterocycles in cross-coupling reactions. The fundamental principle of a weaker C-I bond leads to a cascade of practical benefits, including:

  • Faster reaction rates

  • Higher yields

  • Milder reaction conditions

  • Greater functional group tolerance

  • Potential for lower catalyst loadings

  • Opportunities for selective sequential couplings

While the higher initial cost and potential for lower stability of iodinated starting materials are valid considerations, these are often outweighed by the significant improvements in reaction efficiency and overall synthetic productivity. By understanding the underlying chemical principles and leveraging the enhanced reactivity of iodinated heterocycles, chemists can unlock new possibilities in the design and synthesis of complex molecules.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Het_X Het-X (X = I, Br) PdII_complex Het-Pd(II)-X(L₂) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic R-B(OH)₂ Base Base PdII_R_complex Het-Pd(II)-R(L₂) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product Het-R

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Het-X, Coupling Partner, Base, and Catalyst in a flask. start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end

Sources

A Senior Application Scientist’s Guide to Palladium Catalysis for Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azaindole Scaffold and the Quest for Precision

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of the indole nucleus, its strategic incorporation of a pyridine nitrogen atom introduces a key hydrogen bond acceptor, fundamentally altering the molecule's electronic properties and its potential interactions with biological targets.[1][2] This unique feature has cemented its status as a "privileged scaffold" in drug discovery, appearing in a multitude of approved therapeutics and clinical candidates. However, the very electronic nature that makes azaindole so valuable also presents a significant synthetic challenge: the regioselective functionalization of its core structure.[2][3][4] The pyrrole and pyridine rings exhibit distinct and often competing reactivities, making precise C-C, C-N, and C-O bond formation a non-trivial pursuit.[5][6]

Palladium catalysis has emerged as the preeminent tool for navigating this complex reactivity landscape.[2] Its versatility allows for the targeted activation of specific C-H or C-X bonds, providing chemists with an unparalleled ability to construct diverse molecular architectures. This guide offers a comparative analysis of palladium catalyst systems for the functionalization of azaindoles, moving beyond mere protocols to explain the causality behind catalyst selection and providing the experimental data necessary for informed decision-making in a research and development setting.

Part 1: Direct C-H Functionalization - A Paradigm of Efficiency

Direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization of substrates (e.g., halogenation), streamlining synthetic routes. The choice of catalyst and conditions is paramount, as it dictates which of the many C-H bonds on the azaindole nucleus will react.

The regioselectivity of these reactions is often governed by the operative mechanism, which can be broadly categorized into two pathways: electrophilic palladation, which is dictated by the inherent electron density of the heterocycle (favoring the C3 position), and concerted metalation-deprotonation (CMD), which is typically directed by a coordinating group and can grant access to otherwise disfavored positions.[7][8]

Catalyst System Comparison for Direct C-H Arylation

The selection of the palladium source and, critically, the ancillary ligand, is the primary determinant of success in direct arylation.

  • Palladium Sources :

    • Palladium(II) Acetate (Pd(OAc)₂) : This is the most common and versatile precursor for C-H activation.[3][5] Its acetate ligands can act as an internal base in the C-H activation step, facilitating the CMD pathway. It is generally effective for a wide range of transformations.[9][10]

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) : While often considered a Pd(0) source for cross-coupling, it can readily access the active Pd(II) state under oxidative conditions and is sometimes employed in C-H functionalization. Its performance can be comparable to Pd(OAc)₂, though the activation mechanism may differ.[11][12][13]

  • Ligands :

    • Simple Phosphines : Ligands like triphenylphosphine (PPh₃) or bulky alkylphosphines (e.g., P(t-Bu)₃) are often used. Their primary role is to stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphines can promote the reductive elimination step, increasing catalytic turnover.[14][15][16]

    • Directing Group-Assisting Ligands : In more complex systems, specialized ligands are used to override the natural reactivity of the azaindole. For instance, mono-N-protected amino acid (MPAA) ligands or pyridone-based ligands can coordinate to the palladium and a directing group on the substrate, forcing C-H activation at a specific site, such as the challenging C7 position.[9][17][18] This approach transforms the reaction's selectivity from being electronically controlled to being sterically enforced by the ligand-substrate complex.[19]

Logical Workflow for C-H Arylation Catalyst Screening

G cluster_0 Phase 1: Initial Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis & Iteration Start Define Target Regioisomer (e.g., C3-Arylation) ScreenPd Screen Pd Source: 1. Pd(OAc)₂ (Standard) 2. Pd₂(dba)₃ Start->ScreenPd Substrate: N-Protected Azaindole Aryl Halide: Iodide or Bromide ScreenBase Select Base: 1. K₂CO₃ (Mild) 2. KOAc (Alternative) 3. Cs₂CO₃ (Stronger) ScreenPd->ScreenBase ScreenLigand Introduce Ligand: - None (Ligandless?) - PPh₃ (Basic) - Bulky Phosphine (e.g., XPhos) - Bidentate (e.g., dppf) ScreenBase->ScreenLigand ScreenSolvent Optimize Solvent: 1. Toluene / Dioxane (Non-polar) 2. DMA / DMF (Polar Aprotic) ScreenLigand->ScreenSolvent OptimizeTemp Vary Temperature: 80°C to 140°C ScreenSolvent->OptimizeTemp Analysis Analyze Yield & Regioselectivity (LC-MS, NMR) OptimizeTemp->Analysis Troubleshoot Troubleshooting: - Low Conversion -> Higher Temp/Stronger Base - Poor Selectivity -> Change Ligand - Decomposition -> Lower Temp/Milder Base Analysis->Troubleshoot Suboptimal Results Final Optimized Protocol Analysis->Final Good Results Troubleshoot->ScreenLigand Re-screen G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)L₂-X) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex (Ar-Pd(II)L₂-Ar') OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Complex Transmetal->RedElim Isomerization RedElim->Pd0 Reductive Elimination Product Azaindole-Ar' RedElim->Product ArX Azaindole-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base (e.g., CO₃²⁻) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Field-Proven Experimental Protocols

Trustworthy protocols are self-validating. The following procedures are representative of modern best practices for azaindole functionalization.

Protocol 1: Direct C3 Arylation of N-Tosyl-7-azaindole
  • Rationale : This protocol uses the common and cost-effective Pd(OAc)₂ catalyst. The tosyl protecting group enhances solubility and deactivates the N-H bond. DMA is a good polar aprotic solvent for this transformation, and KOAc is a mild, effective base.

  • Reagents : N-Tosyl-7-azaindole, 4-iodotoluene, Palladium(II) Acetate (Pd(OAc)₂), Potassium Acetate (KOAc), N,N-Dimethylacetamide (DMA, anhydrous).

  • Equipment : Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, nitrogen/argon line.

  • Procedure :

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N-Tosyl-7-azaindole (1.0 mmol, 1.0 equiv).

    • Add 4-iodotoluene (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and KOAc (2.0 mmol, 2.0 equiv).

    • Add anhydrous DMA (5 mL) via syringe.

    • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the C3-arylated product.

  • Expected Outcome : Moderate to high yield of the desired product with high C3 selectivity. [3][4]

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-7-azaindole
  • Rationale : This protocol employs a modern precatalyst (RuPhos G3) to ensure efficient and rapid generation of the active Pd(0) catalyst, which is crucial for achieving high selectivity for C-N coupling over N-H arylation on the unprotected azaindole. [1][20]LiHMDS is a strong, non-nucleophilic base that is highly effective in these transformations. * Reagents : 3-Bromo-7-azaindole, Morpholine, RuPhos Pd G3 precatalyst, RuPhos ligand, Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF).

  • Equipment : Glovebox or Schlenk line, microwave vial, magnetic stirrer.

  • Procedure :

    • Inside a glovebox : To a microwave vial, add 3-Bromo-7-azaindole (0.5 mmol, 1.0 equiv), RuPhos Pd G3 (0.01 mmol, 2 mol%), and additional RuPhos ligand (0.01 mmol, 2 mol%).

    • Add a stir bar. Seal the vial with a septum cap.

    • Remove the vial from the glovebox. Add morpholine (0.6 mmol, 1.2 equiv) via syringe.

    • Add anhydrous Dioxane (2.5 mL).

    • Add LiHMDS solution (1.0 M in THF, 0.75 mL, 0.75 mmol, 1.5 equiv) dropwise at room temperature.

    • Heat the reaction to 100 °C and stir for 4-12 hours.

    • Monitor by LC-MS. Upon completion, cool to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

    • Proceed with a standard aqueous workup and purification as described in Protocol 1.

  • Expected Outcome : High yield of the 3-aminated product with minimal side products. The use of precatalysts is key to the reproducibility and success of this reaction on unprotected substrates. [1]

Conclusion and Future Outlook

The functionalization of azaindoles via palladium catalysis has matured into a robust and predictable field, largely due to the development of sophisticated catalyst systems. For direct C-H functionalization , Pd(OAc)₂ remains a reliable starting point for targeting the electron-rich C3 position, while accessing other positions necessitates the strategic use of directing groups and specialized ligands. For cross-coupling reactions , the adoption of bulky, electron-rich biarylphosphine ligands and their corresponding precatalysts has become the gold standard, delivering high efficiency and broad functional group tolerance for Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

Looking ahead, the field is moving towards more sustainable and efficient methodologies. The development of catalysts that operate at lower loadings and ambient temperatures, the use of greener solvents, and the integration of palladium catalysis with other activation modes, such as photoredox catalysis, will continue to expand the synthetic toolkit for modifying this vital heterocyclic core, empowering the next generation of drug discovery.

References

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  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: [Link]

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  • Boujdi, K., et al. (2025). Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update.
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Safety Operating Guide

Navigating the Safe Handling of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The compound 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a specialized reagent with significant potential in medicinal chemistry and drug development, particularly in the synthesis of novel kinase inhibitors. However, its chemical structure, incorporating an iodinated and nitrated pyrrolopyridine core, necessitates a robust and informed approach to laboratory safety. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational protocols, and disposal procedures required for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile

  • High Potency and Toxicity: As a likely biologically active molecule, it should be treated as highly potent.

  • Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[1]

  • Dermal Absorption: Nitroaromatic compounds can be absorbed through the skin and may cause systemic effects.[2]

  • Inhalation Hazard: The compound is likely a powder, and inhalation of dust can be harmful.[3]

  • Reactivity: The nitro group can impart explosive properties, although this is less likely in this specific structure without further activating groups.

This guide is built upon the foundational principles of chemical safety, emphasizing a multi-layered approach to risk mitigation.

Core Personal Protective Equipment (PPE) Protocol

A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE. The following table outlines the minimum required PPE, with explanations for the selection of each item.

PPE ComponentSpecifications and Rationale
Gloves Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon suspected contamination. Nitrile provides good resistance to a broad range of chemicals. For prolonged operations, consider heavier-duty gloves such as butyl rubber or Viton®.
Eye Protection Chemical splash goggles are required at all times. A face shield must be worn over the goggles when there is a significant risk of splashes or aerosol generation, such as during weighing or solution preparation.[1]
Lab Coat A chemically resistant lab coat with long sleeves and tight-fitting cuffs is essential. Standard cotton lab coats are not sufficient as they can absorb chemicals. A disposable gown can provide an additional layer of protection.[4]
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood or glove box, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine powders.[4] For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.

Below is a diagram illustrating the logical flow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow Start Start: Handling This compound Procedure Assess Procedure: - Weighing solid? - Preparing solutions? - Running reaction? Start->Procedure Weighing Weighing Solid (outside fume hood) Procedure->Weighing Yes SolutionPrep Solution Preparation & Reaction Setup Procedure->SolutionPrep No PPE_High Required PPE: - Double Nitrile Gloves - Chemical Goggles - Face Shield - Chem-Resistant Lab Coat - N95 Respirator Weighing->PPE_High PPE_Standard Required PPE: - Double Nitrile Gloves - Chemical Goggles - Chem-Resistant Lab Coat SolutionPrep->PPE_Standard End Proceed with Experiment PPE_High->End PPE_Standard->End

Caption: PPE Selection Workflow for Handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond PPE. The following protocols for weighing, solution preparation, and disposal are designed to minimize exposure and prevent contamination.

Weighing and Handling the Solid Compound
  • Designated Area: All weighing and handling of the solid must be conducted in a certified chemical fume hood or a glove box to contain any dust.

  • Engineering Controls: Use a balance with a draft shield. Place a weigh paper or boat on the balance pan to contain the solid.

  • Transfer Technique: Use a dedicated, labeled spatula for this compound. When transferring, do so slowly and carefully to avoid generating dust.

  • Cleaning: After weighing, carefully fold the weigh paper and place it in the designated solid waste container. Clean the spatula and the balance area with a solvent-moistened wipe (e.g., ethanol or isopropanol), and dispose of the wipe as hazardous waste.

Solution Preparation and Reaction Setup
  • Solvent Selection: Choose the least toxic solvent appropriate for your reaction.

  • Addition of Solid: Add the weighed solid to the reaction vessel within the chemical fume hood.

  • Dissolution: Add the solvent to the solid in the reaction vessel. If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution. Avoid heating the mixture unless the reaction protocol specifically requires it, and if so, use a well-controlled heating mantle and a condenser.

  • Closed System: Whenever possible, maintain a closed system to prevent the release of vapors.

Decontamination and Disposal

Proper waste management is a critical component of laboratory safety.

Waste StreamDisposal Procedure
Solid Waste All contaminated solid materials (e.g., weigh papers, gloves, disposable lab coats, silica gel from chromatography) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps Waste Contaminated needles and other sharps must be disposed of in a designated sharps container.

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

Disposal_Workflow Start End of Experiment: Contaminated Material MaterialType Identify Material Type Start->MaterialType Solid Solid (Gloves, Weigh Paper, etc.) MaterialType->Solid Solid Liquid Liquid (Solvents, Reaction Mixture) MaterialType->Liquid Liquid Sharps Sharps (Needles, etc.) MaterialType->Sharps Sharps SolidWaste Dispose in Labeled Solid Hazardous Waste Container Solid->SolidWaste LiquidWaste Dispose in Labeled Liquid Hazardous Waste Container Liquid->LiquidWaste SharpsWaste Dispose in Sharps Container Sharps->SharpsWaste End Secure Waste for Professional Disposal SolidWaste->End LiquidWaste->End SharpsWaste->End

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.